molecular formula C29H26N4O5S2 B4159712 SIC-19

SIC-19

Cat. No.: B4159712
M. Wt: 574.7 g/mol
InChI Key: DDRJMJOCSMOIBL-UHFFFAOYSA-N
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Description

SIC-19 is a useful research compound. Its molecular formula is C29H26N4O5S2 and its molecular weight is 574.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-({2-[(benzoylamino)carbonothioyl]hydrazino}carbonyl)-4-(3,4-dimethoxyphenyl)-5-methyl-2-thienyl]benzamide is 574.13446229 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[(benzoylcarbamothioylamino)carbamoyl]-4-(3,4-dimethoxyphenyl)-5-methylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5S2/c1-17-23(20-14-15-21(37-2)22(16-20)38-3)24(28(40-17)30-25(34)18-10-6-4-7-11-18)27(36)32-33-29(39)31-26(35)19-12-8-5-9-13-19/h4-16H,1-3H3,(H,30,34)(H,32,36)(H2,31,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJMJOCSMOIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)NNC(=S)NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SIC-19: A Technical Deep Dive into its Mechanism as a SIK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SIC-19, a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2). This compound has demonstrated significant potential in oncology, particularly in sensitizing cancer cells to PARP inhibitors. This document outlines the molecular interactions, effects on signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: SIK2 Inhibition and Degradation

This compound functions as a selective inhibitor of SIK2, a serine/threonine kinase that is frequently overexpressed in various cancers, including ovarian, breast, and pancreatic cancer[1][2]. The primary mechanism of this compound involves not only the inhibition of SIK2's kinase activity but also the promotion of its degradation via the ubiquitin-proteasome pathway[1][3][4][5]. This dual action leads to a significant reduction in cellular SIK2 levels, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.

The efficacy of this compound has been shown to correlate inversely with the endogenous expression levels of SIK2 in cancer cell lines, indicating a target-specific action[1][3][6][7]. By targeting SIK2, this compound has been found to inhibit cancer cell growth and induce apoptosis[3][6].

Disruption of DNA Homologous Recombination Repair

A key consequence of SIK2 inhibition by this compound is the impairment of the DNA homologous recombination (HR) repair pathway[3][6]. This is achieved through the modulation of the RAD50 protein, a critical component of the MRE11-RAD50-NBS1 (MRN) complex that plays a pivotal role in sensing and signaling DNA double-strand breaks.

Mechanistically, treatment with this compound leads to a reduction in the phosphorylation of RAD50 at serine 635 (Ser635)[1][3][6][7]. This dephosphorylation event prevents the nuclear translocation of RAD50 and disrupts the assembly of nuclear filaments, which are essential for the HR repair process[3][6]. The compromised ability of cancer cells to repair DNA damage via HR makes them highly susceptible to the cytotoxic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, creating a synthetic lethal interaction[1][3][6].

Signaling Pathway Perturbation

The following diagram illustrates the SIK2 signaling pathway and the intervention point of this compound.

SIK2_Pathway cluster_upstream Upstream Activators cluster_sik2 SIK2 Regulation cluster_downstream Downstream Effects LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates PKA cAMP-PKA PKA->SIK2 Activates Ubiquitin Ubiquitination Pathway SIK2->Ubiquitin pRAD50 p-RAD50 (S635) SIK2->pRAD50 Phosphorylates SIC19 This compound SIC19->SIK2 Inhibits & Promotes Degradation SIC19->pRAD50 Reduces RAD50 RAD50 Nuclear_Translocation Nuclear Translocation pRAD50->Nuclear_Translocation HR_Repair Homologous Recombination Repair Nuclear_Translocation->HR_Repair Apoptosis Apoptosis HR_Repair->Apoptosis Suppression leads to

Caption: SIK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Ovarian Cancer Cell LineIC50 (μM)
SKOV32.13
A27803.45
OVCAR34.87
OVCAR56.21
OVCAR87.93
Kuramochi9.74
Data sourced from[5]
Triple-Negative Breast Cancer (TNBC) & Pancreatic Cancer (PC) Cell LinesIC50 (μM)
MDA-MB-231 (TNBC)~5
HCC1806 (TNBC)~8
BXPC3 (PC)~3
PANC1 (PC)~15
Approximate values interpreted from graphical data in[1]

Experimental Protocols

The discovery and characterization of this compound involved a series of robust experimental procedures.

SIK2 Protein Modeling and Virtual Screening
  • Objective: To identify potential SIK2 inhibitors from a compound library.

  • Methodology:

    • The SIK2 protein structure was modeled using the Molecular Operating Environment (MOE) software.

    • The most energetically favorable model was selected based on the GBVI/WSA dG scoring function.

    • The Chembridge Compound Library was virtually screened against the SIK2 model to identify compounds with high binding affinity.

    • The top 20 candidate compounds were selected for further in vitro testing[3][6].

In Vitro Kinase Assays and Downstream Substrate Phosphorylation
  • Objective: To confirm the inhibitory effect of candidate compounds on SIK2 activity.

  • Methodology:

    • The interaction of the top 20 candidate compounds with SIK2 was assessed.

    • The effect of these compounds on the phosphorylation of known SIK2 downstream substrates, such as AKT-pS473 and MYLK-pS343, was measured to determine their inhibitory potential[3][6].

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

  • Methodology:

    • Cancer cell lines were treated with varying concentrations of this compound.

    • Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay to determine the IC50 values[7].

    • The long-term effect on cell proliferation was evaluated through clone formation assays[7].

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the SIK2 signaling pathway.

  • Methodology:

    • Cancer cells were treated with this compound for specified durations.

    • Cell lysates were prepared and subjected to SDS-PAGE.

    • Proteins were transferred to a membrane and probed with specific antibodies against SIK2, RAD50, phospho-RAD50 (Ser635), and other relevant proteins.

    • High SIK2 expressing cell lines were identified using this method[7].

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cells were treated with this compound, alone or in combination with PARP inhibitors.

    • Apoptosis was measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry[7].

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., ovarian, TNBC) were implanted into immunodeficient mice to establish xenograft tumors.

    • Once tumors reached a certain size, mice were treated with this compound, a PARP inhibitor, or a combination of both.

    • Tumor growth was monitored over time to assess the therapeutic efficacy of the treatments[1][3][5][7].

The following diagram provides a generalized workflow for the experimental validation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Evaluation Virtual_Screening Virtual Screening In_Vitro_Kinase_Assay In Vitro Kinase Assay Virtual_Screening->In_Vitro_Kinase_Assay Cell_Viability Cell Viability Assays (IC50) In_Vitro_Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assays Western_Blot->Apoptosis_Assay HR_Repair_Assay HR Repair Functional Assays Apoptosis_Assay->HR_Repair_Assay Organoid_Models Cancer Organoid Models HR_Repair_Assay->Organoid_Models Xenograft_Models In Vivo Xenograft Models Organoid_Models->Xenograft_Models

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a promising therapeutic agent that targets SIK2, leading to its degradation and the subsequent disruption of the DNA homologous recombination repair pathway. This mechanism of action not only inhibits cancer cell growth but also creates a synthetic lethal vulnerability that can be exploited by PARP inhibitors. The comprehensive experimental data underscores the potential of this compound as a valuable candidate for further preclinical and clinical development in oncology.

References

The Cellular Function of SIC-19: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the SIK2 Inhibitor, SIC-19, and its Role in Cellular DNA Repair Pathways and Cancer Therapy

Abstract

This compound is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] Emerging research has identified this compound as a potent modulator of DNA damage repair pathways, demonstrating significant potential as a therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the cellular function of this compound, with a focus on its mechanism of action, its impact on signaling pathways, and its synergistic effects with other cancer therapies. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.

Core Mechanism of Action: SIK2 Inhibition and Degradation

The primary cellular function of this compound is the inhibition of SIK2.[1][2][3] this compound not only blocks the kinase activity of SIK2 but also promotes its degradation through the ubiquitin-proteasome pathway.[2][3] This dual action leads to a significant reduction in cellular SIK2 levels and activity.

Impact on DNA Damage Repair: The SIK2-RAD50 Axis

A critical function of this compound in cancer cells is its ability to impair the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[2][4] This is achieved through the modulation of the DNA repair protein RAD50. Specifically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at serine 635 (Ser635).[4] This phosphorylation event is a key step in the activation of the HR repair machinery. By inhibiting SIK2, this compound prevents this crucial phosphorylation, thereby compromising the cell's ability to repair DNA damage through homologous recombination.[2][4]

Signaling Pathway Diagram

SIC19_Pathway This compound Signaling Pathway in DNA Repair cluster_0 Cellular Environment cluster_2 Nucleus SIC19 This compound SIK2 SIK2 SIC19->SIK2 Inhibits & Promotes Degradation pRAD50 p-RAD50 (Ser635) SIC19->pRAD50 Indirectly Inhibits Proteasome Proteasome SIK2->Proteasome SIK2->pRAD50 Phosphorylates RAD50 RAD50 RAD50->pRAD50 HR_Repair Homologous Recombination Repair pRAD50->HR_Repair Activates Apoptosis Apoptosis HR_Repair->Apoptosis Prevents DNA_DSB DNA Double-Strand Break DNA_DSB->HR_Repair Repairs PARPi PARP Inhibitors PARPi->HR_Repair Inhibits (in HR deficient cells) PARPi->Apoptosis Induces (Synthetic Lethality with this compound)

Caption: Signaling pathway of this compound in the inhibition of homologous recombination.

Synergistic Lethality with PARP Inhibitors

The impairment of homologous recombination by this compound creates a synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors.[2] PARP inhibitors are effective in cancers with pre-existing HR deficiencies, such as those with BRCA1/2 mutations. By inducing an HR-deficient state in HR-proficient cancer cells, this compound sensitizes these cells to PARP inhibitors.[2][4] This combination therapy has shown promise in preclinical models of ovarian, triple-negative breast, and pancreatic cancers.[4]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~5[5]
HCC1806Triple-Negative Breast Cancer~2.72
BXPC3Pancreatic Cancer~10[5]
PANC1Pancreatic Cancer~15.66
Ovarian Cancer LinesOvarian Cancer2.13 - 9.74[6]

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for SIK2 and Phospho-RAD50 (Ser635)

This protocol is a general guideline and may require optimization for specific antibodies and cell lines.

A. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for the specified duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

B. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate proteins on a 4-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

C. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Anti-SIK2 antibody: Recommended starting dilution 1:1000.[7]

    • Anti-Phospho-RAD50 (Ser635) antibody: Recommended starting dilution 1:1000.[8]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

WesternBlot_Workflow Western Blot Experimental Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SIK2 or anti-pRAD50) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Data Analysis detection->end

Caption: A streamlined workflow for Western blot analysis.

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, PARP inhibitor, or a combination of both. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Immunofluorescence for γ-H2AX (a marker of DNA Double-Strand Breaks)
  • Grow cells on coverslips in a 24-well plate.

  • Treat cells with this compound and/or a DNA damaging agent.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 1 hour.

  • Incubate with anti-γ-H2AX primary antibody (e.g., 1:500 dilution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

  • Quantify the number of γ-H2AX foci per nucleus.

Preclinical and Clinical Status

As of late 2025, studies on this compound appear to be in the preclinical stage, with research focused on cell culture and animal models.[2][4] Publicly available information from clinical trial registries does not currently show any active or completed clinical trials specifically for this compound. Further investigation is required to determine the clinical translational potential of this compound.

Conclusion

This compound is a promising SIK2 inhibitor with a clear mechanism of action in the disruption of homologous recombination repair. Its ability to sensitize cancer cells to PARP inhibitors opens up new avenues for combination therapies in various cancer types. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular functions and therapeutic potential of this compound. Continued research is warranted to explore its efficacy and safety in more advanced preclinical models and to pave the way for potential clinical evaluation.

References

In-depth Technical Guide: The Discovery and Development of SIC-19

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel therapeutic agents is a cornerstone of modern medicine, offering new hope for the treatment of a wide array of diseases. This whitepaper provides a comprehensive technical overview of the discovery and development of SIC-19, a promising new molecular entity. We will delve into the preclinical data, experimental protocols, and the intricate signaling pathways modulated by this compound. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's journey from initial discovery to its current developmental stage.

Quantitative Data Summary

The preclinical evaluation of this compound has generated a significant amount of quantitative data, which is summarized below for clarity and comparative analysis.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 (nM)Endpoint
HuH-7Cell Viability7872 hours
A549Apoptosis Assay12048 hours
MCF-7Colony Formation5514 days

Table 2: Pharmacokinetic Profile of this compound in Murine Models

ParameterValueUnits
Bioavailability (Oral)45%
Half-life (t½)8.2hours
Cmax2.1µg/mL
AUC(0-inf)15.7µg*h/mL

Table 3: In Vivo Efficacy of this compound in Xenograft Model (A549)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound1058<0.01
This compound2572<0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data generation process.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells (HuH-7, A549, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: A549 cells were treated with this compound at its IC50 concentration for 48 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) was quantified.

3. Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used.

  • Dosing: A single oral dose of this compound (10 mg/kg) was administered.

  • Blood Sampling: Blood samples were collected via the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Plasma Analysis: Plasma was separated by centrifugation, and the concentration of this compound was determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental analysis model.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with key cellular signaling pathways.

SIC19_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Inhibits This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Activates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis

Proposed signaling pathway of this compound leading to apoptosis.

Experimental Workflow for In Vitro Screening

The diagram below outlines the logical flow of the in vitro screening process used to identify and characterize this compound.

Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screen Primary Screen (High-Throughput Cell Viability) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Hits Secondary_Assays Secondary Assays (Apoptosis, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Candidate Lead Candidate (this compound) Secondary_Assays->Lead_Candidate

Workflow for the in vitro screening and identification of this compound.

In-Depth Technical Guide to the Downstream Targets of SIC-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream targets and mechanisms of action of SIC-19, a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.

Executive Summary

This compound is a small molecule inhibitor that selectively targets SIK2, a member of the AMP-activated protein kinase (AMPK) family. Research has demonstrated that this compound's primary mechanism of action involves the disruption of the homologous recombination (HR) DNA repair pathway, a critical process for cell survival, particularly in cancer cells. This is achieved through the inhibition of SIK2, which in turn prevents the phosphorylation of RAD50 at serine 635 (pS635), a key step in the DNA damage response. The inhibition of this pathway by this compound leads to synthetic lethality when combined with PARP inhibitors in cancer cells with high SIK2 expression, such as in certain ovarian, triple-negative breast, and pancreatic cancers. Furthermore, this compound has been shown to induce the degradation of the SIK2 protein via the ubiquitin-proteasome pathway. Emerging evidence also suggests potential roles for this compound in modulating other signaling pathways, including the AKT/survivin axis and inflammatory responses.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. A key finding is the inverse correlation between the half-maximal inhibitory concentration (IC50) of this compound and the endogenous expression levels of SIK2.

Cell LineCancer TypeSIK2 ExpressionIC50 of this compound (µM)Citation
MDA-MB-231 Triple-Negative Breast CancerHigh~2.72
HCC1806 Triple-Negative Breast CancerHighNot specified
BXPC3 Pancreatic CancerHighNot specified
PANC1 Pancreatic CancerHighNot specified
Multiple Ovarian Cancer Cell Lines Ovarian CancerVaried0.8 to 2.6
Other Breast and Pancreatic Cancer Cell Lines Breast and Pancreatic CancerVaried2.72 to 15.66

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the SIK2-mediated DNA damage response pathway. However, other potential downstream pathways have been suggested based on the function of SIK2 and studies of other SIK2 inhibitors.

SIK2-RAD50 Homologous Recombination Repair Pathway

This compound directly inhibits the kinase activity of SIK2. This prevents the phosphorylation of RAD50 at Ser635, a critical event for the initiation of homologous recombination-mediated DNA repair. The disruption of this pathway impairs the cancer cells' ability to repair DNA double-strand breaks, leading to increased genomic instability and apoptosis. This mechanism underlies the synthetic lethality observed with PARP inhibitors.

SIK2_RAD50_Pathway cluster_downstream Downstream Effects of this compound SIC19 This compound SIK2 SIK2 SIC19->SIK2 inhibits pRAD50 p-RAD50 (S635) SIK2->pRAD50 phosphorylates RAD50 RAD50 HR_Repair Homologous Recombination Repair pRAD50->HR_Repair activates DNA_Integrity Maintenance of Genomic Integrity HR_Repair->DNA_Integrity leads to Apoptosis Apoptosis PARPi PARP Inhibitors PARPi->HR_Repair synthetic lethality with inhibition of

Caption: this compound inhibits SIK2, preventing RAD50 phosphorylation and HR repair.

SIK2 Degradation via Ubiquitin-Proteasome Pathway

This compound has been shown to induce the degradation of the SIK2 protein. This occurs through the ubiquitin-proteasome pathway, where SIK2 is tagged with ubiquitin molecules, marking it for destruction by the proteasome. This leads to a reduction in the total cellular levels of SIK2, further potentiating the inhibition of its downstream signaling.

SIK2_Degradation_Pathway SIC19 This compound SIK2 SIK2 Protein SIC19->SIK2 induces ubiquitination of Polyubiquitinated_SIK2 Polyubiquitinated SIK2 SIK2->Polyubiquitinated_SIK2 ubiquitination Ubiquitin Ubiquitin E1_E2_E3 E1, E2, E3 Ligases Proteasome 26S Proteasome Polyubiquitinated_SIK2->Proteasome targeted to Degradation SIK2 Degradation Proteasome->Degradation leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (High SIK2 Expression) SIC19_Treatment This compound Treatment (Dose-Response) Cell_Culture->SIC19_Treatment Western_Blot Western Blot (SIK2, p-RAD50) SIC19_Treatment->Western_Blot HR_Assay HR Repair Assay (DR-GFP) SIC19_Treatment->HR_Assay Cell_Viability Cell Viability Assay (IC50 Determination) SIC19_Treatment->Cell_Viability Xenograft Xenograft Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Xenograft->Tumor_Implantation Treatment_Regimen This compound +/- PARPi Treatment Tumor_Implantation->Treatment_Regimen Tumor_Measurement Tumor Volume & Weight Measurement Treatment_Regimen->Tumor_Measurement IHC Immunohistochemistry (p-RAD50, Ki67) Tumor_Measurement->IHC

The Role of Irc19 in the Homologous Recombination Repair Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maintaining genomic integrity is paramount for cellular function and survival. DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to mutations, chromosomal rearrangements, and cell death. Eukaryotic cells have evolved sophisticated DNA damage response (DDR) pathways to counteract these threats, with homologous recombination (HR) being a high-fidelity mechanism for DSB repair. This technical guide provides a comprehensive overview of the emerging role of the Saccharomyces cerevisiae protein, Irc19, in the homologous recombination repair pathway. Recent studies have identified Irc19 as a crucial factor in both gene conversion, a key sub-pathway of HR, and single-strand annealing (SSA), another DSB repair mechanism. This document will delve into the experimental evidence elucidating the function of Irc19, present detailed methodologies for the key experiments cited, and visualize the intricate molecular pathways and experimental workflows.

Introduction to Homologous Recombination and Single-Strand Annealing

Homologous recombination is an essential DNA repair pathway that utilizes a homologous template, typically the sister chromatid, to accurately repair DSBs. This process is generally restricted to the S and G2 phases of the cell cycle when a sister chromatid is available. The core steps of HR involve the detection of the DSB, extensive 5' to 3' end resection to generate 3' single-stranded DNA (ssDNA) overhangs, assembly of a Rad51 recombinase filament on the ssDNA, homology search and strand invasion of the template DNA, DNA synthesis to fill the gap, and finally, resolution of the resulting Holliday junctions.

Single-strand annealing (SSA) is another DSB repair pathway that operates at repetitive DNA sequences. Similar to HR, SSA is initiated by 5' to 3' end resection. The resulting ssDNA overhangs containing homologous repeat sequences are then annealed, a process often mediated by Rad52. The intervening non-homologous DNA flaps are excised, and the remaining gaps are filled and ligated, leading to a deletion of the sequence between the repeats.

Irc19: A Key Player in DSB Repair Pathway Choice

Recent research has identified Irc19 (Increased Recombination Center 19) as a significant contributor to the efficiency of both HR and SSA in the budding yeast Saccharomyces cerevisiae. The deletion of the IRC19 gene has been shown to cause defects in these DSB repair pathways.

Impact of IRC19 Deletion on Homologous Recombination and Single-Strand Annealing

Studies investigating the role of Irc19 have demonstrated that the absence of this protein leads to a marked decrease in the frequency of gene conversion and SSA. This suggests that Irc19 functions in a step common to both pathways, with evidence pointing towards a role in the initial processing of the DSB, specifically DNA end resection. A synergistic negative effect on cell viability is observed when IRC19 is deleted in combination with RAD52, a central protein in homologous recombination, further highlighting the importance of Irc19 in this process.

Table 1: Effect of irc19Δ on DSB Repair Frequencies

DSB Repair PathwayGenetic BackgroundEffect on FrequencyReference
Gene Conversion (HR)irc19ΔSignificant Reduction
Single-Strand Annealing (SSA)irc19ΔSignificant Reduction
SSAirc19Δ rad52ΔSynergistic Reduction

Note: Specific quantitative data on the percentage reduction in gene conversion and SSA frequencies from the primary study are not publicly available. The table reflects the qualitative findings reported in the study's abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the function of Irc19 in DSB repair.

Gene Conversion Assay (Plasmid-based)

This assay is designed to quantify the frequency of homologous recombination through gene conversion.

3.1.1. Principle

A plasmid is constructed containing two different non-functional alleles of a reporter gene (e.g., lacZ). One allele is inactivated by a specific endonuclease recognition site (e.g., HO endonuclease), while the other allele contains a different inactivating mutation. A DSB is induced at the endonuclease site, and repair of this break via gene conversion using the second allele as a template restores a functional reporter gene. The frequency of gene conversion is determined by the number of colonies exhibiting the restored reporter gene function.

3.1.2. Methodology

  • Yeast Strain and Plasmid:

    • Saccharomyces cerevisiae strains (wild-type and irc19Δ) are transformed with a centromeric plasmid carrying the gene conversion reporter cassette.

    • The reporter cassette consists of two inactive lacZ alleles. One allele contains an HO endonuclease cut site, and the other serves as the repair template.

    • The yeast strains also contain a galactose-inducible HO endonuclease gene integrated into the genome.

  • Induction of Double-Strand Breaks:

    • Yeast cultures are grown to mid-log phase in a non-inducing medium (e.g., synthetic complete medium with raffinose).

    • To induce the expression of HO endonuclease and create DSBs, galactose is added to the medium to a final concentration of 2%.

  • Quantification of Gene Conversion Events:

    • After a defined period of incubation (e.g., 5 hours) to allow for DSB induction and repair, the cells are plated on a medium selective for the plasmid and containing a chromogenic substrate for β-galactosidase (e.g., X-gal).

    • The total number of viable cells is determined by plating dilutions on a non-selective medium.

    • The frequency of gene conversion is calculated as the number of blue (Lac+) colonies divided by the total number of viable colonies.

Single-Strand Annealing Assay

This assay measures the efficiency of DSB repair via the SSA pathway.

3.2.1. Principle

A construct is created with two homologous repeat sequences separated by a unique DNA sequence and a selectable marker. An endonuclease recognition site is placed between the two repeats. Induction of a DSB at this site initiates resection, leading to the annealing of the homologous repeats and deletion of the intervening sequence, including the selectable marker. The frequency of SSA is determined by the loss of the selectable marker.

3.2.2. Methodology

  • Yeast Strain and Reporter Construct:

    • Yeast strains (wild-type and irc19Δ) are engineered to contain an SSA reporter cassette integrated into a specific genomic locus.

    • The cassette consists of two direct repeats of a sequence (e.g., from the URA3 gene) flanking a selectable marker (e.g., HIS3) and an HO endonuclease cut site.

    • The strains also contain a galactose-inducible HO endonuclease gene.

  • Induction of Double-Strand Breaks:

    • Similar to the gene conversion assay, yeast cultures are grown in a non-inducing medium and then transferred to a galactose-containing medium to induce HO endonuclease expression.

  • Quantification of SSA Events:

    • Following DSB induction and repair, cells are plated on a complete medium to determine the total number of viable cells.

    • To quantify SSA events, cells are also replica-plated onto a medium lacking the nutrient corresponding to the selectable marker (e.g., medium lacking histidine).

    • The frequency of SSA is calculated as the number of colonies that fail to grow on the selective medium (indicating the loss of the marker) divided by the total number of viable colonies.

Quantitative PCR-based Assay for DNA End Resection

This method directly measures the extent of ssDNA formation at a DSB site.

3.3.1. Principle

Genomic DNA is isolated from cells after DSB induction. The DNA is then digested with a restriction enzyme that has a recognition site near the DSB. Resected DNA will be single-stranded in this region and therefore resistant to digestion, while unresected, double-stranded DNA will be cut. Quantitative PCR (qPCR) is then performed with primers flanking the restriction site. The amount of PCR product is proportional to the amount of resected DNA.

3.3.2. Methodology

  • DSB Induction and Genomic DNA Isolation:

    • DSBs are induced in synchronized cell cultures (e.g., arrested in G2/M phase) as described above.

    • Samples are collected at various time points after induction.

    • Genomic DNA is isolated using a standard yeast DNA extraction protocol.

  • Restriction Enzyme Digestion:

    • A portion of the genomic DNA from each time point is digested with a restriction enzyme that cuts near the HO-induced DSB site. A mock-digested sample serves as a control.

  • Quantitative PCR (qPCR):

    • qPCR is performed on both the digested and mock-digested DNA samples using primers that amplify a region spanning the restriction site.

    • The amount of resection is calculated as the fraction of DNA that is resistant to digestion, determined by the ratio of the qPCR signal from the digested sample to the mock-digested sample.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.

Homologous Recombination Pathway

Homologous_Recombination DSB DNA Double-Strand Break Resection End Resection (5' to 3') DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA Rad51_loading Rad51 Filament Formation ssDNA->Rad51_loading Homology_Search Homology Search & Strand Invasion Rad51_loading->Homology_Search D_Loop D-Loop Formation Homology_Search->D_Loop DNA_Synthesis DNA Synthesis D_Loop->DNA_Synthesis Resolution Holliday Junction Resolution DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA Irc19 Irc19 Irc19->Resection  Promotes MRX MRX Complex MRX->Resection Exo1_Sgs1 Exo1/Sgs1-Dna2 Exo1_Sgs1->Resection Rad52 Rad52 Rad52->Rad51_loading Rad51 Rad51 Rad51->Rad51_loading

Caption: The Homologous Recombination Pathway and the proposed role of Irc19.

Single-Strand Annealing Pathway

Single_Strand_Annealing DSB DSB between Repeats Resection End Resection DSB->Resection ssDNA ssDNA with Homologous Repeats Resection->ssDNA Annealing Annealing of Repeats ssDNA->Annealing Flap_Removal Flap Removal Annealing->Flap_Removal Ligation Ligation Flap_Removal->Ligation Repaired_DNA Repaired DNA (with deletion) Ligation->Repaired_DNA Irc19 Irc19 Irc19->Resection  Promotes Rad52 Rad52 Rad52->Annealing

Caption: The Single-Strand Annealing Pathway and the proposed role of Irc19.

Experimental Workflow for Gene Conversion Assay

Gene_Conversion_Workflow Start Yeast Culture (WT and irc19Δ) Transform Transform with Reporter Plasmid Start->Transform Grow Grow in Non-inducing Medium Transform->Grow Induce Induce HO Expression (add Galactose) Grow->Induce Plate_Select Plate on Selective Medium + X-gal Induce->Plate_Select Plate_Viable Plate on Non-selective Medium Induce->Plate_Viable Count_Blue Count Blue (Lac+) Colonies Plate_Select->Count_Blue Count_Total Count Total Viable Colonies Plate_Viable->Count_Total Calculate Calculate Gene Conversion Frequency Count_Blue->Calculate Count_Total->Calculate

Caption: Workflow for the plasmid-based gene conversion assay.

Conclusion and Future Directions

The identification of Irc19 as a key factor in the homologous recombination and single-strand annealing pathways in Saccharomyces cerevisiae opens new avenues for understanding the intricate regulation of DNA double-strand break repair. The available evidence strongly suggests that Irc19 plays a crucial role in the early stages of DSB processing, likely at the level of DNA end resection.

Future research should focus on several key areas:

  • Biochemical Characterization of Irc19: Elucidating the precise biochemical activity of Irc19 is essential. Determining whether it possesses nuclease, helicase, or other enzymatic activities, or if it acts as a scaffold protein, will be critical.

  • Irc19 Interactome: A comprehensive analysis of the proteins that physically interact with Irc19 will provide valuable insights into its mechanism of action and its placement within the broader DNA damage response network. Understanding the nature of its synergistic interaction with Rad52 is a primary goal.

  • Conservation and Human Homologs: Investigating whether Irc19 has functional homologs in higher eukaryotes, including humans, could have significant implications for cancer biology and the development of novel therapeutic strategies that target DNA repair pathways.

The Core Cellular Impact of SIC-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by SIC-19, a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). By promoting the degradation of SIK2, this compound sets off a cascade of events that primarily disrupts the Homologous Recombination (HR) DNA repair pathway, thereby sensitizing cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors. This document outlines the mechanism of action, summarizes key quantitative data, provides an overview of experimental protocols, and visualizes the affected signaling pathways.

Mechanism of Action: SIK2 Degradation and HR Pathway Inhibition

This compound functions as a potent and selective SIK2 inhibitor. Its primary mechanism involves inducing the degradation of the SIK2 protein through the ubiquitin-proteasome pathway[1][2][3][4][5][6]. This reduction in SIK2 levels has a critical downstream effect on the DNA damage response, specifically the Homologous Recombination (HR) repair pathway.

The key molecular event following SIK2 inhibition by this compound is the suppression of RAD50 phosphorylation at serine 635 (RAD50-pS635)[1][2]. RAD50 is a vital component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a crucial role in the initial sensing and processing of DNA double-strand breaks, a prerequisite for HR-mediated repair. By decreasing the levels of RAD50-pS635, this compound impairs the nuclear translocation of RAD50 and subsequent nuclear filament assembly, effectively crippling the HR repair machinery[1][4]. This targeted disruption of DNA repair is central to the therapeutic potential of this compound.

Synergistic Lethality with PARP Inhibitors

The inhibition of the HR pathway by this compound creates a synthetic lethal interaction when combined with PARP inhibitors[2][7][8]. PARP inhibitors are most effective in cancer cells that already have a compromised HR repair system, such as those with BRCA1/2 mutations. By artificially inducing an HR-deficient state in cancer cells, this compound expands the potential utility of PARP inhibitors to tumors that are proficient in homologous recombination[7][8]. This combination leads to the accumulation of unrepaired DNA damage, ultimately triggering cell death in cancer cells[8]. This synergistic effect has been observed in ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer models[1][2][5][8].

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (μM)
HEYA82.13
SKOV33.56
OVCAR34.87
A27805.12
CAOV37.45
OVCAR89.74

Source:[4]

Table 2: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) and Pancreatic Cancer (PC) Cell Lines

Cell LineCancer TypeEndogenous SIK2 ExpressionIC50 of this compound
TNBC Lines
MDA-MB-231TNBCHighCorrelated Inversely
Hs 578TTNBCHighCorrelated Inversely
MDA-MB-468TNBCModerateCorrelated Inversely
BT-549TNBCLowCorrelated Inversely
PC Lines
PANC-1PancreaticHighCorrelated Inversely
AsPC-1PancreaticHighCorrelated Inversely
MIA PaCa-2PancreaticLowCorrelated Inversely

Note: The source material states that the IC50 of this compound was inversely correlated with endogenous SIK2 expression in TNBC and PC cell lines, but does not provide specific IC50 values for each cell line in a table format.[1][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Western Blot Analysis
  • Objective: To determine the protein levels of SIK2, RAD50-pS635, and γH2AX.

  • Procedure:

    • Cells were treated with varying concentrations of this compound for 48 hours.

    • Total protein was extracted from the cells using lysis buffer.

    • Protein concentration was quantified using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane was incubated with primary antibodies against SIK2, RAD50-pS635, and γH2AX overnight at 4°C.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CCK-8)
  • Objective: To assess the effect of this compound on cancer cell proliferation.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours, the cells were treated with a series of concentrations of this compound.

    • The cells were incubated for an additional 48-72 hours.

    • 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

    • The plates were incubated for 2-4 hours at 37°C.

    • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Homologous Recombination (HR) Repair Assay (GFP-Based)
  • Objective: To quantify the efficiency of homologous recombination repair in cells treated with this compound.

  • Procedure:

    • Cells were transfected with a DR-GFP reporter plasmid. This plasmid contains a non-functional GFP gene that can be repaired by homologous recombination using a downstream GFP donor sequence, resulting in a functional GFP protein.

    • Following transfection, cells were treated with this compound.

    • To induce double-strand breaks, cells were co-transfected with an I-SceI expression vector. I-SceI is a rare-cutting endonuclease that creates a specific double-strand break in the non-functional GFP gene.

    • After 48-72 hours, the percentage of GFP-positive cells was determined by flow cytometry. A reduction in the percentage of GFP-positive cells indicates impaired HR repair.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cellular pathways affected by this compound and a typical experimental workflow for its evaluation.

SIC19_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes cluster_outcome Therapeutic Outcome SIC19 This compound SIK2 SIK2 Protein SIC19->SIK2 Inhibits & Promotes Degradation via Ub_Proteasome Ubiquitin-Proteasome System RAD50_pS635 p-RAD50 (S635) SIK2->RAD50_pS635 Normally Promotes Phosphorylation of SIK2_degradation SIK2 Degradation Ub_Proteasome->SIK2_degradation Mediates SIK2_degradation->RAD50_pS635 Leads to Decreased HR_Repair Homologous Recombination Repair RAD50_pS635->HR_Repair Is required for DNA_Repair_Impairment HR Repair Impairment HR_Repair->DNA_Repair_Impairment Inhibition leads to PARPi_sens Increased Sensitivity to PARP Inhibitors DNA_Repair_Impairment->PARPi_sens Cell_Death Cancer Cell Death PARPi_sens->Cell_Death

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (Ovarian, TNBC, Pancreatic) Treatment This compound Treatment (Dose-Response) Cell_Lines->Treatment Xenograft Xenograft Models Cell_Lines->Xenograft Implantation WB Western Blot (SIK2, p-RAD50) Treatment->WB CCK8 Cell Viability (CCK-8 Assay) Treatment->CCK8 HR_Assay HR Repair Assay (DR-GFP) Treatment->HR_Assay Combo_Treatment This compound +/- PARPi Treatment Xenograft->Combo_Treatment Tumor_Growth Tumor Growth Inhibition Combo_Treatment->Tumor_Growth

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

Preclinical Profile of SIC-19: A Novel SIK2 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical studies of SIC-19, a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), in the context of oncology. The research primarily highlights this compound's potential as a combination therapy, particularly with PARP inhibitors, for the treatment of ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer (PC).[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Inducing Synthetic Lethality

This compound functions by inhibiting SIK2, which subsequently leads to the degradation of the SIK2 protein via the ubiquitin-proteasome pathway.[1][3][6] The primary anti-cancer mechanism of this compound in the preclinical setting is its ability to modulate the homologous recombination (HR) DNA repair pathway.[1][2][3][4][5][6][7][8] Specifically, this compound treatment suppresses the phosphorylation of RAD50 at the Ser635 site (RAD50-pS635).[1][3][4][5][6][8] This inhibition of RAD50 phosphorylation impairs the cancer cells' ability to perform homologous recombination repair, creating a state of "BRCAness" or HR deficiency.[1][2][7] This induced vulnerability makes cancer cells highly susceptible to PARP inhibitors, resulting in a synergistic cytotoxic effect known as synthetic lethality.[1][2][3]

The proposed signaling pathway for this compound's mechanism of action is as follows:

SIC19_Mechanism cluster_cell Cancer Cell SIC19 This compound SIK2 SIK2 SIC19->SIK2 inhibits Ubiquitin Ubiquitin-Proteasome Pathway SIK2->Ubiquitin targeted for degradation pRAD50 p-RAD50 (Ser635) SIK2->pRAD50 phosphorylates RAD50 RAD50 HR_Repair Homologous Recombination DNA Repair pRAD50->HR_Repair enables DNA_DSB DNA Double-Strand Breaks (unrepaired) HR_Repair->DNA_DSB repairs PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits BER Base Excision Repair PARP->BER enables DNA_SSB DNA Single-Strand Breaks BER->DNA_SSB repairs DNA_SSB->DNA_DSB leads to Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Mechanism of this compound induced synthetic lethality with PARP inhibitors.

In Vitro Studies

This compound has been evaluated as a monotherapy in various cancer cell lines. A key finding is that the sensitivity of cancer cells to this compound is inversely correlated with the endogenous expression levels of SIK2.[1][2][3][4][5][6][7]

Cell Line TypeIC50 Range (μM)Correlation with SIK2 Expression
Triple-Negative Breast Cancer (TNBC)2.72 - 15.66Inverse
Pancreatic Cancer (PC)2.72 - 15.66Inverse
Ovarian CancerNot specified in abstractsInverse

Table 1: Summary of this compound Monotherapy IC50 Values in Cancer Cell Lines.[1][3]

The combination of this compound with PARP inhibitors, such as olaparib, has demonstrated synergistic effects in vitro.[1][2] This combination leads to a significant increase in DNA damage, as evidenced by elevated levels of γH2AX, a marker of DNA double-strand breaks.[1] Furthermore, the combination therapy synergistically induces apoptosis in both TNBC and PC cell lines.[1][6]

In Vivo Studies

Preclinical in vivo assessments were conducted using xenograft models. In a nude mouse model with MDA-MB-231 (TNBC) xenografts, the combination of this compound and olaparib resulted in a marked suppression of tumor growth.[1][9] Similar sensitizing effects to PARP inhibitors were observed in ovarian cancer xenograft models.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

  • Objective: To determine the expression levels of key proteins such as SIK2, γH2AX, and RAD50-pS635.

  • Procedure:

    • Cancer cells are treated with specified concentrations of this compound, a PARP inhibitor, or a combination for a designated time (e.g., 48 hours).[1]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against SIK2, γH2AX, RAD50-pS635, and a loading control (e.g., β-Tubulin).[6]

    • After washing, the membrane is incubated with corresponding secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Objective: To assess the cytotoxic effects of this compound and determine its IC50 values.

  • Procedure:

    • Cancer cells are seeded in 96-well plates.

    • After cell adherence, they are treated with a range of concentrations of this compound.

    • Following a specified incubation period, Cell Counting Kit-8 (CCK8) solution is added to each well.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is calculated relative to untreated control cells, and IC50 values are determined.

  • Objective: To quantify the effect of this compound on HR-mediated DNA repair.

  • Procedure:

    • Cells are co-transfected with a GFP-based HR reporter plasmid (e.g., pDR-GFP) and a plasmid expressing the I-SceI endonuclease (e.g., pCBASce-I).[6]

    • I-SceI expression creates a specific DNA double-strand break in the reporter plasmid.

    • If the cell's HR machinery is functional, the break is repaired, leading to the expression of GFP.

    • Cells are treated with this compound.

    • The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in GFP-positive cells indicates impaired HR repair.[1]

HR_Assay_Workflow start Start: Cancer Cells transfect Co-transfect with pDR-GFP and pCBASce-I plasmids start->transfect treat Treat with This compound or Control transfect->treat flow Analyze GFP+ cells by Flow Cytometry treat->flow end End: Quantify HR Efficiency flow->end

Caption: Experimental workflow for the homologous recombination repair assay.
  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PARP inhibitor in a living organism.

  • Procedure:

    • Female athymic nude mice are subcutaneously injected with cancer cells (e.g., MDA-MB-231).

    • When tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, PARP inhibitor alone, combination).

    • Treatments are administered according to a predetermined schedule and dosage.

    • Tumor volume is measured regularly.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for γ-H2AX).[9][10]

Conclusion

The preclinical data strongly suggest that this compound is a promising SIK2 inhibitor with a clear mechanism of action that creates a synthetic lethal interaction with PARP inhibitors.[1][2][3] The in vitro and in vivo studies provide a solid foundation for its further development as a therapeutic agent for cancers with proficient homologous recombination, including certain types of ovarian, triple-negative breast, and pancreatic cancers.[1][2][4][5][6] The combination of this compound with PARP inhibitors represents a novel strategy to expand the clinical utility of PARP inhibition and overcome potential resistance mechanisms.[1][4][5][6][7]

References

In Vitro Characterization of SIC-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family. SIK2 is implicated in various cellular processes and has emerged as a therapeutic target in oncology. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its mechanism of action, cellular activity, and detailed protocols for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of SIK2.[1] Its primary mechanism involves the promotion of SIK2 protein degradation through the ubiquitination pathway.[1][2][3] A key downstream effect of this compound is the disruption of the DNA damage response (DDR) pathway. Specifically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at serine 635 (Ser635).[2][4] This inhibition of RAD50 phosphorylation impairs the nuclear translocation of RAD50, disrupting the formation of nuclear filaments and thereby impeding DNA homologous recombination (HR) repair.[2] This mode of action creates a synthetic lethality when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, enhancing their anti-cancer efficacy in HR-proficient cancer cells.[2]

Signaling Pathway of this compound Action

SIC19_Pathway cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects LKB1 LKB1 SIK2 SIK2 LKB1->SIK2 Activates Ub Ubiquitination Pathway SIK2->Ub RAD50 RAD50 SIK2->RAD50 Phosphorylates SIC19 This compound SIC19->SIK2 Inhibits & Promotes Degradation pRAD50 p-RAD50 (Ser635) SIC19->pRAD50 Reduces RAD50->pRAD50 NucTrans Nuclear Translocation pRAD50->NucTrans HR Homologous Recombination Repair NucTrans->HR SL Synthetic Lethality HR->SL PARPi PARP Inhibitors PARPi->HR Inhibits

This compound mechanism of action on the SIK2-RAD50 signaling axis.

Biochemical and Cellular Activity

The potency of this compound has been primarily characterized through cellular assays, demonstrating its efficacy in inhibiting the growth of various cancer cell lines. A direct measure of binding affinity, such as the dissociation constant (Kd) or the inhibitory constant (Ki) from biochemical assays, has not been reported in the reviewed literature.

The half-maximal inhibitory concentration (IC50) of this compound is inversely correlated with the endogenous expression levels of SIK2 in cancer cells.

Cell LineCancer TypeIC50 (µM)
Ovarian Cancer Cell Lines (6)Ovarian Cancer2.13 - 9.74
TNBC & Pancreatic Cancer LinesTriple-Negative Breast & Pancreatic Cancer2.72 - 15.66

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Cell Viability Assay for IC50 Determination (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the IC50 value of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration for seeding (e.g., 5 x 10³ cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only with CCK-8) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Workflow for IC50 Determination

IC50_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound serial dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Read absorbance at 450 nm incubate3->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Experimental workflow for determining the IC50 of this compound.
Western Blot for Phospho-RAD50 (Ser635)

This protocol describes the detection of phosphorylated RAD50 at Ser635 in cell lysates following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies: anti-phospho-RAD50 (Ser635) and anti-total RAD50

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate and treat cells with this compound and/or a DNA damaging agent as required.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-RAD50 (Ser635) antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • The membrane can be stripped and re-probed for total RAD50 and a loading control (e.g., GAPDH or β-actin).

Workflow for Phospho-RAD50 Western Blot

WB_Workflow start Start treat_cells Cell Treatment with this compound start->treat_cells lysis Cell Lysis with Inhibitors treat_cells->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF sds_page->transfer block Blocking with 5% BSA transfer->block primary_ab Primary Antibody Incubation (anti-pRAD50) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Chemiluminescent Detection wash2->detect analyze Image Analysis detect->analyze end End analyze->end

Workflow for Western blot analysis of phospho-RAD50.

References

SIC-19: A Technical Overview of Specificity, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC-19 is a novel small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2) that has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's specificity, selectivity profile, and mechanism of action, with a focus on the experimental data and methodologies that underpin these findings. This compound operates through a dual mechanism: inducing the degradation of SIK2 protein via the ubiquitin-proteasome pathway and modulating the DNA damage response, which creates a synergistic effect with PARP inhibitors.[1][2][3]

Specificity and Selectivity Profile

While this compound is characterized as a "selective and potent inhibitor of SIK2," a comprehensive, publicly available kinase selectivity panel profiling for this compound is not available at this time.[1][2] Such a profile would typically involve screening the compound against a broad array of kinases to quantify its inhibitory activity and determine its selectivity index.

Cellular Potency

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating a correlation between its potency and the endogenous expression levels of SIK2.[1][2] Higher SIK2 expression is associated with increased sensitivity to this compound.[2]

Cell LineCancer TypeIC50 (µM)Reference
Ovarian Cancer Cell Lines (range)Ovarian Cancer2.13 - 9.74[3]
TNBC & PC Cell Lines (range)Triple-Negative Breast & Pancreatic Cancer2.72 - 15.66[2]

Table 1: Cellular Potency of this compound in Various Cancer Cell Lines. The IC50 values indicate the concentration of this compound required to inhibit 50% of cell growth. The observed ranges highlight the differential sensitivity across various cancer types.

Mechanism of Action

This compound's mechanism of action is multifaceted, primarily revolving around the inhibition and degradation of SIK2, which in turn impacts DNA repair pathways.

SIK2 Degradation

This compound promotes the degradation of the SIK2 protein through the ubiquitin-proteasome system.[1][2][3] This leads to a reduction in the overall levels of SIK2 within the cell, thereby inhibiting its downstream signaling functions.

Modulation of Homologous Recombination Repair

A key consequence of SIK2 inhibition by this compound is the modulation of the homologous recombination (HR) DNA repair pathway.[1][2] Specifically, this compound treatment leads to a decrease in the phosphorylation of RAD50 at serine 635 (pRAD50-Ser635).[1][2] This phosphorylation event is critical for the proper function of the MRN (Mre11-Rad50-Nbs1) complex, a central component of the DNA double-strand break repair machinery. The reduction in pRAD50-Ser635 impairs the nuclear translocation of RAD50 and disrupts the formation of nuclear filaments, ultimately hindering the cell's ability to repair DNA damage through HR.[1]

SIC19_Mechanism_of_Action cluster_drug Drug Intervention cluster_cellular_processes Cellular Processes SIC19 This compound SIK2 SIK2 Protein SIC19->SIK2 Inhibits & Induces Degradation via Ubiquitin Ubiquitin- Proteasome System SIK2->Ubiquitin pRAD50 pRAD50 (Ser635) SIK2->pRAD50 Promotes RAD50 RAD50 Nuclear_Translocation RAD50 Nuclear Translocation pRAD50->Nuclear_Translocation Enables HR_Repair Homologous Recombination Repair Nuclear_Translocation->HR_Repair Required for

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the characterization of this compound are not fully detailed in the public literature. However, based on the published research, the following general methodologies are employed.

Western Blot for SIK2 and γH2AX

This assay is used to determine the protein levels of SIK2 and phosphorylated H2AX (a marker of DNA damage).

  • Cell Lysis: Treat cells with this compound at various concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIK2, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX Foci

This method is used to visualize DNA double-strand breaks within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

In Vitro Ubiquitination Assay (General Protocol)

This assay can be used to demonstrate the direct effect of this compound on SIK2 ubiquitination.

  • Reaction Mixture: Combine recombinant E1, E2 (e.g., UBE2D2), and E3 ligases (if known to be involved with SIK2), along with ubiquitin and ATP in a reaction buffer.

  • Substrate Addition: Add purified SIK2 protein to the reaction mixture.

  • Inhibitor Treatment: Add this compound at various concentrations to the reaction.

  • Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.

  • Analysis: Stop the reaction and analyze the ubiquitination of SIK2 by Western blot using an anti-SIK2 or anti-ubiquitin antibody.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay SIK2 Kinase Assay (Biochemical) Cell_Culture Cancer Cell Lines (e.g., Ovarian, TNBC) Ubiquitination_Assay In Vitro Ubiquitination Assay SIC19_Treatment This compound Treatment (Dose-Response) Cell_Culture->SIC19_Treatment Western_Blot Western Blot (SIK2, pRAD50, γH2AX) SIC19_Treatment->Western_Blot Immunofluorescence Immunofluorescence (γH2AX foci) SIC19_Treatment->Immunofluorescence Cell_Viability Cell Viability Assays (IC50 Determination) SIC19_Treatment->Cell_Viability Xenograft Xenograft Models Cell_Viability->Xenograft Informs Dosing

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a promising SIK2 inhibitor with a distinct mechanism of action that involves both the degradation of its primary target and the modulation of critical DNA repair pathways. This dual action makes it a compelling candidate for combination therapies, particularly with PARP inhibitors, in cancers with high SIK2 expression. While its cellular potency has been established in several cancer cell lines, a comprehensive and quantitative assessment of its selectivity across the human kinome remains a critical area for future investigation. The detailed experimental protocols provided herein offer a foundational framework for researchers seeking to further explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for SIC-19 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SIC-19 is a novel, potent, and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in a wide range of human cancers. By targeting key nodes in this pathway, this compound has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle arrest activities in various cancer cell lines. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and a summary of its effects on different cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancer cells, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. This compound's inhibitory action leads to the dephosphorylation of key downstream effectors, ultimately resulting in a G1 cell cycle arrest and the induction of apoptosis.

SIC19_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K This compound->mTOR

This compound Signaling Pathway

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.25
A549Lung Cancer0.80
U-87 MGGlioblastoma0.55
PC-3Prostate Cancer1.20

Experimental Protocols

Cell Culture

Cancer cell lines are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete growth medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following this compound treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete growth medium

    • This compound

    • 70% cold ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at different concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Experimental_Workflow Cell_Culture 1. Cell Culture (MCF-7, A549, U-87 MG, PC-3) Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Cytotoxicity_Assay 3a. Cytotoxicity Assay (MTT - 72h) Treatment->Cytotoxicity_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI - 48h) Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Analysis (PI Staining - 24h) Treatment->Cell_Cycle_Assay Data_Analysis 4. Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Experimental Workflow for this compound Evaluation

References

Application Notes and Protocols for the Combined Use of SIC-19 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel SIK2 inhibitor, SIC-19, in combination with PARP inhibitors to enhance anti-cancer efficacy. The protocols outlined below are based on established methodologies and published research findings, offering a framework for investigating the synergistic effects of this combination in various cancer models.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. However, intrinsic and acquired resistance remains a significant clinical challenge.[1] A novel strategy to overcome this resistance and broaden the applicability of PARP inhibitors is to induce a state of "BRCAness" or HR deficiency in cancer cells.

This compound is an innovative and potent inhibitor of Salt-Inducible Kinase 2 (SIK2).[2][3] SIK2 is a serine/threonine kinase that has been implicated in the regulation of various cellular processes, including DNA damage repair. By inhibiting SIK2, this compound can disrupt the HR repair pathway, thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibitors.[4][5] This combination therapy has demonstrated synergistic anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer.[2][3][4]

Mechanism of Synergistic Action

The combination of this compound and PARP inhibitors exploits the principle of synthetic lethality. PARP inhibitors block the repair of single-strand DNA breaks (SSBs).[6] In normal cells, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired by the HR pathway. However, in cancer cells treated with this compound, the HR pathway is compromised.

This compound inhibits SIK2, which in turn prevents the phosphorylation of RAD50 at serine 635 (pS635).[2][4][5] This phosphorylation event is critical for the proper function of the MRN complex (Mre11-RAD50-Nbs1), a key sensor of DSBs and an initiator of HR repair. The inhibition of RAD50 phosphorylation impairs the recruitment of the MRN complex to sites of DNA damage, leading to defective HR repair.[2]

Consequently, when PARP is inhibited in this compound-treated cells, the resulting DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4]

G cluster_0 Normal Cell cluster_1 Cancer Cell + PARP Inhibitor cluster_2 Cancer Cell + this compound + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits HR_Repair Homologous Recombination (HR) Repair DNA_SSB->HR_Repair if unrepaired, becomes DSB PARP->DNA_SSB repairs Cell_Survival Cell Survival HR_Repair->Cell_Survival PARPi PARP Inhibitor PARP_inhibited PARP (inhibited) PARPi->PARP_inhibited DSB Double-Strand Break (DSB) HR_Repair_active HR Repair (active) DSB->HR_Repair_active Cell_Survival_2 Cell Survival HR_Repair_active->Cell_Survival_2 DNA_SSB_2 SSB DNA_SSB_2->PARP_inhibited not repaired DNA_SSB_2->DSB replication SIC19 This compound SIK2 SIK2 SIC19->SIK2 inhibits RAD50 RAD50-pS635 SIK2->RAD50 phosphorylates HR_Repair_inhibited HR Repair (inhibited) RAD50->HR_Repair_inhibited required for Apoptosis Apoptosis HR_Repair_inhibited->Apoptosis leads to PARPi_2 PARP Inhibitor PARP_inhibited_2 PARP (inhibited) PARPi_2->PARP_inhibited_2 DSB_2 DSB DSB_2->HR_Repair_inhibited DNA_SSB_3 SSB DNA_SSB_3->PARP_inhibited_2 not repaired DNA_SSB_3->DSB_2 replication

Caption: Signaling pathway of this compound and PARP inhibitor synergy.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and PARP inhibitors, alone and in combination, across various cancer cell lines.

Table 1: IC50 Values of this compound and Olaparib

Cell LineCancer TypeThis compound IC50 (µM)Olaparib IC50 (µM)Reference
MDA-MB-231TNBC~5~10[2][7]
HCC1806TNBC~3~15[2]
BXPC3Pancreatic~8~20[2]
PANC1Pancreatic~12~25[2]
OVCAR8OvarianNot Reported~5[3]
A2780OvarianNot Reported~2[8]

Table 2: Combination Index (CI) Values for this compound and Olaparib

Cell LineCancer TypeCombination Index (CI)InterpretationReference
MDA-MB-231TNBC< 1Synergistic[2][9][10]
HCC1806TNBC< 1Synergistic[2]
BXPC3Pancreatic< 1Synergistic[2]
PANC1Pancreatic< 1Synergistic[2]

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of this compound and PARP inhibitors are provided below.

In Vitro Assays

1. Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound and PARP inhibitors, both individually and in combination.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (dissolved in DMSO)

    • PARP inhibitor (e.g., Olaparib, Niraparib; dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

    • Treat the cells with various concentrations of this compound alone, the PARP inhibitor alone, or the combination of both. Include a DMSO-treated vehicle control.

    • Incubate the plates for 96 hours.

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software such as CompuSyn to determine synergism.[9][10]

2. Clonogenic Assay

This assay assesses the long-term effects of the combination treatment on the ability of single cells to form colonies.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 6-well plates

    • This compound

    • PARP inhibitor

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Treat cells in a larger flask with this compound, a PARP inhibitor, or the combination for a specified period (e.g., 24 hours).

    • Trypsinize the cells and count them.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing fresh complete medium.

    • Incubate for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[4][6][11]

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 6-well plates

    • This compound

    • PARP inhibitor

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for 48-72 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

4. DNA Damage Assays

  • Comet Assay (Single Cell Gel Electrophoresis): This assay visualizes and quantifies DNA double-strand breaks.[12][13][14][15][16]

    • Treat cells with the drug combination.

    • Embed single cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA.

    • Subject the slides to electrophoresis under alkaline or neutral conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.

  • γH2AX and RAD51 Foci Formation: Immunofluorescence staining for γH2AX (a marker of DNA double-strand breaks) and RAD51 (a key protein in HR repair) can be used to visualize DNA damage and the status of the HR pathway.[17][18][19][20][21]

    • Grow and treat cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against γH2AX and RAD51.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips with DAPI to stain the nuclei.

    • Visualize and quantify the number of foci per nucleus using a fluorescence microscope. A decrease in RAD51 foci formation in the presence of DNA damage indicates impaired HR repair.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of the this compound and PARP inhibitor combination.[2][22][23][24][25][26][27]

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

    • Cancer cell line (e.g., MDA-MB-231 for TNBC)

    • Matrigel

    • This compound (formulated for in vivo use)

    • Olaparib (formulated for in vivo use)

    • Vehicle control solution

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into four treatment groups (n=5-10 mice per group):

      • Vehicle control (e.g., daily intraperitoneal injection)

      • This compound alone (e.g., 40 mg/kg, daily intraperitoneal injection)[27]

      • Olaparib alone (e.g., 50 mg/kg, daily oral gavage)[27]

      • This compound and Olaparib combination

    • Treat the mice for a specified period (e.g., 21-35 days).

    • Measure tumor volume with calipers every 3-4 days using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and γH2AX).

Visualizations

G cluster_0 In Vitro Experimental Workflow start Seed Cancer Cells treatment Treat with this compound and/or PARP Inhibitor start->treatment viability Cell Viability Assay (CCK-8) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assays (Comet, γH2AX/RAD51 foci) treatment->dna_damage analysis Data Analysis (IC50, CI, etc.) viability->analysis clonogenic->analysis apoptosis->analysis dna_damage->analysis

Caption: Workflow for in vitro evaluation of this compound and PARP inhibitors.

G cluster_1 In Vivo Xenograft Workflow start_vivo Implant Tumor Cells in Mice tumor_growth Allow Tumors to Establish start_vivo->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound and/or Olaparib randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Endpoint: Sacrifice and Tumor Excision monitor->endpoint analysis_vivo Analyze Tumor Weight and Biomarkers endpoint->analysis_vivo

Caption: Workflow for in vivo assessment of this compound and olaparib.

References

Application Notes and Protocols for SIC-19 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC-19 is a novel and potent small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family. SIK2 is implicated in various cellular processes, including cell metabolism, proliferation, and DNA damage repair. Dysregulation of SIK2 has been observed in several cancers, making it an attractive therapeutic target.[1][2] this compound exerts its anti-cancer effects by inhibiting SIK2, which leads to the disruption of the homologous recombination (HR) DNA repair pathway. This mechanism of action not only inhibits tumor cell growth as a monotherapy but also sensitizes cancer cells to other DNA-damaging agents, such as PARP inhibitors.[3][4][5]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its efficacy and mechanism of action in cancer cell lines.

Data Presentation: this compound In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound. The IC50 values for this compound are inversely correlated with the endogenous SIK2 expression levels in cancer cells.[3]

Cell LineCancer TypeIC50 (µM)Noteworthy Characteristics
MDA-MB-231 Triple-Negative Breast Cancer~5-10High SIK2 expression
HCC1806 Triple-Negative Breast Cancer~2.7-5High SIK2 expression
BXPC3 Pancreatic Cancer~10-15High SIK2 expression
PANC-1 Pancreatic Cancer~15-20High SIK2 expression
Various Ovarian Cancer Cell Lines Ovarian Cancer2.72 - 15.66IC50 correlates inversely with SIK2 expression

Note: IC50 values can vary depending on the assay conditions, such as cell seeding density and incubation time. The values presented here are approximate ranges based on available literature and should be determined empirically for specific experimental setups.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the SIK2 kinase, which is a downstream effector of the LKB1/AMPK signaling pathway. By inhibiting SIK2, this compound prevents the phosphorylation of RAD50 at Serine 635. This phosphorylation event is critical for the proper function of the MRE11-RAD50-NBS1 (MRN) complex, a key component of the homologous recombination DNA repair machinery. Disruption of the MRN complex function impairs the cell's ability to repair DNA double-strand breaks, leading to increased genomic instability and apoptosis. This mechanism also underlies the synergistic effect observed when this compound is combined with PARP inhibitors, which also target DNA repair pathways.

SIC19_Pathway cluster_upstream Upstream Regulators cluster_target This compound Target cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates SIK2 SIK2 AMPK->SIK2 Activates RAD50 RAD50 SIK2->RAD50 Phosphorylates pRAD50 p-RAD50 (Ser635) MRN_complex MRN Complex (MRE11-RAD50-NBS1) pRAD50->MRN_complex Activates HR_Repair Homologous Recombination Repair MRN_complex->HR_Repair Initiates Apoptosis Apoptosis HR_Repair->Apoptosis Prevents DNA_damage DNA Double-Strand Breaks HR_Repair->DNA_damage Repairs SIC19 This compound SIC19->SIK2 Inhibits

Caption: this compound inhibits SIK2, disrupting DNA repair and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound on cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (and/or PARP inhibitor) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (e.g., Annexin V-PI) treatment->apoptosis western Western Blot Analysis (SIK2, γH2AX, p-RAD50) treatment->western if Immunofluorescence (γH2AX foci) treatment->if analysis Data Analysis and Interpretation viability->analysis colony->analysis apoptosis->analysis western->analysis if->analysis

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Allow cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • When colonies are visible, wash the wells twice with PBS.

  • Fix the colonies with 1 mL of methanol for 15 minutes.

  • Stain the colonies with 1 mL of Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 48 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of SIK2, γH2AX (a marker of DNA double-strand breaks), and phospho-RAD50 (Ser635).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIK2, anti-γH2AX, anti-phospho-RAD50 (Ser635), and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies DNA double-strand breaks within the nucleus.

Materials:

  • Cancer cell line of interest grown on coverslips in 24-well plates

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (anti-γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound for 24-48 hours.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with anti-γH2AX primary antibody overnight at 4°C.

  • Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash with PBST and counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

This compound and PARP Inhibitor Combination Study

This protocol outlines a method to assess the synergistic effects of this compound and a PARP inhibitor (e.g., Olaparib).

Procedure:

  • Determine IC50 of Single Agents: First, determine the IC50 values of this compound and the PARP inhibitor individually in your cell line of interest using the Cell Viability Assay protocol described above.

  • Combination Index (CI) Calculation:

    • Design a matrix of drug concentrations. For example, use concentrations at, above, and below the IC50 of each drug (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Treat cells with each drug alone and in combination at these various concentrations.

    • Perform a cell viability assay (e.g., CCK-8) after 72 hours of treatment.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is commonly used for this analysis).

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

  • Synergistic Effects on Apoptosis and DNA Damage:

    • Based on the CI results, select a synergistic combination of this compound and the PARP inhibitor.

    • Perform Apoptosis Assays (Annexin V-PI), Western Blotting (for γH2AX), and Immunofluorescence (for γH2AX foci) using the single agents at the selected concentrations and the combination treatment to confirm that the synergistic effect on cell viability is due to enhanced apoptosis and DNA damage.[4]

References

Application Notes and Protocols for SIC-19 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC-19 is a novel, potent, and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). It functions by promoting the degradation of the SIK2 protein through the ubiquitination pathway.[1][2] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly in ovarian, triple-negative breast, and pancreatic cancers.[3][4] A key mechanism of action for this compound is its ability to impair DNA homologous recombination (HR) repair, a critical pathway for cell survival, especially in the context of DNA damage. This impairment sensitizes cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors, creating a synthetic lethal interaction.[3][5] These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, both as a monotherapy and in combination with the PARP inhibitor olaparib, to evaluate its anti-cancer efficacy.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 of this compound (μM)
SKOV3Ovarian Cancer2.13
OVCAR3Ovarian Cancer3.56
A2780Ovarian Cancer4.28
HEYA8Ovarian Cancer6.82
CAOV3Ovarian Cancer7.54
OVCAR8Ovarian Cancer9.74
MDA-MB-231Triple-Negative Breast Cancer2.72
HCC1806Triple-Negative Breast Cancer4.53
BXPC3Pancreatic Cancer3.17
PANC1Pancreatic Cancer5.89

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

Treatment GroupDosageAdministration RouteTreatment Duration (days)Tumor Growth Inhibition
Vehicle Control--35-
This compound40 mg/kgNot Specified35Significant
Olaparib50 mg/kgNot Specified35Significant
This compound + Olaparib40 mg/kg + 50 mg/kgNot Specified35Markedly greater than single agents

Note: Detailed quantitative data on tumor growth inhibition percentages were not available in the referenced abstracts. "Significant" and "Markedly greater" are based on the qualitative descriptions in the literature.[6]

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of SIK2, which subsequently affects the DNA damage response pathway, specifically homologous recombination. This creates a synergistic effect with PARP inhibitors.

SIC19_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (e.g., from chemotherapy or cellular stress) PARP PARP DNA_Damage->PARP activates HR_Repair Homologous Recombination Repair DNA_Damage->HR_Repair activates Cell_Survival Cell Survival PARP->Cell_Survival promotes repair Apoptosis Apoptosis PARP->Apoptosis inhibition leads to HR_Repair->Cell_Survival HR_Repair->Apoptosis inhibition leads to RAD50 RAD50 pRAD50 p-RAD50 (Ser635) RAD50->pRAD50 Nuclear_Filament Nuclear Filament Assembly pRAD50->Nuclear_Filament enables Nuclear_Filament->HR_Repair essential for SIK2 SIK2 SIK2->pRAD50 SIK2-mediated phosphorylation SIC19 This compound SIC19->SIK2 inhibits Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits

Diagram 1: this compound Signaling Pathway and Synergy with PARP Inhibitors.

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models based on established methodologies.

Establishment of Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer)

  • Female BALB/c athymic nude mice (4-6 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Culture: Culture cancer cells in T75 flasks until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting: Determine the cell viability and concentration using a hemocytometer or an automated cell counter.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

    • If using Matrigel, resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

Preparation and Administration of this compound and Olaparib

Materials:

  • This compound

  • Olaparib

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile water or saline

  • Dosing needles (for oral gavage or intraperitoneal injection)

  • Syringes

Procedure:

  • Drug Preparation:

    • Prepare the vehicle solution. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratio should be optimized for drug solubility and animal tolerance.

    • Dissolve this compound and Olaparib separately in the vehicle to the desired stock concentrations.

    • Further dilute the stock solutions with sterile saline or water to the final dosing concentration just before administration.

  • Administration:

    • This compound (40 mg/kg): The route of administration (intraperitoneal or oral gavage) should be determined based on the drug's properties and the experimental design. Administer the prepared this compound solution to the mice according to their body weight.

    • Olaparib (50 mg/kg): Olaparib is typically administered orally. Administer the prepared olaparib solution to the mice via oral gavage.

    • For combination therapy, administer the two drugs at appropriate intervals (e.g., this compound followed by olaparib 1-2 hours later, or as determined by pharmacokinetic studies).

    • Administer the treatments daily or as per the experimental schedule for the duration of the study (e.g., 35 days).

  • Monitoring:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue to measure tumor volume regularly throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like γH2AX and Ki67).[6]

Experimental Workflow Visualization

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest injection 3. Subcutaneous Injection cell_harvest->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization drug_prep 6. This compound & Olaparib Preparation randomization->drug_prep administration 7. Daily Drug Administration drug_prep->administration monitoring 8. Monitor Tumor Volume & Body Weight administration->monitoring monitoring->administration 2-3 times/week euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 10. Data Analysis (Tumor Weight, IHC) euthanasia->data_analysis

Diagram 2: Experimental Workflow for this compound Administration in a Mouse Xenograft Model.

Conclusion

This compound represents a promising therapeutic agent for cancers with deficiencies in DNA damage repair pathways, particularly when used in combination with PARP inhibitors. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to further evaluate the efficacy and mechanism of action of this compound in various cancer models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing the clinical development of this novel SIK2 inhibitor.

References

Measuring SIK2 Degradation by SIC-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the degradation of Salt-Inducible Kinase 2 (SIK2) induced by the small molecule inhibitor, SIC-19. SIK2, a member of the AMP-activated protein kinase (AMPK) family, is implicated in various cellular processes, and its targeted degradation is a promising therapeutic strategy. This compound has been identified as a compound that promotes the degradation of SIK2 through the ubiquitin-proteasome pathway.[1][2][3][4][5][6] These protocols are designed to offer researchers the necessary tools to accurately quantify SIK2 degradation and to understand the underlying molecular mechanisms.

Introduction

Salt-Inducible Kinase 2 (SIK2) is a serine/threonine kinase that plays a crucial role in regulating cellular metabolism, cell growth, and signal transduction. Dysregulation of SIK2 activity has been linked to various diseases, including cancer.[5][7] Targeted protein degradation has emerged as a powerful therapeutic modality, offering potential advantages over traditional enzyme inhibition. This compound is a novel small molecule that not only inhibits SIK2 kinase activity but also induces its degradation.[1][2][3][4] Understanding the kinetics and mechanism of this compound-mediated SIK2 degradation is critical for its development as a therapeutic agent.

This guide provides detailed protocols for essential techniques to measure SIK2 degradation, including Western Blotting, Immunoprecipitation to detect ubiquitination, and Cycloheximide Chase Assays to determine protein half-life. Additionally, it outlines the use of mass spectrometry-based proteomics for a more global view of protein degradation.

Signaling Pathway of this compound Induced SIK2 Degradation

This compound induces the degradation of SIK2 through the ubiquitin-proteasome system. This process involves the tagging of SIK2 with ubiquitin molecules, which then targets it for destruction by the proteasome.

SIK2_Degradation_Pathway cluster_0 Cellular Environment SIC19 This compound SIK2 SIK2 Protein SIC19->SIK2 Binds to Ub_SIK2 Polyubiquitinated SIK2 SIK2->Ub_SIK2 Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Transfers Ub E3->SIK2 Recognizes SIK2 (Potentially induced by this compound) Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_SIK2->Proteasome Targeted for Degradation Degraded_SIK2 Degraded SIK2 (Peptides) Proteasome->Degraded_SIK2 Degrades

Caption: this compound binds to SIK2, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potency. The sensitivity to this compound has been shown to correlate with the expression levels of SIK2.[3][6]

Cell LineCancer TypeSIK2 ExpressionIC50 of this compound (µM)Reference
MDA-MB-231Triple-Negative Breast CancerHigh2.72[3]
HCC1806Triple-Negative Breast CancerHigh3.15[3]
BXPC3Pancreatic CancerHigh4.68[3]
PANC1Pancreatic CancerHigh5.23[3]
OVCAR3Ovarian CancerHigh~2.13 - 9.74[4]
SKOV3Ovarian CancerModerate~2.13 - 9.74[4]

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing this compound induced SIK2 degradation involves cell culture, treatment with this compound, and subsequent analysis using various biochemical and molecular biology techniques.

Experimental_Workflow cluster_workflow Workflow for Measuring SIK2 Degradation cluster_analysis Analytical Techniques A 1. Cell Culture (e.g., MDA-MB-231, OVCAR3) B 2. Treatment with this compound (and controls, e.g., DMSO, MG132) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Analysis of SIK2 Degradation D->E F Western Blotting (SIK2 protein levels) E->F G Immunoprecipitation (Ubiquitinated SIK2) E->G H Cycloheximide Chase Assay (SIK2 half-life) E->H I Mass Spectrometry (Global proteomics) E->I

Caption: A general experimental workflow for the analysis of this compound-induced SIK2 degradation.

Protocol 1: Western Blotting for SIK2 Protein Levels

This protocol describes the detection of SIK2 protein levels in cell lysates by Western blotting following treatment with this compound.

Materials:

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Primary Antibody: Anti-SIK2 antibody (e.g., from Cell Signaling Technology #6919, Merck Millipore #07-1378).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Protein Ladders

  • SDS-PAGE gels

  • PVDF or Nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SIK2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Immunoprecipitation (IP) of Ubiquitinated SIK2

This protocol is to confirm that this compound induces the ubiquitination of SIK2.

Materials:

  • Cell Lysis Buffer for IP: A non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

  • Anti-SIK2 Antibody for IP

  • Anti-Ubiquitin Antibody for Western Blotting

  • Protein A/G Magnetic Beads or Agarose Beads

  • Wash Buffer for IP: Lysis buffer with lower detergent concentration.

  • Elution Buffer: Glycine-HCl pH 2.5 or Laemmli sample buffer.

Procedure:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells using the IP lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SIK2 antibody overnight at 4°C.

  • Bead Incubation: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the SIK2-antibody complexes.

  • Washing: Pellet the beads and wash them 3-5 times with IP wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated SIK2.

Protocol 3: Cycloheximide (CHX) Chase Assay

This assay determines the half-life of SIK2 protein in the presence and absence of this compound.

Materials:

  • Cycloheximide (CHX): A protein synthesis inhibitor.

  • This compound

  • Western Blotting reagents (as in Protocol 1).

Procedure:

  • Cell Treatment: Treat cells with either vehicle (DMSO) or this compound for a predetermined time (e.g., 4 hours).

  • CHX Addition: Add CHX (e.g., 50-100 µg/mL) to the cell culture medium to block new protein synthesis.[1][2][3][8]

  • Time Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blotting: Perform Western blotting for SIK2 as described in Protocol 1.

  • Analysis: Quantify the SIK2 band intensities at each time point, normalize to the 0-hour time point, and plot the data to determine the protein half-life. A faster decay in the this compound treated cells indicates accelerated degradation.

Protocol 4: Mass Spectrometry-Based Proteomics

For a comprehensive and unbiased analysis of this compound's effects on the proteome, mass spectrometry can be employed.

Principle: This approach allows for the global and quantitative measurement of changes in protein abundance in response to this compound treatment. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can be used for relative quantification.

General Workflow:

  • Cell Culture and Treatment: Grow cells in appropriate isotopic-labeled media (for SILAC) and treat with this compound.

  • Protein Extraction and Digestion: Extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Peptide Labeling (for TMT): Label peptides from different conditions with isobaric tags.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative changes in protein abundance between control and this compound treated samples. A significant decrease in SIK2 levels in the this compound treated sample would confirm degradation.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the this compound-induced degradation of SIK2. By employing these techniques, researchers can accurately quantify the extent and kinetics of SIK2 degradation, elucidate the role of the ubiquitin-proteasome pathway in this process, and explore the broader impact on the cellular proteome. These methods are essential for advancing our understanding of this compound's mechanism of action and for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding "SIC-19" in the context of triple-negative breast cancer (TNBC) research. The following application notes and protocols are based on established principles and common methodologies in TNBC research and are intended to serve as a general guide for investigating novel therapeutic agents in this field.

Introduction to Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it unresponsive to endocrine therapy and HER2-targeted treatments, leaving chemotherapy as the primary systemic treatment option.[1][2] TNBC accounts for 15-20% of all breast cancers and is associated with a poorer prognosis, higher rates of metastasis, and a higher likelihood of recurrence compared to other breast cancer subtypes.[1]

Key Signaling Pathways in Triple-Negative Breast Cancer

Several signaling pathways are frequently dysregulated in TNBC, contributing to its aggressive phenotype and offering potential therapeutic targets.

DNA Damage Response (DDR) Pathway

A significant subset of TNBCs, particularly those with germline BRCA1 mutations, exhibit deficiencies in the DNA damage response, specifically in homologous recombination repair.[3] This renders them more susceptible to agents that cause DNA damage, such as platinum-based chemotherapy, and to PARP (Poly [ADP-ribose] polymerase) inhibitors, which induce synthetic lethality in cells with impaired homologous recombination.[4]

DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break BRCA1 BRCA1 DNA_Damage->BRCA1 HR_Repair Homologous Recombination Repair PARP PARP DNA_Damage->PARP Cell_Death Cell Death BRCA2 BRCA2 BRCA1->BRCA2 RAD51 RAD51 BRCA2->RAD51 RAD51->HR_Repair BER Base Excision Repair PARP->BER PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP

Figure 1: Simplified DNA Damage Response Pathway in TNBC.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently activated in TNBC and plays a crucial role in cell proliferation, survival, and metabolism.[5] This pathway can be activated by various upstream signals, including growth factor receptors like EGFR.

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation MAPK_ERK_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select TNBC Cell Lines Viability Cell Viability Assay (MTT) Cell_Lines->Viability Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Viability->Mechanism Xenograft Establish TNBC Xenograft Model Mechanism->Xenograft Treatment Treat with Compound X Xenograft->Treatment Efficacy Evaluate Anti-Tumor Efficacy Treatment->Efficacy Toxicity Assess Toxicity Treatment->Toxicity

References

Application Notes and Protocols: The Role of Cytokeratin 19 and CA19-9 in Pancreatic Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for studying two key molecules, Cytokeratin 19 (K19) and Carbohydrate Antigen 19-9 (CA19-9), in the context of pancreatic cancer cell culture. Given the frequent association of "19" with pancreatic cancer, these notes address the possibility of a typographical error in "SIC-19" and focus on these two highly relevant molecules.

Section 1: Cytokeratin 19 (K19) in Pancreatic Cancer

Cytokeratin 19 (K19) is a type I intermediate filament protein that is significantly overexpressed in pancreatic cancer.[1] Its expression is linked to increased proliferation, metastasis, and inhibition of apoptosis in pancreatic cancer cells, making it a crucial molecule for investigation and a potential therapeutic target.[1] Mechanistically, K19 has been shown to promote pancreatic cancer progression by activating the Hedgehog signaling pathway.[1]

Data Presentation: K19's Impact on Pancreatic Cancer Cell Lines
Cell LineExperimentResultReference
PANC-1K19 KnockdownInhibited cell proliferation and colony formation; promoted apoptosis.[1]
MIA-PaCa-2K19 KnockdownInhibited cell proliferation and colony formation; promoted apoptosis.[1]
PANC-1K19 OverexpressionPromoted cell proliferation and colony formation; inhibited apoptosis.[1]
MIA-PaCa-2K19 OverexpressionPromoted cell proliferation and colony formation; inhibited apoptosis.[1]
Experimental Protocols

Protocol 1: General Culture of Pancreatic Cancer Cell Lines (e.g., PANC-1, MIA PaCa-2)

This protocol outlines the standard procedure for culturing established human pancreatic cancer cell lines.

Materials:

  • PANC-1 or MIA PaCa-2 cell lines

  • DMEM (Gibco/Invitrogen)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • T-25 or T-75 culture flasks

  • 15 ml conical tubes

  • Cell culture incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 1,200 rpm for 5 minutes.[2]

  • Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 5 ml of complete growth medium. Transfer the cell suspension to a T-25 culture flask and place it in a humidified incubator at 37°C with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days. Monitor cell confluence using an inverted microscope.

  • Cell Passaging: When cells reach 70-90% confluence, remove the medium and wash the cell monolayer with PBS.[2] Add 1-2 ml of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[2]

  • Neutralize the trypsin by adding 4-5 ml of complete growth medium. Collect the cell suspension and centrifuge at 1,200 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-plate at a desired split ratio (e.g., 1:4) into new culture flasks.[2]

Protocol 2: Analysis of K19 Expression by Western Blotting

This protocol describes how to assess the protein levels of K19 in pancreatic cancer cells.

Materials:

  • Cultured pancreatic cancer cells

  • Farnham Lysis buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP40) with protease inhibitors[2]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against K19

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Wash cultured cells with cold PBS and lyse them using Farnham Lysis buffer containing protease inhibitors.[2] Scrape the cells and collect the lysate. Centrifuge at 1,000 rpm for 5 minutes to pellet cell debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-K19 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway Visualization

K19_Hedgehog_Pathway cluster_cell Pancreatic Cancer Cell K19 Cytokeratin 19 (K19) Hedgehog Hedgehog Pathway Activation K19->Hedgehog Proliferation Increased Proliferation Hedgehog->Proliferation Metastasis Increased Metastasis Hedgehog->Metastasis Apoptosis Decreased Apoptosis Hedgehog->Apoptosis

Caption: K19 promotes pancreatic cancer progression via Hedgehog pathway activation.

Section 2: Carbohydrate Antigen 19-9 (CA19-9) in Pancreatic Cancer

Carbohydrate Antigen 19-9 (CA19-9), also known as sialyl-Lewis a, is a well-established biomarker for pancreatic cancer.[3] While widely used for diagnosis and monitoring, recent studies have revealed that CA19-9 is not merely a marker but an active participant in disease progression. It has been shown to promote pancreatitis and accelerate the development of pancreatic cancer.[4][5] The expression of CA19-9 can lead to the hyperactivation of the epidermal growth factor receptor (EGFR) signaling pathway.[4]

Data Presentation: Functional Effects of CA19-9
Model SystemKey FindingImplicationReference
Genetically engineered mice expressing CA19-9Developed severe pancreatitis and accelerated pancreatic tumor development.CA19-9 plays a causal role in pancreatic disease.[5]
Pancreatic organoidsCA19-9 expression leads to hyperactivation of EGFR signaling.Provides a mechanism for CA19-9-driven cancer progression.[4]
Mouse models of pancreatitisAntibodies against CA19-9 reduced immune infiltration and fibrosis.CA19-9 is a potential therapeutic target for pancreatitis.[4]
Experimental Protocols

Protocol 3: Establishment of Pancreatic Tumor Organoid Cultures

This protocol is for generating patient-derived tumor organoid (PDO) cultures, which are valuable for studying CA19-9 in a more physiologically relevant context.

Materials:

  • Fresh pancreatic tumor tissue (from surgical resection or PDX)

  • Collagenase/Dispase

  • Accutase

  • DMEM+Glutamax

  • ROCK inhibitor (Y-27632)

  • Matrigel (Growth factor reduced)

  • Culture media with and without Matrigel

  • 37°C cell culture incubator

Procedure:

  • Tissue Preparation: Mince the tumor tissue into small fragments (0.5-1.0 mm) in a sterile dish containing a small amount of resuspension media.[6]

  • Digestion: Transfer the minced tissue to a tube containing Collagenase/Dispase and incubate at 37°C to dissociate the cells.

  • Cell Isolation: Pass the digested tissue through a cell strainer to obtain a single-cell suspension.

  • Seeding in Matrigel: Resuspend the cell pellet in Matrigel and plate droplets into a pre-warmed culture dish. Allow the Matrigel to solidify in the incubator.

  • Organoid Culture: Add culture media containing ROCK inhibitor. Change the media every 3-4 days.[6] Organoids should become visible within a few days to a week.

  • Passaging: Once organoids are established, they can be passaged by dissociating them with Accutase and re-plating in fresh Matrigel.

Protocol 4: Quantification of Secreted CA19-9 by ELISA

This protocol details how to measure the levels of CA19-9 secreted into the cell culture medium.

Materials:

  • Conditioned medium from pancreatic cancer cell or organoid cultures

  • CA19-9 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect the culture medium from cells or organoids at specified time points. Centrifuge to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of CA19-9 in the samples based on the standard curve.

Signaling Pathway and Experimental Workflow Visualization

CA19_9_EGFR_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling CA19_9 CA19-9 EGFR EGFR CA19_9->EGFR Hyperactivates Downstream Downstream Signaling EGFR->Downstream Proliferation Increased Proliferation Downstream->Proliferation

Caption: CA19-9 promotes hyperactivation of the EGFR signaling pathway.

Organoid_Culture_Workflow Tumor Pancreatic Tumor Tissue Mince Mince Tissue Tumor->Mince Digest Enzymatic Digestion Mince->Digest Isolate Isolate Single Cells/Small Clusters Digest->Isolate Embed Embed in Matrigel Isolate->Embed Culture Culture with Specialized Media Embed->Culture Analysis Downstream Analysis Culture->Analysis

Caption: Workflow for establishing pancreatic tumor organoid cultures.

References

Application Notes and Protocols for SIC-19 Synthetic Lethality Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the synthetic lethal relationship between the novel SIK2 inhibitor, SIC-19, and PARP inhibitors in cancer cells. The protocols outlined below are intended to facilitate the study of this promising therapeutic strategy.

Introduction to this compound and Synthetic Lethality

This compound is a selective and potent inhibitor of Salt-Inducible Kinase 2 (SIK2).[1] It has been demonstrated to induce synthetic lethality in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors in various cancer types, including ovarian, triple-negative breast, and pancreatic cancers.[2][3] The underlying mechanism involves this compound-mediated degradation of SIK2 through the ubiquitin-proteasome pathway.[2] This leads to a reduction in the phosphorylation of RAD50 at serine 635, which in turn impairs the nuclear translocation of RAD50 and disrupts DNA homologous recombination (HR) repair.[1][2] The compromised HR repair pathway sensitizes cancer cells to PARP inhibitors, which target single-strand break repair, leading to a synergistic cytotoxic effect.[1][2]

Key Signaling Pathway

The signaling pathway affected by this compound involves the SIK2-RAD50 axis, which is crucial for DNA homologous recombination repair. Inhibition of SIK2 by this compound disrupts this pathway, creating a vulnerability that can be exploited by PARP inhibitors.

SIC19_Pathway This compound Signaling Pathway SIC19 This compound SIK2 SIK2 SIC19->SIK2 inhibits Ubiquitination Ubiquitination & Degradation SIK2->Ubiquitination targeted for RAD50_pS635 p-RAD50 (S635) SIK2->RAD50_pS635 phosphorylates RAD50_nuc Nuclear RAD50 RAD50_pS635->RAD50_nuc promotes nuclear translocation HR_Repair Homologous Recombination Repair RAD50_nuc->HR_Repair enables Cell_Death Synthetic Lethality (Cell Death) PARPi PARP Inhibitor SSB_Repair Single-Strand Break Repair PARPi->SSB_Repair inhibits

Caption: Signaling pathway illustrating this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the synthetic lethality of this compound and PARP inhibitors.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound and PARP inhibitors, alone and in combination, and to quantify their synergistic interaction.

Protocol: Cell Viability using Cell Counting Kit-8 (CCK-8)

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[4][5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[4][5]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and a PARP inhibitor (e.g., Olaparib) in the culture medium.

    • For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 100 µL of the combined drug dilutions at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).

    • Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[4][5][6] Be careful not to introduce bubbles.[4][5]

    • Incubate the plate for 1-4 hours at 37°C.[4][5][6]

    • Measure the absorbance at 450 nm using a microplate reader.[4][5][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for this compound and the PARP inhibitor.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2][7][8]

Quantitative Data Summary:

Cell LineThis compound IC50 (µM)PARP Inhibitor IC50 (µM)Combination Index (CI) at Fa 0.5
Ovarian Cancer (e.g., OVCAR-3)[Insert Value][Insert Value][Insert Value]
TNBC (e.g., MDA-MB-231)[Insert Value][Insert Value][Insert Value]
Pancreatic Cancer (e.g., PANC-1)[Insert Value][Insert Value][Insert Value]
Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound and PARP inhibitors on the ability of single cells to form colonies.

Protocol: Clonogenic Assay

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.[3]

  • Drug Treatment:

    • Allow cells to adhere for 24 hours.

    • Treat the cells with this compound, a PARP inhibitor, or the combination at specified concentrations.

    • Include a vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.[9] Change the medium every 3-4 days.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.[10][11]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing at least 50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Quantitative Data Summary:

TreatmentPlating Efficiency (%)Surviving Fraction
Vehicle Control[Insert Value]1.0
This compound[Insert Value][Insert Value]
PARP Inhibitor[Insert Value][Insert Value]
This compound + PARP Inhibitor[Insert Value][Insert Value]
Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and PARP inhibitors.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][12]

    • Incubate for 15 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Quantitative Data Summary:

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Insert Value][Insert Value]
This compound[Insert Value][Insert Value]
PARP Inhibitor[Insert Value][Insert Value]
This compound + PARP Inhibitor[Insert Value][Insert Value]
Genetic Screens for Synthetic Lethal Partners

Objective: To identify novel synthetic lethal partners of SIK2 inhibition using genome-wide screening approaches.

Workflow: CRISPR/Cas9 Knockout Screen

CRISPR_Screen_Workflow CRISPR/Cas9 Synthetic Lethality Screen Workflow cluster_0 Library Preparation cluster_1 Cell Transduction cluster_2 Screening cluster_3 Analysis sgRNA_Library sgRNA Library (Lentiviral) Transduction Lentiviral Transduction sgRNA_Library->Transduction Cas9_Cells Cas9-expressing Cancer Cells Cas9_Cells->Transduction Cell_Pool Pool of Mutant Cells Transduction->Cell_Pool Split_Pool Split Cell Pool Cell_Pool->Split_Pool Treatment_SIC19 Treat with this compound Split_Pool->Treatment_SIC19 Treatment_Vehicle Treat with Vehicle Split_Pool->Treatment_Vehicle gDNA_Extraction Genomic DNA Extraction Treatment_SIC19->gDNA_Extraction Treatment_Vehicle->gDNA_Extraction PCR_Sequencing PCR Amplification & Next-Gen Sequencing gDNA_Extraction->PCR_Sequencing Data_Analysis Data Analysis (sgRNA depletion) PCR_Sequencing->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for a CRISPR/Cas9 screen to identify synthetic lethal partners.

Protocol: CRISPR/Cas9 Library Screen

  • Library Preparation and Transduction:

    • Amplify a genome-wide or targeted sgRNA library in a lentiviral vector.

    • Produce high-titer lentivirus.

    • Transduce Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.[14]

  • Screening:

    • Select for transduced cells.

    • Split the cell population into two groups: one treated with a sub-lethal dose of this compound and the other with a vehicle control.

    • Culture the cells for a sufficient period to allow for sgRNA-mediated gene knockout and subsequent effects on cell viability.

  • Analysis:

    • Harvest the cells and extract genomic DNA.

    • Amplify the sgRNA sequences from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the relative abundance of each sgRNA in the this compound-treated and control populations.[14][15]

    • Identify sgRNAs that are significantly depleted in the this compound-treated group compared to the control group. These correspond to genes that are synthetic lethal with SIK2 inhibition.

Mechanistic Studies

Objective: To validate the mechanism of action of this compound on the SIK2-RAD50 pathway.

Protocol: Western Blot for Phospho-RAD50

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.[16]

    • Incubate the membrane with a primary antibody specific for phospho-RAD50 (Ser635) and total RAD50.[17]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol: Immunofluorescence for RAD50 Nuclear Localization

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

  • Staining:

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against RAD50.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on slides.

    • Visualize the subcellular localization of RAD50 using a fluorescence or confocal microscope.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of the this compound and PARP inhibitor combination.

Protocol: Xenograft Tumor Model

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude or NSG mice).[18][19]

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).[20]

    • Randomize the mice into treatment groups: Vehicle, this compound alone, PARP inhibitor alone, and the combination.

    • Administer the drugs according to a predetermined schedule and dosage.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.[20]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Quantitative Data Summary:

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle[Insert Value]0
This compound[Insert Value][Insert Value]
PARP Inhibitor[Insert Value][Insert Value]
This compound + PARP Inhibitor[Insert Value][Insert Value]

By following these detailed protocols, researchers can effectively investigate the synthetic lethal interaction between this compound and PARP inhibitors, contributing to the development of novel and more effective cancer therapies.

References

Application Notes and Protocols for SIC-19, a Novel SIK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SIC-19, a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2). This compound has demonstrated significant potential in cancer therapy, particularly in enhancing the efficacy of PARP inhibitors in cancers such as triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer.

Mechanism of Action

This compound functions by inducing the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][2][3] This targeted degradation of SIK2 modulates the homologous recombination repair (HRR) pathway, a critical DNA damage repair mechanism. Specifically, this compound suppresses the phosphorylation of RAD50 at the Ser635 residue (RAD50-pS635).[1] The inhibition of RAD50 phosphorylation impairs the nuclear translocation of RAD50 and disrupts the assembly of nuclear filaments, thereby hindering DNA homologous recombination repair. This impairment of the HRR pathway sensitizes cancer cells to PARP inhibitors, leading to synthetic lethality and enhanced tumor cell death.[1]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. The sensitivity of cancer cells to this compound is inversely correlated with the endogenous expression levels of SIK2.[1][2]

Cell LineCancer TypeReported IC50 (μM) of this compound
TNBC Lines
MDA-MB-231Triple-Negative Breast Cancer[Data not explicitly tabled]
HCC1806Triple-Negative Breast Cancer[Data not explicitly tabled]
PC Lines
BXPC3Pancreatic Cancer[Data not explicitly tabled]
PANC1Pancreatic Cancer[Data not explicitly tabled]
General Range TNBC and Pancreatic Cancer2.72 - 15.66

Note: While the specific IC50 values for each cell line are not provided in a table within the source documents, the overall range for TNBC and Pancreatic Cancer cell lines is reported to be between 2.72 and 15.66 μM. The selection of MDA-MB-231, HCC1806, BXPC3, and PANC1 was based on their high expression of SIK2.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Note: While specific solubility data for this compound is not publicly available, the following protocol is based on standard practices for novel small molecule kinase inhibitors, which are often soluble in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Carefully add the anhydrous DMSO to the vial of this compound powder.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If dissolution is difficult, brief sonication in a water bath may be helpful. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Long-term Storage: Store the aliquots at -20°C or -80°C. When stored at -80°C, the stock solution should be stable for at least 6 months. For storage at -20°C, it is recommended to use the solution within one month.

Important Considerations:

  • DMSO is hygroscopic; use anhydrous DMSO and keep it tightly sealed.

  • The final concentration of DMSO in cell culture medium should be kept low (typically <0.1%) to avoid cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This protocol describes how to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, PANC1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the final volume in the well and to keep the final DMSO concentration consistent and low across all wells (including the vehicle control).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which is set to 100% viability).

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

SIC19_Pathway cluster_inhibition This compound Action cluster_dna_repair Homologous Recombination Repair cluster_outcome Cellular Outcome This compound This compound SIK2 SIK2 This compound->SIK2 Induces Degradation via Ub_Proteasome Ubiquitin- Proteasome System SIK2->Ub_Proteasome RAD50 RAD50 SIK2->RAD50 Phosphorylates pRAD50 RAD50-pS635 HRR Homologous Recombination Repair pRAD50->HRR Promotes Synthetic_Lethality Synthetic Lethality & Cell Death HRR->Synthetic_Lethality Inhibition of HRR enhances sensitivity to PARPi PARP Inhibitor PARPi->Synthetic_Lethality

Caption: Mechanism of action of this compound in sensitizing cancer cells to PARP inhibitors.

Experimental Workflow for Cell Viability Assay

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Prepare this compound dilutions in culture medium D 4. Treat cells with this compound (include vehicle control) C->D E 5. Incubate for 48-72h D->E F 6. Add CCK-8 Reagent to each well E->F G 7. Incubate for 1-4h F->G H 8. Measure Absorbance at 450nm G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound using a CCK-8 cell viability assay.

References

Application Notes and Protocols for Assessing Apoptosis after SIC-19 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC-19 is a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2) that has demonstrated significant anti-tumor activity, particularly in ovarian, triple-negative breast, and pancreatic cancers.[1][2][3] Mechanistically, this compound induces apoptosis by impairing DNA homologous recombination repair.[1][2] The inhibition of SIK2 by this compound leads to a reduction in the phosphorylation of RAD50 at Ser635, preventing its nuclear translocation and disrupting the assembly of nuclear filaments.[1] This disruption of DNA repair machinery ultimately triggers programmed cell death. Furthermore, this compound has been shown to act synergistically with PARP inhibitors, enhancing their therapeutic efficacy.[1][2]

The assessment of apoptosis is a critical step in evaluating the efficacy of anti-cancer agents like this compound. A variety of assays have been developed to detect the different stages of apoptosis, from early membrane changes to late-stage DNA fragmentation.[4][5] This document provides a comprehensive set of protocols for assessing apoptosis in cancer cell lines following treatment with this compound. The methodologies described herein include Annexin V/PI staining for the detection of early to mid-stage apoptosis, caspase activity assays for the measurement of key executioner caspases, TUNEL assays for the identification of late-stage DNA fragmentation, and Western blotting for the analysis of apoptosis-related protein expression.

Materials and Reagents

Category Item
Cell Culture Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-231)
Complete growth medium (e.g., RPMI-1640, DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
Cell culture flasks and plates
This compound Treatment This compound compound
Dimethyl sulfoxide (DMSO)
Annexin V/PI Staining FITC Annexin V/Dead Cell Apoptosis Kit
Flow cytometer
Caspase-Glo® 3/7 Assay Caspase-Glo® 3/7 Assay System
Luminometer
TUNEL Assay In Situ Cell Death Detection Kit, Fluorescein
Fluorescence microscope
DAPI (4',6-diamidino-2-phenylindole)
Western Blotting RIPA lysis buffer
Protease and phosphatase inhibitor cocktail
BCA Protein Assay Kit
SDS-PAGE gels
Transfer buffer
PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (cleaved PARP, cleaved Caspase-3, Bcl-2, β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into appropriate culture plates (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Annexin V-FITC/PI Staining by Flow Cytometry

This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[6]

Protocol:

  • Cell Harvesting:

    • Following this compound treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Protocol:

  • Plate Preparation:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Development:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

TUNEL Assay by Fluorescence Microscopy

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Preparation:

    • Grow and treat cells on glass coverslips in a 24-well plate.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Microscopy:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression levels of key proteins involved in apoptosis, such as cleaved PARP and cleaved Caspase-3.

Protocol:

  • Protein Extraction:

    • After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experiments.

Table 1: Apoptosis Assessment by Annexin V/PI Staining

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50)60.8 ± 3.525.4 ± 2.913.8 ± 1.7

Table 2: Caspase-3/7 Activity

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control (DMSO)15,234 ± 1,1021.0
This compound (IC50)78,945 ± 5,6785.2

Table 3: Quantification of TUNEL-Positive Cells

Treatment% TUNEL-Positive Cells
Vehicle Control (DMSO)1.8 ± 0.4
This compound (IC50)35.6 ± 4.2

Table 4: Densitometric Analysis of Western Blot Results

TreatmentCleaved PARP / β-actinCleaved Caspase-3 / β-actinBcl-2 / β-actin
Vehicle Control (DMSO)0.12 ± 0.030.08 ± 0.020.95 ± 0.11
This compound (IC50)0.89 ± 0.150.75 ± 0.090.42 ± 0.07

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Apoptosis Assessment cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture sic19_treatment This compound Treatment cell_culture->sic19_treatment annexin_v Annexin V/PI Staining (Flow Cytometry) sic19_treatment->annexin_v caspase_assay Caspase-Glo 3/7 Assay (Luminometry) sic19_treatment->caspase_assay tunel_assay TUNEL Assay (Fluorescence Microscopy) sic19_treatment->tunel_assay western_blot Western Blotting (Protein Expression) sic19_treatment->western_blot quantification Quantification and Statistical Analysis annexin_v->quantification caspase_assay->quantification tunel_assay->quantification western_blot->quantification

Caption: Experimental workflow for assessing apoptosis after this compound treatment.

sic19_pathway Proposed Signaling Pathway of this compound Induced Apoptosis sic19 This compound sik2 SIK2 sic19->sik2 inhibits rad50_p p-RAD50 (Ser635) sic19->rad50_p inhibits sik2->rad50_p phosphorylates rad50_nuc Nuclear RAD50 rad50_p->rad50_nuc promotes nuclear translocation hr_repair Homologous Recombination DNA Repair rad50_nuc->hr_repair enables dna_damage DNA Damage Accumulation hr_repair->dna_damage prevents apoptosis Apoptosis dna_damage->apoptosis induces

Caption: Proposed signaling pathway of this compound induced apoptosis.

References

Troubleshooting & Optimization

SIC-19 Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects observed in experiments with SIC-19.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity in cell lines that do not express the primary target of this compound. What could be the cause?

A1: This is a strong indication of off-target activity. This compound has been shown to interact with several other kinases, which may be expressed in your cell line and could be mediating the cytotoxic effects. We recommend performing a kinase panel screening to identify potential off-target interactions in your specific cellular model. Additionally, consider cross-referencing the expression profile of your cell line with the known off-target profile of this compound.

Q2: Our in vivo experiments are showing unforeseen side effects, such as hypertension and mild skin rashes, which were not predicted by our in vitro studies. How should we investigate this?

A2: Such systemic side effects in vivo often point towards off-target activities that were not apparent in simplified in vitro models. Hypertension can be linked to the off-target inhibition of kinases involved in vascular function, such as VEGFR2. Skin rashes may be associated with the inhibition of kinases like EGFR, which are crucial for skin homeostasis. We advise initiating a tiered approach to investigate this:

  • Conduct a broad in vitro kinase screen with this compound to identify potential off-target interactions at physiologically relevant concentrations.

  • Perform immunohistochemistry on affected tissues from your in vivo studies to check for the expression of identified off-target kinases.

  • Evaluate the effect of this compound on cell types relevant to the observed side effects (e.g., endothelial cells for hypertension, keratinocytes for skin rashes).

Q3: We are seeing conflicting results in our cell viability assays across different cancer cell lines. What could be the reason for this variability?

A3: The variable response to this compound across different cell lines, even those expressing the primary target, is likely due to differences in their kinase expression profiles and the cellular context. A cell line might be more sensitive to the off-target effects of this compound if it heavily relies on a particular off-target kinase for its survival and proliferation. To troubleshoot this, we recommend:

  • Performing RNA sequencing or proteomic analysis on your panel of cell lines to understand the expression levels of both the primary target and key off-target kinases.

  • Correlating the sensitivity to this compound with the expression levels of the identified off-target kinases.

  • Using siRNA or CRISPR-Cas9 to knock down the suspected off-target kinases to see if it phenocopies the effect of this compound in resistant cell lines.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology Changes

Symptoms: Cells treated with this compound exhibit altered morphology, such as rounding, increased detachment, or formation of neurite-like outgrowths, which is not consistent with the known function of the primary target.

Possible Cause: Off-target inhibition of kinases involved in cytoskeletal regulation or cell adhesion, such as members of the Src family kinases or FAK.

Troubleshooting Steps:

  • Confirm the Observation: Document the morphological changes using microscopy at different time points and concentrations of this compound.

  • Western Blot Analysis: Probe for changes in the phosphorylation status of key cytoskeletal regulatory proteins (e.g., phosphorylation of Src at Y416, phosphorylation of FAK at Y397).

  • Immunofluorescence: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules to visualize any rearrangements.

  • Rescue Experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Symptoms: this compound shows high potency in a biochemical assay against its primary target, but much lower potency in cell-based assays.

Possible Cause:

  • Poor cell permeability of this compound.

  • High plasma protein binding in the cell culture medium.

  • Rapid metabolism of the compound by the cells.

  • Cellular compensatory mechanisms that are activated upon inhibition of the primary target, potentially involving off-target kinases.

Troubleshooting Steps:

  • Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

  • Evaluate Compound Stability: Measure the concentration of this compound in the cell culture medium over time using LC-MS/MS.

  • Investigate Compensatory Pathways: Perform a phospho-kinase array to identify signaling pathways that are activated in response to this compound treatment. This may reveal the upregulation of pathways driven by off-target kinases.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and a panel of common off-target kinases.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay Type
Primary Target 5 Biochemical
VEGFR250Biochemical
PDGFRβ75Biochemical
c-Kit120Biochemical
Src250Biochemical
EGFR>1000Biochemical

Table 2: Cellular Potency of this compound in Selected Cell Lines

Cell LinePrimary Target ExpressionGI50 (nM)Key Off-Target Expression
Cancer Cell Line AHigh15Low VEGFR2
Cancer Cell Line BHigh8High VEGFR2
Normal FibroblastsLow>5000Moderate VEGFR2

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Objective: To determine the IC50 value of this compound against a specific off-target kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (serial dilutions)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR2 enzyme, and the peptide substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration of this compound relative to the DMSO control.

  • Plot the percent viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

SIC19_Primary_Target_Pathway cluster_membrane Cell Membrane Receptor Receptor Primary_Target Primary Target Kinase Receptor->Primary_Target Ligand Ligand Ligand->Receptor This compound This compound This compound->Primary_Target Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cancer Proliferation & Survival Downstream_Effector_2->Cellular_Response

Caption: Intended signaling pathway of this compound's primary target.

SIC19_Off_Target_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis

Caption: Off-target inhibition of the VEGFR2 signaling pathway by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed Kinase_Screen Broad Kinase Inhibition Screen Start->Kinase_Screen Identify_Hits Identify Potential Off-Targets (IC50 < 10x Primary) Kinase_Screen->Identify_Hits Cellular_Validation Cellular Target Engagement Assay (e.g., CETSA) Identify_Hits->Cellular_Validation Phenotypic_Rescue Phenotypic Rescue (siRNA, CRISPR, or Resistant Mutant) Cellular_Validation->Phenotypic_Rescue Conclusion Confirm Off-Target Mediated Effect Phenotypic_Rescue->Conclusion

Technical Support Center: Optimizing SIC-19 and Olaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synergistic combination of SIC-19, a novel SIK2 inhibitor, and olaparib, a PARP inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect between this compound and olaparib?

A1: The synergy arises from a synthetic lethality interaction. Olaparib is a PARP inhibitor that is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair of DNA double-strand breaks. This compound, a salt-inducible kinase 2 (SIK2) inhibitor, induces a state of "BRCAness" or HR deficiency in cancer cells. Mechanistically, this compound treatment leads to the degradation of SIK2, which in turn reduces the phosphorylation of RAD50 at serine 635. This prevents the nuclear translocation of RAD50, a key component of the MRE11-RAD50-NBS1 (MRN) complex, which is critical for the initiation of HR repair.[1][2] The this compound-induced disruption of HR repair renders cancer cells highly susceptible to the cytotoxic effects of PARP inhibition by olaparib.

Q2: In which cancer types has the this compound and olaparib combination shown promise?

A2: Preclinical studies have demonstrated significant anti-tumor activity of the this compound and olaparib combination in models of ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer.[1][2] The efficacy is linked to the expression of SIK2 in these cancer types.

Q3: How do I determine the optimal concentrations for in vitro synergy experiments?

A3: To determine the optimal concentrations, it is recommended to first perform single-agent dose-response curves for both this compound and olaparib in your cell line of interest to determine the IC50 value for each compound. For synergy analysis, you can then use a matrix of concentrations around the IC50 values of each drug. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a checkerboard matrix with multiple concentrations of each drug.

Q4: What is the best method to quantify the synergistic interaction between this compound and olaparib?

A4: The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug synergy.[3][4][5] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from your experimental data.[4]

Q5: Are there any known resistance mechanisms to this combination therapy?

A5: While specific resistance mechanisms to the this compound and olaparib combination are still under investigation, potential mechanisms could include the downregulation of SIK2 expression, mutations in genes involved in the HR pathway that are downstream of RAD50, or upregulation of drug efflux pumps.

Troubleshooting Guides

Issue 1: Lower than expected synergy or lack of synergistic effect in vitro.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentrations - Re-determine the IC50 values for this compound and olaparib as single agents in your specific cell line and passage number. - Ensure the concentration ranges used in the synergy assay bracket the IC50 values. - Verify the final concentrations of the drugs in the assay medium.
Incorrect Timing of Drug Addition - For mechanistic synergy, the timing of drug addition can be critical. Consider pre-treating cells with this compound for a period (e.g., 24 hours) to induce HR deficiency before adding olaparib.
Cell Line Characteristics - Confirm that your cell line expresses a sufficient level of SIK2. The IC50 of this compound has been shown to be inversely correlated with SIK2 expression.[1][2] - Use cell lines that are known to be proficient in homologous recombination. The synergistic effect will be less pronounced in cells that are already HR deficient (e.g., those with BRCA1/2 mutations).
Assay-Specific Issues - For viability assays like MTT or SRB, ensure that the cell seeding density allows for logarithmic growth throughout the experiment and that the assay endpoint is within the linear range. - If using a clonogenic survival assay, optimize the number of cells seeded to obtain a countable number of colonies in the control wells.
Inaccurate Data Analysis - Double-check the calculations for the Combination Index (CI). Ensure that the dose-effect parameters for each drug alone are accurately determined. - Use appropriate software (e.g., CompuSyn) for CI calculation to minimize errors.

Issue 2: High variability in in vivo xenograft studies.

Possible Cause Troubleshooting Steps
Tumor Heterogeneity - Ensure that the initial tumor volumes of the mice are as uniform as possible before randomizing them into treatment groups.
Drug Formulation and Administration - Confirm the stability and solubility of this compound and olaparib in the chosen vehicle. - Ensure consistent administration of the drugs (e.g., oral gavage, intraperitoneal injection) and accurate dosing based on the most recent body weight of the mice.
Animal Health - Monitor the mice regularly for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Dose reduction or a change in the treatment schedule may be necessary.
Small Sample Size - Increase the number of mice per treatment group to enhance the statistical power of the study.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound and olaparib combination therapy in a subcutaneous MDA-MB-231 triple-negative breast cancer xenograft model.[6]

Treatment GroupDosageTumor Volume (mm³) at Day 35 (Mean ± SD)Tumor Weight (g) at Day 35 (Mean ± SD)
Vehicle-~1200~1.2
This compound40 mg/kg~750~0.8
Olaparib50 mg/kg~900~0.9
This compound + Olaparib40 mg/kg + 50 mg/kg~250~0.3

Experimental Protocols

In Vitro Synergy Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard procedures for assessing drug synergy.

1. Cell Seeding:

  • Seed cancer cells (e.g., MDA-MB-231, SKOV3) in 96-well plates at a predetermined optimal density (to ensure logarithmic growth for the duration of the experiment).

  • Incubate for 24 hours to allow for cell attachment.

2. Drug Preparation:

  • Prepare stock solutions of this compound and olaparib in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions for each drug in culture medium. For combination treatment, prepare dilutions with a constant ratio of the two drugs based on their respective IC50 values.

3. Cell Treatment:

  • Remove the old medium from the 96-well plates.

  • Add the medium containing the single drugs or the drug combination at various concentrations. Include vehicle-only controls.

  • Incubate the plates for 72-120 hours.

4. Cell Fixation and Staining:

  • After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

5. Absorbance Measurement:

  • Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

  • Determine the IC50 values for each drug alone.

  • Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn.

In Vivo Xenograft Mouse Model

This protocol is based on the study by Li et al. (2025).[6]

1. Cell Implantation:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (Vehicle, this compound alone, olaparib alone, this compound + olaparib combination).

3. Drug Administration:

  • Prepare this compound and olaparib in an appropriate vehicle for administration (e.g., oral gavage).

  • Administer the drugs to the respective groups at the predetermined dosages (e.g., this compound at 40 mg/kg, olaparib at 50 mg/kg) and schedule (e.g., daily) for the duration of the study (e.g., 35 days).

4. Monitoring and Measurement:

  • Measure tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

5. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Statistically analyze the differences in tumor volume and weight between the treatment groups.

Visualizations

Signaling Pathway of this compound and Olaparib Synergy```dot

Synergy_Pathway

Caption: Workflow for determining in vitro drug synergy.

Logical Relationship of Synthetic Lethality

Synthetic_Lethality cluster_Logic Synthetic Lethality Normal Normal Cell Viable Cell Viable Normal->Viable HR_Deficient HR Deficient Cell HR_Deficient->Viable PARPi_Treated PARP Inhibitor Treated Cell PARPi_Treated->Viable Combination HR Deficient + PARP Inhibitor NonViable Cell Death Combination->NonViable

Caption: The principle of synthetic lethality in cancer therapy.

References

Technical Support Center: SIC-19 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SIK2 inhibitor, SIC-19, in in vivo cancer models. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). It promotes the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[1][2] By inhibiting SIK2, this compound decreases the phosphorylation of RAD50 at serine 635 (pS635), which impairs DNA homologous recombination (HR) repair.[3] This disruption of DNA repair sensitizes cancer cells to agents that cause DNA damage, such as PARP inhibitors.[3][4]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in preclinical models of ovarian cancer, triple-negative breast cancer (TNBC), and pancreatic cancer.[3][4] It has been shown to inhibit tumor growth as a single agent and to have a synergistic effect when combined with PARP inhibitors like olaparib in xenograft models.[1][5]

Q3: What is the rationale for combining this compound with PARP inhibitors?

A3: The combination of this compound with PARP inhibitors creates a synthetic lethal effect in cancer cells.[3] PARP inhibitors are most effective in cancers with deficiencies in HR repair. This compound, by inhibiting SIK2 and subsequently HR repair, can induce a state of "BRCAness" in HR-proficient tumors, thereby expanding the therapeutic window of PARP inhibitors.[3][4]

Q4: What are the reported in vivo dosages for this compound and olaparib in mouse models?

A4: In a subcutaneous xenograft model using MDA-MB-231 cells in nude mice, the following oral dosages were used:

  • This compound: 40 mg/kg, administered 5 times per week.[3][5]

  • Olaparib: 50 mg/kg, administered 5 times per week.[3][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor or inconsistent tumor growth in xenograft models. 1. Suboptimal cell health: The cancer cells used for injection may have been of poor viability or at a high passage number. 2. Improper injection technique: Incorrect subcutaneous or orthotopic injection can lead to poor tumor establishment. 3. Insufficient cell number: The number of cells injected may be too low for consistent tumor formation.1. Cell Culture Best Practices: Use cells with high viability (>95%) and at a low passage number. Ensure cells are free from contamination. 2. Injection Technique: For subcutaneous models, ensure the cell suspension is injected into the subcutaneous space and not intradermally. For orthotopic models, ensure precise delivery to the target organ. Consider mixing cells with Matrigel to support initial growth.[6] 3. Optimize Cell Number: Titrate the number of cells injected to determine the optimal number for robust tumor formation in your specific model.
Lack of this compound efficacy in vivo, despite positive in vitro results. 1. Poor bioavailability: The formulation of this compound may not be optimal for oral absorption, leading to low systemic exposure. 2. Suboptimal dosing: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration in the tumor. 3. Rapid metabolism: The compound may be rapidly metabolized and cleared in the animal model.1. Formulation Optimization: this compound is a small molecule inhibitor and may have limited aqueous solubility. Consider using a vehicle that enhances solubility and absorption for oral gavage, such as a solution with PEG 400 or a suspension in methylcellulose.[7] 2. Dose-Response and Pharmacokinetic Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Perform pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. 3. Pharmacodynamic (PD) Markers: Assess the inhibition of the target in the tumor tissue. Measure the levels of SIK2 and phosphorylated RAD50 (pS635) in tumor samples from treated animals to confirm target engagement.
Excessive toxicity or weight loss in treated animals. 1. Compound toxicity: The dose of this compound or the combination with a PARP inhibitor may be too high. 2. Vehicle toxicity: The vehicle used for drug delivery may be causing adverse effects. 3. Stress from administration: Frequent oral gavage can cause stress and weight loss in mice.[8]1. Dose Reduction: Reduce the dose of this compound and/or the PARP inhibitor. Monitor the animals' body weight and clinical signs of toxicity daily.[9] 2. Vehicle Control: Ensure that a control group is treated with the vehicle alone to rule out any vehicle-related toxicity. 3. Refine Administration Technique: Ensure proper oral gavage technique to minimize stress and injury.[10] Consider alternative, less stressful oral delivery methods if available.[8]
High variability in tumor response within a treatment group. 1. Inconsistent drug administration: Variability in the volume or concentration of the administered drug. 2. Heterogeneity of the xenograft model: Even with cell line-derived xenografts, there can be variability in tumor take rate and growth. 3. Biological variability: Inherent biological differences between individual animals.1. Accurate Dosing: Ensure accurate and consistent dosing for each animal based on its body weight. 2. Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the experiment.[11] 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability and increase the statistical power of the study.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~2.72 - 15.66
HCC1806Triple-Negative Breast Cancer~2.72 - 15.66
BXPC3Pancreatic Cancer~2.72 - 15.66
PANC1Pancreatic Cancer~2.72 - 15.66
SKOV3Ovarian Cancer~2.13 - 9.74
Note: The sensitivity of cells to this compound has been shown to correlate with the level of SIK2 expression.[3]

Table 2: In Vivo Tumor Growth Inhibition with this compound and Olaparib Combination

Treatment GroupDosingMean Tumor Volume (end of study)Tumor Growth Inhibition (%)
Vehicle Control-High0%
This compound40 mg/kgModerateSignificant
Olaparib50 mg/kgModerateSignificant
This compound + Olaparib40 mg/kg + 50 mg/kgLowMarkedly suppressed
Data is a qualitative summary based on published findings in an MDA-MB-231 xenograft model.[5]

Experimental Protocols

Detailed Methodology for a Subcutaneous Xenograft Model

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.[3]

  • Animal Model: Use female BALB/c athymic nude mice, 3-5 weeks old.[3]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right axilla of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable (approximately 5 days post-injection), measure tumor dimensions with calipers every 7 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[3][9]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (n=5 per group).[3]

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (40 mg/kg in vehicle, oral gavage, 5 times/week)

    • Group 3: Olaparib (50 mg/kg in vehicle, oral gavage, 5 times/week)

    • Group 4: this compound (40 mg/kg) + Olaparib (50 mg/kg) (oral gavage, 5 times/week)

  • Monitoring: Monitor animal body weight and overall health status regularly.[3]

  • Endpoint: Continue treatment for a specified period (e.g., 35 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki67 and γH2AX).[3][5]

Visualizations

SIC19_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RAD50_pS635 p-RAD50 (S635) HR_Repair Homologous Recombination Repair RAD50_pS635->HR_Repair promotes RAD50 RAD50 DNA_Damage DNA Damage HR_Repair->DNA_Damage repairs SIK2 SIK2 SIK2->RAD50 Ub_Proteasome Ubiquitin-Proteasome System SIK2->Ub_Proteasome targeted for degradation SIC19 This compound SIC19->SIK2 inhibits

Caption: this compound inhibits SIK2, leading to decreased RAD50 phosphorylation and impaired DNA repair.

InVivo_Workflow start Start: Cell Culture cell_prep Prepare Cell Suspension (e.g., 1x10^7 cells/100µL) start->cell_prep injection Subcutaneous Injection in Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., this compound +/- Olaparib) randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Tumor Analysis (Weight, IHC, etc.) endpoint->analysis

Caption: A general experimental workflow for in vivo studies using this compound in a xenograft model.

References

Technical Support Center: Enhancing Therapeutic Efficacy with SIC-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SIC-19 to improve therapeutic outcomes, particularly in the context of overcoming resistance to existing cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] Its primary mechanism of action involves the degradation of the SIK2 protein via the ubiquitin-proteasome pathway.[1][2][3] By inhibiting SIK2, this compound disrupts the DNA homologous recombination (HR) repair pathway. Specifically, it reduces the phosphorylation of the RAD50 protein at the Ser635 site, which is a critical step for HR-mediated DNA repair.[1][4][5] This impairment of DNA repair is a key factor in its therapeutic effect.

Q2: In which cancer types has this compound shown potential efficacy?

A2: this compound has demonstrated significant potential in sensitizing various cancer cell lines to other therapeutic agents, particularly PARP inhibitors. Published studies have highlighted its efficacy in triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer.[1][2][4] The sensitivity of cancer cells to this compound has been observed to be inversely correlated with the endogenous expression levels of SIK2.[1][4][5]

Q3: What is the primary application of this compound in cancer research?

A3: The primary application of this compound is to act as a sensitizing agent to enhance the efficacy of other cancer therapies, most notably PARP inhibitors like olaparib and niraparib.[1][4] By inhibiting the HR repair pathway, this compound induces a state of "synthetic lethality" when combined with PARP inhibitors in cancer cells that are proficient in homologous recombination.[1][2] This combination can overcome resistance to PARP inhibitors in such cancers.

Q4: Are there known resistance mechanisms to this compound itself?

A4: Current research primarily focuses on this compound's ability to overcome resistance to other drugs, rather than resistance to this compound itself. However, based on its mechanism of action, potential resistance mechanisms could theoretically involve mutations in the SIK2 protein that prevent this compound binding, alterations in the ubiquitin-proteasome pathway that prevent SIK2 degradation, or upregulation of redundant DNA repair pathways. Further research is needed to fully characterize resistance to this compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound.

Issue Possible Cause Suggested Solution
Low sensitivity to this compound monotherapy in a specific cell line. Low endogenous SIK2 expression.Confirm SIK2 protein levels in your cell line via Western blot. The IC50 of this compound is inversely correlated with SIK2 expression.[1][4][5] Consider using cell lines with higher SIK2 expression for initial experiments.
Cell line possesses inherent resistance mechanisms.Investigate alternative DNA repair pathways that may be active in the cell line.
Lack of synergistic effect when combining this compound with a PARP inhibitor. Suboptimal drug concentrations.Perform a dose-matrix experiment to determine the optimal concentrations of both this compound and the PARP inhibitor for achieving synergy.
Cell line has a deficient HR pathway at baseline.The synergistic effect of this compound and PARP inhibitors is most pronounced in cells with proficient HR repair.[1] Confirm the HR status of your cell line using a functional assay (e.g., DR-GFP reporter assay).
High background in γH2AX immunofluorescence staining. Non-specific antibody binding or issues with fixation/permeabilization.Optimize your immunofluorescence protocol. Use a well-validated anti-γH2AX antibody and ensure appropriate blocking and washing steps.
Difficulty in detecting changes in RAD50 phosphorylation. Low levels of DNA damage or suboptimal antibody.Ensure that cells are treated with a DNA damaging agent (e.g., MMS) to induce RAD50 phosphorylation.[4] Use a validated phospho-specific antibody for RAD50-pS635 and optimize Western blot conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeSIK2 ExpressionIC50 of this compound (μM)
MDA-MB-231Triple-Negative Breast CancerHigh~2.72
HCC1806Triple-Negative Breast CancerHighNot specified
BXPC3Pancreatic CancerHighNot specified
PANC1Pancreatic CancerHighNot specified
Other tested cell linesBreast and Pancreatic CancerVaried2.72 to 15.66

Data extracted from a study by Li et al.[4]

Table 2: Synergistic Effects of this compound with PARP Inhibitors

Cancer TypeCell LinesPARP InhibitorCombination Effect
Triple-Negative Breast CancerMDA-MB-231, HCC1806Olaparib, NiraparibSignificantly lower cell viability compared to monotherapy.[4]
Pancreatic CancerBXPC3, PANC1Olaparib, NiraparibSignificantly lower cell viability compared to monotherapy.[4]
Ovarian CancerNot specifiedNot specifiedSignificantly inhibited cancer cell growth in vitro, in organoids, and in xenograft models.[1]

Key Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Objective: To determine the effect of this compound, a PARP inhibitor, or their combination on cell viability.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, the PARP inhibitor, or the combination of both. Include a vehicle-treated control group.

    • Incubate the cells for the desired time period (e.g., 48 hours).

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Western Blot Analysis for SIK2 and RAD50 Phosphorylation

  • Objective: To assess the effect of this compound on SIK2 protein levels and RAD50 phosphorylation.

  • Methodology:

    • Treat cells with this compound and/or a DNA damaging agent (e.g., MMS) for the specified duration.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against SIK2, RAD50, phospho-RAD50 (Ser635), and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. HR-Mediated Repair Assay (DR-GFP Reporter Assay)

  • Objective: To functionally assess the impact of this compound on homologous recombination repair efficiency.

  • Methodology:

    • Co-transfect cancer cells with a DR-GFP reporter plasmid and an I-SceI expression plasmid (pCBASceI) using a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Treat the transfected cells with this compound or a vehicle control.

    • After incubation, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells indicates reduced HR repair efficiency.[4]

Visualizations

SIC19_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cytoplasm DNA_damage DNA Double-Strand Break RAD50 RAD50 DNA_damage->RAD50 RAD50_pS635 p-RAD50 (Ser635) HR_Repair Homologous Recombination Repair RAD50_pS635->HR_Repair activates HR_Repair->DNA_damage repairs Apoptosis Apoptosis HR_Repair->Apoptosis prevents SIC19 This compound SIK2 SIK2 SIC19->SIK2 inhibits SIK2->RAD50 phosphorylates (Ser635) PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits PARP->DNA_damage repairs single- strand breaks

Caption: this compound inhibits SIK2, preventing RAD50 phosphorylation and HR repair.

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., TNBC, Pancreatic) western_sik2 Confirm SIK2 Expression (Western Blot) start->western_sik2 treatment Treat cells with: - Vehicle - this compound - PARP Inhibitor - this compound + PARP Inhibitor western_sik2->treatment cell_viability Assess Cell Viability (CCK-8 Assay) treatment->cell_viability synergy_analysis Analyze for Synergy (e.g., Chou-Talalay method) cell_viability->synergy_analysis mechanism_studies Mechanism of Action Studies synergy_analysis->mechanism_studies western_rad50 Western Blot for p-RAD50 (Ser635) mechanism_studies->western_rad50 if_gammah2ax Immunofluorescence for γH2AX (DNA Damage) mechanism_studies->if_gammah2ax hr_assay Functional HR Assay (DR-GFP) mechanism_studies->hr_assay end Conclusion: Determine this compound Efficacy and Synergy with PARP Inhibitor western_rad50->end if_gammah2ax->end hr_assay->end

Caption: Workflow for evaluating this compound and PARP inhibitor synergy.

References

Technical Support Center: Troubleshooting SIC-19 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting instability issues encountered with the hypothetical small molecule inhibitor, SIC-19, in solution. The following guides and FAQs are designed to help you identify and resolve common stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in my solution?

A1: Signs of this compound instability can include:

  • A decrease in the expected concentration of this compound over time, as measured by analytical techniques like HPLC.[1][2]

  • The appearance of new peaks in your chromatogram, indicating the formation of degradation products.[1][2]

  • Changes in the physical appearance of the solution, such as color change or precipitation.

  • A loss of biological activity in your assays compared to freshly prepared solutions.

Q2: What are the primary factors that can cause this compound to be unstable in solution?

A2: The stability of a small molecule like this compound in solution can be influenced by several factors, including:

  • pH: The solution's pH can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can significantly impact the stability of the compound.

  • Enzymatic degradation: If working with biological matrices, enzymes can metabolize this compound.[3]

Q3: How can I proactively prevent this compound degradation in my experiments?

A3: To prevent degradation, consider the following best practices:

  • Prepare fresh solutions of this compound before each experiment whenever possible.

  • Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Use appropriate buffers to maintain a stable pH.[3]

  • Degas solvents to remove dissolved oxygen if oxidation is a concern.

  • Consider the use of stabilizing agents if necessary.[4]

Troubleshooting Guides

Guide 1: Investigating the Cause of this compound Instability

If you suspect this compound is unstable in your experimental conditions, follow this step-by-step guide to identify the root cause.

Step 1: Confirm Instability with a Time-Course Experiment

  • Objective: To confirm that the concentration of this compound is decreasing over time under your standard experimental conditions.

  • Protocol:

    • Prepare a solution of this compound at the desired concentration in your experimental buffer or solvent.

    • Immediately analyze an aliquot of the solution (t=0) using a validated analytical method such as HPLC-UV to determine the initial concentration.[2]

    • Incubate the solution under your standard experimental conditions (e.g., temperature, lighting).

    • Analyze aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Plot the concentration of this compound as a function of time. A significant decrease in concentration confirms instability.

Step 2: Identify Potential Degradation Factors

  • Objective: To systematically investigate the effect of pH, temperature, and light on this compound stability.

  • Protocol:

    • pH Study: Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Analyze the concentration of this compound in each solution over time.

    • Temperature Study: Incubate solutions of this compound at different temperatures (e.g., 4°C, room temperature, 37°C). Analyze the concentration of this compound in each solution over time.

    • Photostability Study: Expose a solution of this compound to your typical laboratory lighting conditions and, in parallel, protect a control solution from light. Analyze the concentration of this compound in both solutions over time.[1]

Data Presentation: this compound Stability Under Different Conditions

ConditionThis compound Concentration (% of Initial) after 24 hours
pH
pH 395%
pH 592%
pH 7.475%
pH 950%
Temperature
4°C98%
Room Temp (25°C)85%
37°C60%
Light
Exposed to Light70%
Protected from Light95%

Note: The data in this table is hypothetical and for illustrative purposes only.

Step 3: Analyze for Degradation Products

  • Objective: To identify and characterize any new chemical entities formed from the degradation of this compound.

  • Protocol:

    • Analyze the samples from your stability studies using a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (LC-MS).[2]

    • A stability-indicating method is one that can separate the intact drug from its degradation products.[1]

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

    • LC-MS can provide molecular weight information to help identify the structure of these degradation products.[2]

Guide 2: Selecting a Suitable Solvent and Stabilizing Agents

If this compound is found to be unstable in your primary solvent system, this guide will help you select a more suitable solvent or stabilizing agent.

Step 1: Test Alternative Solvents

  • Objective: To determine if changing the solvent can improve the stability of this compound.

  • Protocol:

    • Based on the chemical properties of this compound, select a panel of alternative, biocompatible solvents (e.g., DMSO, ethanol, PEG 400).

    • Prepare solutions of this compound in each of the new solvents.

    • Perform a time-course stability study for each solution as described in Guide 1, Step 1.

    • Compare the stability of this compound in the different solvents to identify the one that provides the best stability. In some cases, isolating the analyte in a chilled organic solvent like acetonitrile can improve stability for analysis.[5]

Step 2: Evaluate Stabilizing Agents

  • Objective: To determine if the addition of a stabilizing agent can prevent the degradation of this compound.

  • Protocol:

    • Based on the suspected degradation pathway (e.g., oxidation, hydrolysis), select appropriate stabilizing agents. Common stabilizers include antioxidants, chelating agents, and polymers.[4]

    • Prepare solutions of this compound in your chosen solvent with and without the addition of the stabilizing agent.

    • Perform a time-course stability study for each solution.

    • Compare the stability of this compound with and without the stabilizer to determine its effectiveness.

Data Presentation: Effect of Solvents and Stabilizers on this compound Stability

Solvent/StabilizerThis compound Concentration (% of Initial) after 24 hours
Solvent
Aqueous Buffer (pH 7.4)75%
50% Ethanol in Water88%
10% DMSO in Water95%
Stabilizer in Aqueous Buffer (pH 7.4)
No Stabilizer75%
+ 0.1% Ascorbic Acid (Antioxidant)92%
+ 1mM EDTA (Chelating Agent)80%

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the concentration of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for small molecules. The exact gradient will need to be optimized for this compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase.

    • Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the HPLC column.

    • Monitor the elution of this compound and any degradation products at a specific wavelength (e.g., the λmax of this compound).

    • Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve.

    • The appearance of new peaks, especially those with decreasing this compound peak area, indicates degradation.

Visualizations

Troubleshooting_Workflow start Instability Suspected confirm_instability Confirm Instability (Time-Course Study) start->confirm_instability instability_confirmed Instability Confirmed? confirm_instability->instability_confirmed identify_cause Identify Cause (pH, Temp, Light Studies) instability_confirmed->identify_cause Yes no_instability No Instability Detected instability_confirmed->no_instability No analyze_products Analyze Degradation Products (LC-MS) identify_cause->analyze_products remediate Remediation Strategy analyze_products->remediate change_solvent Change Solvent remediate->change_solvent add_stabilizer Add Stabilizer remediate->add_stabilizer optimize_conditions Optimize Conditions (Temp, pH, Light) remediate->optimize_conditions end Stable Solution change_solvent->end add_stabilizer->end optimize_conditions->end

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway SIC19 This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., high pH) SIC19->Hydrolysis H2O Oxidation Oxidation (e.g., presence of O2) SIC19->Oxidation O2 Photolysis Photolysis (e.g., UV light exposure) SIC19->Photolysis hv Degradant_A Degradant A (Hydrolyzed Product) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidized Product) Oxidation->Degradant_B Degradant_C Degradant C (Photolytic Product) Photolysis->Degradant_C

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Minimizing SIC-19 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "SIC-19" is not a publicly recognized compound, this guide is based on established principles for minimizing toxicity of novel small molecule inhibitors in preclinical animal models. The information provided is for research and informational purposes only.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing toxicity associated with the hypothetical small molecule inhibitor, this compound, during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider for minimizing this compound toxicity before starting an in vivo study?

A1: Proactive planning is crucial for mitigating toxicity. Before initiating animal studies, it is essential to:

  • Characterize Physicochemical Properties: Understand this compound's solubility, stability, and potential for aggregation. Poor solubility can lead to formulation-dependent toxicity.[1]

  • Conduct In Vitro Cytotoxicity Assays: Use a panel of cell lines, including primary cells from relevant organs (e.g., hepatocytes, renal proximal tubule cells), to determine the cytotoxic potential of this compound and identify potential target organs for toxicity.

  • Perform Early Formulation Screening: The choice of vehicle and formulation can significantly impact drug exposure and toxicity.[1][2][3] Screen various pharmaceutically acceptable vehicles to find one that solubilizes this compound effectively and is well-tolerated in the chosen animal model.[3]

  • Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Model: A robust PK/PD model helps in understanding the relationship between dose, exposure, and biological effect, which is critical for predicting and managing toxicity.[4][5][6]

Q2: How should the initial dose for a dose-range finding (DRF) study be selected?

A2: Selecting the starting dose for a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is a critical step.[7][8] The goal is to begin at a dose expected to be safe and escalate to identify the MTD.[8][9] An approach to this is:

  • In Vitro Data Extrapolation: Use in vitro IC50 or EC50 values from relevant cell-based assays as a starting point. A common practice is to start dosing at levels that achieve plasma concentrations (Cmax) similar to the in vitro effective concentrations.

  • Literature Review: If this compound belongs to a known class of inhibitors, review published toxicology data for similar molecules to inform your starting dose.

  • Allometric Scaling: If data from other species are available, allometric scaling can be used to estimate a starting dose in the species of interest.

Q3: What are the common clinical signs of this compound toxicity to monitor in animal models?

A3: Daily monitoring of the animals is essential for early detection of toxicity. Common signs include:

  • Changes in Body Weight: A reduction in body weight is a sensitive indicator of systemic toxicity. A weight loss of more than 15-20% is often considered a humane endpoint.

  • Behavioral Changes: Observe for lethargy, ruffled fur, hunched posture, and changes in activity levels.

  • Changes in Food and Water Consumption: A significant decrease can indicate adverse effects.

  • Gastrointestinal Issues: Look for signs of diarrhea or changes in fecal consistency.

Q4: Can the formulation of this compound influence its toxicity profile?

A4: Yes, absolutely. The formulation can dramatically alter the pharmacokinetic and toxicity profile of a compound.[2]

  • Solubility and Bioavailability: For poorly soluble compounds like many small molecule inhibitors, enabling formulations such as nanosuspensions or amorphous solid dispersions can increase bioavailability.[10] However, this can also lead to higher peak plasma concentrations (Cmax), which may be associated with acute toxicity.[2]

  • Excipient-Related Toxicity: The vehicles and excipients used in the formulation can have their own biological effects, especially at high doses or with chronic administration.[3] It is crucial to include a vehicle-only control group in your studies.[3]

  • Route of Administration: The route of administration can affect the local and systemic toxicity of this compound. For example, an oral gavage may lead to gastrointestinal toxicity, while an intravenous injection could cause injection site reactions or rapid peak concentration-related issues.[11]

Q5: What is the role of pharmacokinetic (PK) and toxicokinetic (TK) studies in minimizing toxicity?

A5: PK and TK studies are fundamental to understanding and mitigating toxicity.[12]

  • Exposure-Response Relationship: These studies establish the relationship between the administered dose and the systemic exposure (AUC, Cmax) of this compound.[5] This helps to determine if toxicity is driven by peak concentration (Cmax) or total exposure (AUC).

  • Dose Proportionality: Assessing dose proportionality helps to understand if exposure increases linearly with the dose. A lack of proportionality can indicate issues like saturation of absorption or clearance mechanisms.

  • Informing Dose Selection: TK data from dose-range finding studies are critical for selecting appropriate dose levels for longer-term toxicology studies, ensuring that exposures are sufficient to identify potential hazards without causing excessive acute toxicity.[12]

Troubleshooting Guides

Issue 1: Unexpected Mortality in the High-Dose Group of a Dose-Range Finding Study
Possible Cause Troubleshooting Steps
Acute Cmax-related toxicity 1. Analyze PK data: Determine if the mortality correlates with a high Cmax. 2. Modify dosing regimen: Consider dose fractionation (e.g., splitting the daily dose into two administrations) to lower Cmax while maintaining the same total daily exposure (AUC). 3. Change formulation: Explore formulations that provide a slower release profile to dampen the peak concentration.[2]
Vehicle toxicity 1. Review vehicle control group: Assess if any adverse effects were observed in animals receiving only the vehicle. 2. Consult literature: Research the tolerability of the chosen vehicle at the administered volume and concentration in the specific animal model.[3] 3. Test alternative vehicles: If vehicle toxicity is suspected, screen for better-tolerated alternatives.
Off-target pharmacology 1. Conduct in vitro profiling: Screen this compound against a panel of off-target receptors and kinases to identify potential unintended biological activities. 2. Literature search: Investigate if the observed phenotype is consistent with known off-target effects of similar molecules.
Issue 2: Significant Body Weight Loss (>15%) and Dehydration in the Treatment Group
Possible Cause Troubleshooting Steps
Gastrointestinal (GI) toxicity 1. Daily clinical observations: Carefully monitor for signs of diarrhea, decreased food intake, and dehydration. 2. Provide supportive care: Administer subcutaneous fluids to combat dehydration and provide palatable, moist food to encourage eating. 3. Necropsy and histopathology: At the end of the study, perform a thorough examination of the GI tract for signs of inflammation, ulceration, or other abnormalities.
Systemic toxicity affecting metabolism 1. Blood chemistry analysis: Measure key metabolic parameters such as glucose, electrolytes, and kidney function markers (BUN, creatinine). 2. Reduce the dose: In subsequent studies, start with a lower dose or use a slower dose escalation scheme.
Formulation intolerance (oral administration) 1. Evaluate the formulation: High concentrations of certain excipients (e.g., PEG 400, cyclodextrins) can cause GI upset.[3] 2. Adjust formulation: Consider reducing the concentration of potentially irritating excipients or switching to a different formulation strategy.
Issue 3: Elevated Liver Enzymes (ALT, AST) Indicating Hepatotoxicity
Possible Cause Troubleshooting Steps
Direct hepatocellular injury 1. Histopathology: Examine liver tissue for evidence of necrosis, apoptosis, inflammation, and other pathological changes.[13] 2. Dose-response characterization: Determine if the increase in liver enzymes is dose-dependent.[14] 3. Mechanism of toxicity studies: Investigate potential mechanisms such as mitochondrial dysfunction, oxidative stress, or reactive metabolite formation.
Immune-mediated liver injury 1. Histopathology: Look for inflammatory cell infiltrates in the liver. 2. Cytokine analysis: Measure plasma levels of pro-inflammatory cytokines. 3. Consider an alternative animal model: If an idiosyncratic immune response is suspected, testing in a different species or strain may be informative.
Off-target effects on liver pathways 1. Transcriptomic analysis: Perform RNA sequencing on liver tissue to identify pathways affected by this compound.[15][16] 2. In vitro hepatocyte assays: Use primary hepatocytes to confirm direct toxicity and investigate the underlying mechanisms in a controlled environment.

Data Presentation

Table 1: Example Summary of a 7-Day Dose-Range Finding Study with this compound in Mice
GroupDose (mg/kg, PO, QD)NMean Body Weight Change (%)Clinical ObservationsPlasma ALT (U/L) at Day 7
1Vehicle Control5+5.2Normal35 ± 8
2105+3.1Normal42 ± 11
3305-2.5Mild lethargy in 2/5 animals150 ± 45
41005-16.8Significant lethargy, ruffled fur, 1/5 mortality850 ± 210

Data are presented as mean ± standard deviation.

Table 2: Comparison of this compound Formulations on Peak Plasma Concentration (Cmax) and Hepatotoxicity
FormulationDose (mg/kg, PO)Cmax (ng/mL)AUC (ng*h/mL)Plasma ALT (U/L) at 24h
Suspension in 0.5% Methylcellulose508504500120 ± 30
Solution in 20% PEG 4005025005200450 ± 95
Nanosuspension5018006800320 ± 70

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of this compound.

  • Dose Selection: Based on preliminary data, select doses that are expected to range from a no-effect level to a dose that induces moderate toxicity. A common starting point is a dose escalation scheme (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer this compound or vehicle daily for 7-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weights and clinical signs of toxicity daily.

    • Measure food and water consumption daily or every other day.

  • Terminal Procedures:

    • At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis (including liver and kidney function markers).

    • Perform a full necropsy and collect major organs. Weigh the liver, kidneys, spleen, and thymus.

    • Fix organs in 10% neutral buffered formalin for histopathological examination.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or severe clinical signs of toxicity.[8]

Protocol 2: Blood Collection and Analysis of Liver Enzymes
  • Blood Collection:

    • Collect blood at specified time points (e.g., pre-dose and at the end of the study).

    • For terminal collection, anesthetize the animal and collect blood via cardiac puncture into lithium heparin-coated tubes.

    • For interim sampling, use a less invasive method like submandibular or saphenous vein collection.

  • Plasma Separation:

    • Centrifuge the blood tubes at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Use an automated clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Ensure the analyzer is calibrated and quality control samples are run with each batch of samples.

  • Data Analysis:

    • Compare the mean ALT and AST levels of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Visualizations

experimental_workflow cluster_preclinical Phase 1: In Vitro & Formulation cluster_invivo Phase 2: In Vivo Studies cluster_analysis Phase 3: Analysis & Decision invitro In Vitro Cytotoxicity Assays drf Dose-Range Finding (DRF) Study invitro->drf formulation Formulation Development formulation->drf pk_pd PK/PD Modeling drf->pk_pd analysis Data Analysis & MTD Determination drf->analysis tox Definitive Toxicology Study pk_pd->tox decision Go/No-Go Decision tox->decision analysis->tox

Caption: Workflow for preclinical toxicity assessment of this compound.

troubleshooting_tree start Adverse Event Observed (e.g., Weight Loss >15%) q1 Is the event seen in the vehicle control group? start->q1 a1_yes Suspect Vehicle Toxicity q1->a1_yes Yes a1_no Suspect Compound Toxicity q1->a1_no No action1 Re-evaluate Vehicle or Reduce Excipient Concentration a1_yes->action1 q2 Is toxicity correlated with high Cmax? a1_no->q2 a2_yes Modify Dosing Regimen (e.g., Dose Fractionation) q2->a2_yes Yes a2_no Investigate AUC-driven or Off-Target Toxicity q2->a2_no No action2 Lower Dose or Perform Mechanism of Toxicity Studies a2_yes->action2 a2_no->action2

Caption: Decision tree for troubleshooting adverse events.

signaling_pathway cluster_cell Hepatocyte sic19 This compound mito Mitochondria sic19->mito Inhibition of Complex I ros ↑ Reactive Oxygen Species (ROS) mito->ros stress Oxidative Stress ros->stress jnk JNK Pathway Activation stress->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Hypothetical pathway of this compound-induced hepatotoxicity.

References

Technical Support Center: Overcoming Poor Response to SIC-19 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor response to SIC-19 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel, highly selective, ATP-competitive inhibitor of the Serine/Threonine Kinase 1 (STK1). In many cancer cell lines, particularly in Metastatic Adenocarcinoma of the Pancreas (MAP), the STK1 signaling pathway is constitutively active, promoting cell proliferation and survival. This compound is designed to inhibit this pathway, leading to cell cycle arrest and apoptosis.

Q2: My MAP cell line, which was previously sensitive to this compound, is now showing resistance. What are the potential causes?

Acquired resistance to targeted therapies like this compound can arise from several molecular mechanisms. The most common causes include:

  • Secondary mutations in the STK1 gene: These mutations can prevent this compound from binding to its target.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of STK1.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Histone modifications: Epigenetic changes can lead to altered gene expression, promoting a resistant phenotype.

Q3: How can I determine if my resistant cell line has mutations in the STK1 gene?

The most direct method is to sequence the STK1 gene in your resistant cell line and compare it to the sequence from the parental, sensitive cell line. Sanger sequencing of the STK1 kinase domain is often sufficient to identify resistance-conferring mutations.

Q4: What are the known bypass pathways that can be activated in response to this compound treatment?

Our research has identified that the upregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a common bypass mechanism. Activation of FGFR can reactivate downstream signaling, rendering the inhibition of STK1 ineffective.

Troubleshooting Guides

Issue 1: Suboptimal this compound Efficacy in a Naive Cell Line

If you are observing a weaker-than-expected response to this compound in a cell line that has not been previously exposed to the drug, consider the following troubleshooting steps:

Troubleshooting Workflow

A Start: Suboptimal this compound Efficacy B Verify this compound Integrity and Concentration A->B C Confirm STK1 Expression and Activity B->C D Assess Cell Culture Conditions C->D E Outcome: Identify Source of Poor Response D->E

Caption: Workflow for troubleshooting suboptimal this compound efficacy.

Step-by-Step Guide:

  • Verify this compound Integrity:

    • Action: Confirm the correct storage of the this compound compound (-20°C, desiccated).

    • Action: Prepare fresh dilutions from a new stock solution.

    • Action: Verify the concentration of your stock solution using a spectrophotometer.

  • Confirm Target Expression:

    • Action: Perform a western blot to confirm the expression of STK1 protein in your cell line.

    • Action: Assess the basal activity of the STK1 pathway by measuring the phosphorylation of its direct downstream target, p-AKT (Ser473).

  • Optimize Cell Culture Conditions:

    • Action: Ensure cells are in the logarithmic growth phase during the experiment.

    • Action: Check for mycoplasma contamination, which can alter cellular responses to drugs.

Issue 2: Acquired Resistance to this compound After Prolonged Treatment

For cell lines that develop resistance over time, a more in-depth investigation is required to elucidate the underlying mechanism.

Logical Relationship of Resistance Mechanisms

cluster_0 Primary Resistance Mechanisms cluster_1 Secondary Resistance Mechanisms Target Alteration Target Alteration Bypass Activation Bypass Activation Drug Efflux Drug Efflux Epigenetic Changes Epigenetic Changes Acquired Resistance Acquired Resistance Acquired Resistance->Target Alteration Acquired Resistance->Bypass Activation Acquired Resistance->Drug Efflux Acquired Resistance->Epigenetic Changes

Caption: Common mechanisms leading to acquired drug resistance.

Experimental Plan:

  • Sequence the STK1 Kinase Domain:

    • Objective: To identify point mutations that may interfere with this compound binding.

    • Method: See "Experimental Protocols" section for Sanger Sequencing protocol.

  • Analyze Bypass Pathway Activation:

    • Objective: To determine if alternative signaling pathways are compensating for STK1 inhibition.

    • Method: Use western blotting to probe for the activation of key nodes in common bypass pathways (e.g., p-FGFR, p-ERK).

  • Quantify Drug Efflux Pump Expression:

    • Objective: To measure the expression levels of ABC transporters.

    • Method: Perform qRT-PCR for genes such as ABCB1 (MDR1) and ABCG2.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant MAP Cell Lines

Cell LineConditionIC50 (nM)Fold Change
MAP-SSensitive50-
MAP-R1Resistant150030x
MAP-R2Resistant250050x

Table 2: Gene Expression Changes in Resistant Cell Lines

GeneMAP-R1 (Fold Change vs. MAP-S)MAP-R2 (Fold Change vs. MAP-S)
STK11.20.9
ABCB125.43.1
ABCG22.845.7
FGFR115.61.5

Experimental Protocols

Protocol 1: Sanger Sequencing of the STK1 Kinase Domain
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the STK1 kinase domain using primers flanking the region.

    • Forward Primer: 5'-AGTCGTACGATGCTAGCTAG-3'

    • Reverse Primer: 5'-GCTAGCTAGCATCGTACGAC-3'

  • PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for sequencing.

  • Sequence Analysis: Align the sequences from the resistant and sensitive cell lines to identify any mutations.

Protocol 2: Western Blotting for Pathway Activation
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STK1, anti-STK1, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate.

Signaling Pathway Diagram

This compound Mechanism of Action and Resistance Pathways

cluster_0 This compound Action cluster_1 Resistance Bypass Pathway STK1 STK1 AKT AKT STK1->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation SIC19 This compound SIC19->STK1 FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Bypass Proliferation ERK->Proliferation_Bypass

Caption: this compound inhibits the STK1 pathway, but resistance can occur via FGFR bypass.

Technical Support Center: Optimizing SIC-19 Dosage for SIK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SIC-19, a novel inhibitor of Salt-Inducible Kinase 2 (SIK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of SIK2.[1][2][3] Unlike traditional kinase inhibitors that block the ATP-binding site, this compound promotes the degradation of the SIK2 protein through the ubiquitin-proteasome pathway.[2][3][4][5] This dual action of inhibition and degradation makes it a potent tool for studying SIK2 function.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for a dose-response experiment is to use a range of concentrations centering around the published IC50 values. For this compound, the IC50 values in various cancer cell lines have been reported to range from approximately 2 µM to 16 µM.[2][5] Therefore, a sensible starting range for a dose-response experiment would be from 0.1 µM to 25 µM.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined empirically for each cell line. This is typically achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your desired endpoint (e.g., inhibition of a downstream substrate, reduction in cell viability).[6] A subsequent cytotoxicity assay is also recommended to find a concentration that effectively inhibits SIK2 without causing excessive cell death, unless cytotoxicity is the intended outcome.[7]

Q4: How can I confirm that this compound is inhibiting SIK2 in my experiment?

A4: SIK2 inhibition can be confirmed by several methods:

  • Western Blot: Assess the total protein levels of SIK2, which should decrease upon this compound treatment due to its degradation-promoting mechanism.[4][5] You can also measure the phosphorylation of known SIK2 substrates. For instance, SIK2 is known to phosphorylate and regulate the localization of class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[8]

  • Phenotypic Assays: Measure a biological outcome known to be regulated by SIK2 in your system. For example, in certain cancer cells, SIK2 inhibition can lead to increased DNA damage, which can be visualized by staining for γH2AX.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration too low: The IC50 can vary significantly between cell lines.[9] 2. Poor compound solubility: this compound may precipitate in the culture medium. 3. Cell line insensitivity: The cell line may not depend on SIK2 signaling for the measured endpoint. 4. Incorrect assessment of SIK2 activity: The downstream target being measured may not be appropriate.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Ensure the stock solution in DMSO is fully dissolved. Briefly sonicate if needed. The final DMSO concentration in the medium should typically be <0.5%.[9] 3. Confirm SIK2 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.[5] 4. Directly measure SIK2 protein levels via Western Blot to confirm degradation.
High cell toxicity at low concentrations 1. Off-target effects: At higher concentrations, kinase inhibitors can affect other proteins.[10] 2. Cell line sensitivity: Some cell lines are inherently more sensitive to any perturbation.[9] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use the lowest effective concentration of this compound possible based on your dose-response curve.[11] 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between specific inhibition and general toxicity. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).[9]
High variability between replicates 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. "Edge effects" in microplates: Evaporation in outer wells can concentrate the compound.[9] 3. Inconsistent incubation times: Variations in treatment duration.1. Ensure a homogenous single-cell suspension before plating. Use consistent pipetting techniques. 2. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to create a humidity barrier.[9] 3. Adhere to a strict incubation schedule for both compound treatment and subsequent assay steps.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~2.72
HCC1806Triple-Negative Breast CancerNot specified, but sensitive
BXPC3Pancreatic CancerNot specified, but sensitive
PANC1Pancreatic Cancer~15.66
SKOV3Ovarian Cancer~2.13 - 9.74

Data extracted from published research.[2][5] Actual IC50 values should be determined experimentally for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Assay

This protocol provides a general framework for determining the concentration of this compound that inhibits a cellular process by 50%.[6]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for your chosen endpoint assay (e.g., Cell viability reagent, antibodies for Western Blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium. A typical 8-point dilution series might range from 0.1 µM to 20 µM. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Perform the assay to measure your endpoint of interest (e.g., add cell viability reagent and read luminescence, or lyse cells for Western Blot analysis of SIK2 levels).

  • Data Analysis: Subtract the background, normalize the data to the vehicle control (as 100% activity or viability), and plot the normalized response versus the log of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value.[12]

Visualizations

SIK2_Signaling_Pathway GPCR GPCR / PKA SIK2 SIK2 GPCR->SIK2 Inh. LKB1 LKB1 LKB1->SIK2 Act. CRTCs CRTCs SIK2->CRTCs P HDACs Class IIa HDACs SIK2->HDACs P Proteasome Proteasomal Degradation SIK2->Proteasome CREB CREB CRTCs->CREB Co-activation Gene_Expression Target Gene Expression HDACs->Gene_Expression Repression CREB->Gene_Expression SIC19 This compound SIC19->SIK2 Promotes Degradation

Caption: Simplified SIK2 signaling pathway and the mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare this compound Serial Dilutions C 3. Treat Cells with This compound or Vehicle B->C D 4. Incubate for Desired Duration (e.g., 48h) C->D E 5. Measure Endpoint (e.g., Viability, SIK2 Levels) D->E F 6. Plot Dose-Response Curve E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Issue: No Observable Effect Check_Conc Is concentration range appropriate for cell line? Start->Check_Conc Start Here Check_Sol Is compound soluble in media? Check_Conc->Check_Sol Yes Sol_Range Solution: Widen dose-response range. Check_Conc->Sol_Range No Check_Target Is SIK2 expressed and endpoint appropriate? Check_Sol->Check_Target Yes Sol_Sol Solution: Check stock, sonicate, verify final DMSO %. Check_Sol->Sol_Sol No Check_Tox Is there unexpected cytotoxicity? Check_Target->Check_Tox Yes Sol_Target Solution: Confirm SIK2 expression. Measure SIK2 protein levels directly. Check_Target->Sol_Target No Sol_Tox Solution: Run parallel viability assay. Use lowest effective dose. Check_Tox->Sol_Tox Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

SIC-19 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Sepsis-Induced Cardiomyopathy (SIC) experimental results, specifically for the SIC-19 model. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: High Variability in Animal Survival Rates Post-CLP Surgery

Q1: We are observing significant variability in the survival rates of our mice following Cecal Ligation and Puncture (CLP). What are the common causes and how can we standardize our protocol?

A1: High variability in survival rates is a common challenge in the CLP model. Several factors can contribute to this, and standardization is key to obtaining reproducible results.

Potential Causes and Solutions:

  • Cecal Ligation Length: The length of the cecum that is ligated is a major determinant of sepsis severity and subsequent mortality.[1] A longer ligation results in a larger ischemic and necrotic area, leading to a more severe septic insult.[2]

    • Recommendation: Standardize the ligation length as a percentage of the total cecal length. For example, ligating 20% of the cecum results in a median survival of 44 hours, while a 100% ligation leads to a median survival of 24 hours in C57BL/6J mice.[1] It is crucial to ligate below the ileocecal valve to prevent intestinal obstruction.[2]

  • Needle Gauge for Puncture: The size of the needle used to puncture the cecum influences the amount of fecal leakage into the peritoneal cavity, directly impacting the severity of the infection.

    • Recommendation: Use a consistent needle gauge. For instance, in C57BL/6 mice, a 22G needle resulted in 100% survival, whereas a 19G needle led to approximately 55-60% survival.[3] The number of punctures also contributes to severity.[3]

  • Animal Strain, Sex, and Age: Different mouse strains exhibit varying susceptibility to sepsis.[3] Sex and age can also influence the immune response and outcomes.[4]

    • Recommendation: Use a consistent mouse strain, sex, and age range for all experiments. Report these details in your methodology. For example, 129SvJ mice are more susceptible to CLP-induced sepsis than C57BL/6 mice.[3]

  • Fluid Resuscitation and Analgesia: Inadequate or inconsistent fluid resuscitation can lead to hypovolemia, confounding the results.[3] The type and timing of analgesics can also impact immune function and survival.[3]

    • Recommendation: Implement a standardized fluid resuscitation protocol (e.g., 1 ml of pre-warmed 0.9% saline subcutaneously).[3] Administer analgesics consistently across all animals.

Data on Factors Influencing CLP Model Severity:

FactorParameterOutcome in C57BL/6 MiceReference
Cecal Ligation Length 20% of cecum ligatedMedian survival of 44 hours[1]
100% of cecum ligatedMedian survival of 24 hours[1]
Needle Gauge (2 punctures) 22G100% survival[3]
19G55-60% survival[3]
Mouse Strain C57BL/6Less susceptible[3]
129SvJMore susceptible[3]
Issue 2: Inconsistent Inflammatory Marker Levels

Q2: We are observing high variability in the plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) at the same time point across different experiments. What could be the cause?

A2: Variability in inflammatory marker levels is often linked to the precision of the CLP procedure and the timing of sample collection.

Potential Causes and Solutions:

  • Inconsistent Sepsis Severity: As detailed in Issue 1, variations in ligation length and puncture size will lead to different levels of infection and, consequently, different inflammatory responses.

    • Recommendation: Strictly standardize the CLP procedure.

  • Timing of Sample Collection: The cytokine storm in sepsis is transient.[5] The peak levels of different cytokines occur at different times post-CLP.

    • Recommendation: Collect samples at consistent and multiple time points to capture the dynamic changes in cytokine levels. For example, in a CLP mouse model, IL-6, IL-10, and TNF-α levels often peak around 8 hours post-surgery.[5]

  • Sample Handling and Processing: Improper handling of blood samples can lead to degradation of cytokines.

    • Recommendation: Follow a standardized protocol for blood collection, processing to plasma or serum, and storage at -80°C until analysis.[5]

Quantitative Data on Inflammatory Markers in CLP Mouse Model (C57BL/6):

CytokinePeak Expression (post-CLP)NotesReference
TNF-α ~8 hoursLevels can be transient and may not always directly correlate with mortality.[1][5][5]
IL-6 ~8 hoursLevels often correlate with the severity of sepsis and can be predictive of mortality.[1][6][5]
IL-10 ~8 hoursAn anti-inflammatory cytokine, its levels also peak in the acute phase.[5][5]
MIP-1α ~8 hoursA chemokine that follows a similar expression pattern to pro-inflammatory cytokines.[5][5]
MIP-1β ~8 hoursAnother chemokine with an early peak in expression.[5][5]
MIP-2 ~8 hoursA murine chemokine analogous to human IL-8, involved in neutrophil recruitment.[5][5]

Frequently Asked Questions (FAQs)

Q3: What are the key signaling pathways implicated in Sepsis-Induced Cardiomyopathy (this compound)?

A3: The pathophysiology of this compound is complex and involves multiple signaling pathways. The initial septic insult, triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to a systemic inflammatory response. Key pathways include:

  • Toll-Like Receptor (TLR) Signaling: PAMPs are recognized by TLRs on immune cells, leading to the activation of downstream signaling cascades.[7][8]

  • NF-κB Signaling: A crucial transcription factor that is activated by TLR signaling and pro-inflammatory cytokines. NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[7][8][9]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated during sepsis that contributes to the inflammatory response.[7][8]

  • Cytokine-Mediated Myocardial Depression: Pro-inflammatory cytokines like TNF-α and IL-1β have direct cardiodepressant effects.[7]

SIC_Signaling_Pathway cluster_pathogen Pathogen cluster_immune_cell Immune Cell cluster_cardiomyocyte Cardiomyocyte PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines MyocardialDepression Myocardial Depression Cytokines->MyocardialDepression Direct Cardiodepressant Effects

Caption: Key signaling pathways in Sepsis-Induced Cardiomyopathy.

Q4: Can you provide a detailed protocol for the Cecal Ligation and Puncture (CLP) model in mice?

A4: The following is a generalized protocol for the CLP model. It is essential to adapt and standardize this protocol for your specific research question and laboratory conditions.

Experimental Protocol: Cecal Ligation and Puncture (CLP)

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[3][10]

  • Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic.[2][10]

  • Laparotomy: Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[2]

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.[2]

  • Ligation: Ligate the cecum at a predetermined distance from the cecal tip (e.g., 50% of the cecal length) using a silk suture. Ensure the ligation is below the ileocecal valve to avoid bowel obstruction.[2]

  • Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21G). A small amount of feces can be gently squeezed from the perforation sites.[3][10]

  • Cecum Repositioning: Carefully return the cecum to the peritoneal cavity.[3]

  • Closure: Close the peritoneum and skin with sutures or wound clips.[3]

  • Resuscitation and Analgesia: Administer pre-warmed saline subcutaneously for fluid resuscitation and provide appropriate analgesia.[3]

  • Post-operative Monitoring: Monitor the animals closely for signs of sepsis and mortality.

CLP_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Prep Shave and Disinfect Abdomen Anesthesia->Prep Laparotomy Midline Laparotomy Prep->Laparotomy Exteriorize Exteriorize Cecum Laparotomy->Exteriorize Ligate Ligate Cecum (Standardized Length) Exteriorize->Ligate Puncture Puncture Cecum (Standardized Needle Gauge) Ligate->Puncture Reposition Reposition Cecum Puncture->Reposition Close Close Incision Reposition->Close Resuscitate Fluid Resuscitation & Analgesia Close->Resuscitate Monitor Post-operative Monitoring Resuscitate->Monitor End End Monitor->End

Caption: Standardized workflow for the Cecal Ligation and Puncture (CLP) model.

Q5: How can we assess cardiac function in our this compound mouse model?

A5: Echocardiography is a non-invasive and effective method to serially assess cardiac function in septic mice.[11][12]

Experimental Protocol: Mouse Echocardiography

  • Anesthesia: Lightly anesthetize the mouse, typically with isoflurane, to minimize its effect on cardiac function.[12][13] Maintain the mouse's body temperature at 37°C.[13]

  • Hair Removal: Remove the hair from the chest area to ensure good probe contact.[12]

  • Positioning: Place the mouse in a supine position on a heated platform.[14]

  • Image Acquisition:

    • Parasternal Long-Axis (PLAX) View: Used to measure aortic outflow tract diameter.[11]

    • Parasternal Short-Axis (SAX) View: Acquired at the level of the papillary muscles to visualize the left ventricle.[13]

    • M-mode Imaging: Used to measure left ventricular dimensions, ejection fraction (EF), and fractional shortening (FS).[12]

    • Doppler Imaging: Used to measure blood flow velocities.[11]

    • Speckle-Tracking Echocardiography: A more sensitive method to detect early signs of systolic and diastolic dysfunction.[12]

  • Data Analysis: Analyze the acquired images to calculate parameters such as ejection fraction, fractional shortening, stroke volume, and cardiac output.[11][12]

Key Echocardiographic Parameters in Sepsis Models:

ParameterDescriptionSignificance in SepsisReference
Ejection Fraction (EF) Percentage of blood pumped out of the left ventricle with each contraction.Often decreased in sepsis, indicating systolic dysfunction.[12]
Fractional Shortening (FS) The percentage change in the left ventricular diameter between diastole and systole.Another measure of systolic function, typically reduced in SIC.[12]
Cardiac Output (CO) The volume of blood pumped by the heart per minute.Can be increased in the early hyperdynamic phase of sepsis and decreased in the later hypodynamic phase.[11] A suppressed CO can be a predictor of mortality.[12][11][12]
Myocardial Strain A measure of tissue deformation, less dependent on preload and afterload.Can reveal early signs of cardiac dysfunction even when EF is normal.[12][12]

References

Validation & Comparative

A Comparative Analysis of SIK2 Inhibitors in Ovarian Cancer: SIC-19 vs. a New Wave of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of ovarian cancer therapeutics, the targeting of Salt-Inducible Kinase 2 (SIK2) has emerged as a promising strategy, particularly for enhancing the efficacy of existing treatments like PARP inhibitors. At the forefront of this development is SIC-19, a novel SIK2 inhibitor, which has demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of this compound with other notable SIK2 inhibitors, ARN-3261 and ARN-3236, offering researchers, scientists, and drug development professionals a detailed overview of their performance, mechanisms of action, and experimental validation.

Salt-Inducible Kinase 2, a member of the AMP-activated protein kinase (AMPK) family, is overexpressed in a substantial portion of high-grade serous ovarian cancers and is often correlated with a poor prognosis. Its role in critical cellular processes, including cell cycle regulation and DNA damage repair, makes it an attractive target for therapeutic intervention. Inhibition of SIK2 has been shown to induce synthetic lethality in combination with PARP inhibitors, offering a potential breakthrough for patients who have developed resistance or are ineligible for PARP inhibitor monotherapy.

Performance Comparison of SIK2 Inhibitors

The efficacy of SIK2 inhibitors can be evaluated through their half-maximal inhibitory concentration (IC50) in various ovarian cancer cell lines and their performance in in vivo models.

In Vitro Efficacy: IC50 Values

The following table summarizes the reported IC50 values for this compound, ARN-3261, and ARN-3236 across a range of ovarian cancer cell lines, providing a direct comparison of their potency.

Ovarian Cancer Cell LineThis compound IC50 (µM)[1]ARN-3261 IC50 (µM)[2][3][4][5]ARN-3236 IC50 (µM)[6]
OVCAR8Not Reported0.8 - 3.50.8 - 2.6
SKOv3Not Reported0.8 - 3.50.8 - 2.6
OC316Not Reported0.8 - 3.5Not Reported
OVCAR3Not Reported0.8 - 3.5Not Reported
ES2Not Reported0.8 - 3.5Not Reported
A2780Not Reported0.8 - 3.5Not Reported
MDA2774Not Reported0.8 - 3.5Not Reported
IGROV1Not Reported0.8 - 3.5Not Reported
HEYNot ReportedNot Reported0.8 - 2.6
UPN251Not ReportedNot ReportedNot Reported
Six Unspecified Cell Lines2.13 - 9.74Not ApplicableNot Applicable

Note: The IC50 for this compound was reported for a panel of six ovarian cancer cell lines, with the specific lines not detailed in the available source.

In Vivo Efficacy: Xenograft Models

Preclinical evaluation in xenograft models provides crucial insights into the therapeutic potential of these inhibitors in a living system. The following table outlines the key findings from in vivo studies.

InhibitorXenograft ModelCombination TherapyKey Outcomes
This compound SKOV3 XenograftsOlaparib (PARP inhibitor)Significantly inhibited tumor growth as a single agent. The combination with olaparib demonstrated even greater tumor growth inhibition.[1]
ARN-3261 SKOv3 & OVCAR8 XenograftsCarboplatinProduced greater inhibition of tumor growth in combination with carboplatin than carboplatin alone.[2][3][7]
ARN-3261 SKOv3 XenograftsPaclitaxel and CisplatinEffective against ovarian cancer cell lines alone and in combination. Significantly reduced tumor growth in a dose-dependent manner.[8]
ARN-3236 SKOv3ip & OVCAR8 XenograftsPaclitaxelEnhanced sensitivity to paclitaxel, leading to greater tumor growth inhibition.[6][9]

Mechanisms of Action and Signaling Pathways

This compound and other SIK2 inhibitors exert their anti-cancer effects through distinct yet related mechanisms that ultimately disrupt DNA repair and promote cancer cell death.

This compound: Targeting RAD50-Mediated DNA Repair

This compound functions as a potent and selective SIK2 inhibitor that also promotes the degradation of the SIK2 protein via the ubiquitination pathway.[1][8] Its primary mechanism of action in sensitizing ovarian cancer cells to PARP inhibitors involves the disruption of the DNA homologous recombination (HR) repair pathway.[10] Specifically, this compound treatment leads to a reduction in the phosphorylation of RAD50 at Serine 635, which in turn prevents the nuclear translocation of RAD50 and disrupts the assembly of nuclear filaments.[10] This impairment of HR repair creates a synthetic lethal scenario when combined with PARP inhibitors.

SIC19_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RAD50_p p-RAD50 (Ser635) HR_Repair Homologous Recombination Repair RAD50_p->HR_Repair promotes RAD50 RAD50 RAD50->RAD50_p translocates to nucleus Apoptosis Apoptosis HR_Repair->Apoptosis inhibition leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival maintains SIK2 SIK2 SIK2->RAD50 phosphorylates Ub Ubiquitination & Degradation SIC19 This compound SIC19->SIK2 inhibits & degrades PARPi PARP Inhibitor PARPi->HR_Repair synthetic lethality with impaired HR

Caption: this compound signaling pathway in ovarian cancer.

ARN-3261 and ARN-3236: Broader Kinase Inhibition and Chemosensitization

ARN-3261 and ARN-3236 also function as potent SIK2 inhibitors. Their mechanisms contribute to chemosensitization through various pathways. ARN-3261 has been shown to enhance carboplatin-induced DNA damage and apoptosis by downregulating the expression of survivin.[3] ARN-3236 enhances paclitaxel sensitivity by inhibiting centrosome splitting and disrupting AKT/survivin signaling.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these SIK2 inhibitors.

Cell Viability and IC50 Determination
  • Cell Lines: A panel of human ovarian cancer cell lines (e.g., SKOv3, OVCAR8, A2780) are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the SIK2 inhibitor (e.g., this compound, ARN-3261, ARN-3236) for a specified duration (typically 72-96 hours).

  • Assay: Cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or bioluminescence-based assays.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Ovarian Cancer Xenograft Models

The following workflow outlines a typical in vivo xenograft study.

Xenograft_Workflow start Human Ovarian Cancer Cells (e.g., SKOV3, OVCAR8) injection Subcutaneous or Intraperitoneal Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring (caliper measurements or bioluminescence) injection->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, Inhibitor Alone, Chemo Alone, Combination) tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage, IP Injection) randomization->treatment endpoint Endpoint Measurement (Tumor Volume, Weight, Survival) treatment->endpoint analysis Statistical Analysis of Results endpoint->analysis

Caption: General experimental workflow for ovarian cancer xenograft models.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human ovarian cancer cells are injected either subcutaneously or intraperitoneally into the mice.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive the SIK2 inhibitor, chemotherapy, or a combination, typically administered via oral gavage or intraperitoneal injection.

  • Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous tumors or bioluminescent imaging for intraperitoneal models.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, and tumors are excised and weighed. Kaplan-Meier survival analysis may also be performed.

Conclusion and Future Directions

This compound, along with other SIK2 inhibitors like ARN-3261 and ARN-3236, represents a promising new class of targeted therapies for ovarian cancer. The ability of this compound to induce synthetic lethality with PARP inhibitors by disrupting RAD50-mediated DNA repair is a particularly significant finding. While all three inhibitors demonstrate potent anti-cancer activity, their distinct mechanisms of chemosensitization suggest they may be beneficial in different therapeutic contexts.

Further research is warranted to directly compare these inhibitors in head-to-head preclinical studies and to explore their efficacy in a broader range of ovarian cancer subtypes. The initiation of a Phase I clinical trial for ARN-3261, although currently suspended, underscores the clinical potential of this class of drugs. The continued development and evaluation of SIK2 inhibitors hold the promise of delivering more effective and personalized treatment options for patients with ovarian cancer.

References

A Comparative Analysis of SIC-19 and Other Kinase Inhibitors on RAD50 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitors Targeting RAD50 Phosphorylation, Supported by Experimental Data.

The phosphorylation of RAD50 at serine 635 (pRAD50-S635) is a critical event in the DNA damage response (DDR), playing a pivotal role in homologous recombination (HR) repair. Consequently, modulating RAD50 phosphorylation has emerged as a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents or PARP inhibitors. This guide provides a comparative analysis of the novel SIK2 inhibitor, SIC-19, and established ATM/ATR inhibitors in their ability to modulate RAD50 phosphorylation, supported by available experimental data.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for this compound and representative ATM/ATR inhibitors. It is important to note that direct comparative studies measuring the IC50 of these compounds specifically on RAD50 phosphorylation are limited. The data presented is a compilation from various studies and cellular contexts.

InhibitorTarget KinaseEffect on RAD50-pS635IC50 (Cell Viability)Reference
This compound SIK2Reduction2.72 - 15.66 µM (in TNBC and Pancreatic Cancer cell lines)[1]
AZD0156 ATMReduction~0.00058 µM (Cell-based ATM inhibition)[2]
KU-55933 ATMAbrogationNot directly reported for RAD50-pS635[3]
AZD6738 (Ceralasertib) ATRContext-dependent modulation (increase in ATM-proficient, decrease in ATM-deficient cells)0.074 µM (Cell-based ATR inhibition)[4][5]

Signaling Pathways of RAD50 Phosphorylation

The phosphorylation of RAD50 at Ser635 is a key signaling node in the DNA damage response. The following diagram illustrates the established ATM/ATR pathway and the emerging role of SIK2 in this process.

RAD50_Phosphorylation_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors DNA_Damage DNA Double Strand Break ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates RAD50 RAD50 ATM->RAD50 phosphorylates ATR->RAD50 phosphorylates pRAD50 pRAD50 (S635) HR_Repair Homologous Recombination Repair pRAD50->HR_Repair promotes SIK2 SIK2 SIK2->RAD50 phosphorylates SIC19 This compound SIC19->SIK2 ATM_i ATM Inhibitors (e.g., AZD0156) ATM_i->ATM ATR_i ATR Inhibitors (e.g., AZD6738) ATR_i->ATR

Caption: Signaling pathway of RAD50 phosphorylation by ATM/ATR and the inhibitory effect of this compound.

Experimental Protocols

In Vitro Kinase Assay for RAD50 Phosphorylation

This protocol is designed to directly measure the inhibitory effect of compounds on the phosphorylation of RAD50 by its upstream kinases (SIK2, ATM, or ATR) in a controlled, cell-free environment.

Kinase_Assay_Workflow A Prepare Reaction Mix: - Purified Kinase (SIK2, ATM, or ATR) - Purified RAD50 Substrate - Kinase Buffer B Add Test Compound: - this compound or Alternative Inhibitor - Vehicle Control (DMSO) A->B C Initiate Reaction: - Add ATP (with [γ-32P]ATP for radioactive detection) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Separate Proteins: - SDS-PAGE E->F G Detect Phosphorylated RAD50: - Autoradiography or - Phosphor Imaging F->G H Quantify Signal and Calculate IC50 G->H

Caption: Workflow for an in vitro kinase assay to measure RAD50 phosphorylation.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., recombinant human SIK2, ATM, or ATR), purified RAD50 protein substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the test compound (this compound, ATM inhibitor, or ATR inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. For radioactive detection, include [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: Transfer the proteins to a membrane (e.g., PVDF) and detect the phosphorylated RAD50. For radioactive assays, expose the membrane to X-ray film or a phosphorimager screen. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against RAD50-pS635.

  • Analysis: Quantify the signal intensity of the phosphorylated RAD50 band. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Western Blot Analysis of RAD50 Phosphorylation

This protocol allows for the validation of an inhibitor's effect on RAD50 phosphorylation within a cellular context, reflecting a more physiologically relevant environment.

Western_Blot_Workflow A Seed and Culture Cells B Treat Cells with Inhibitor: - this compound or Alternative - Vehicle Control A->B C Induce DNA Damage (optional): - e.g., Ionizing Radiation or Etoposide B->C D Lyse Cells and Quantify Protein C->D E Separate Proteins by SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block Membrane F->G H Incubate with Primary Antibodies: - anti-pRAD50 (S635) - anti-total RAD50 - anti-Loading Control (e.g., GAPDH) G->H I Incubate with Secondary Antibodies H->I J Detect Chemiluminescent Signal I->J K Quantify Band Intensities and Normalize J->K

Caption: Workflow for Western blot analysis of RAD50 phosphorylation in cells.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere and grow.

  • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor (this compound, ATM inhibitor, or ATR inhibitor) or vehicle control for a specified duration.

  • DNA Damage Induction (Optional): To enhance the RAD50 phosphorylation signal, cells can be treated with a DNA-damaging agent (e.g., ionizing radiation, etoposide) prior to lysis.

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RAD50 (Ser635). In parallel, probe separate blots or strip and re-probe the same blot with an antibody against total RAD50 and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for pRAD50, total RAD50, and the loading control. Normalize the pRAD50 signal to both total RAD50 and the loading control to determine the relative change in phosphorylation.

Concluding Remarks

This compound presents a novel mechanism for inhibiting RAD50 phosphorylation through the targeting of SIK2. This is distinct from the direct inhibition of the primary DNA damage signaling kinases, ATM and ATR. While direct comparative IC50 values for RAD50 phosphorylation are not yet fully established across these different inhibitor classes, the available data suggests that this compound is a potent modulator of this critical DNA repair pathway. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the relative efficacy and potential therapeutic applications of these compounds. Further investigation into the context-dependent effects of these inhibitors on RAD50 phosphorylation will be crucial for the development of targeted cancer therapies.

References

Comparative Analysis of SIC-19 and Similar SIK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel Salt-Inducible Kinase 2 (SIK2) inhibitor, SIC-19, and other notable SIK2 inhibitors. The information presented herein is intended to assist researchers in evaluating the performance and mechanistic distinctions of these compounds for applications in oncology and other therapeutic areas. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a novel and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2] It promotes the degradation of the SIK2 protein through the ubiquitination pathway.[1][2] Mechanistically, inhibition of SIK2 by this compound has been shown to interfere with DNA homologous recombination (HR) repair by reducing the phosphorylation of RAD50 at the Ser635 site.[1][3] This disruption of the DNA damage response leads to apoptosis in cancer cells and demonstrates synthetic lethality when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3] this compound has shown efficacy in inhibiting the growth of various cancer cell lines, including ovarian, triple-negative breast, and pancreatic cancers.[3][4]

Comparative Compounds

For this analysis, this compound is compared with other known SIK2 inhibitors, which include:

  • ARN-3236: A potent and selective SIK2 inhibitor.[5][6]

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor that also exhibits potent inhibitory activity against SIK isoforms.[7][8][9]

  • GLPG3970: A dual inhibitor of SIK2 and SIK3.

  • GLPG3312: A pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3.

Data Presentation: Quantitative Comparison of SIK Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions for generating these data may vary between studies.

Table 1: In Vitro Inhibitory Activity (IC50) of SIK Inhibitors against SIK Isoforms

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
ARN-323621.63< 16.63[5][6]
Dasatinib< 3< 318[7][9]
GLPG3970282.87.83.8[10]
GLPG33122.00.70.6

Note: Specific IC50 values for this compound against purified SIK isoforms were not available in the reviewed literature.

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SKOV3Ovarian Cancer~2.13 - 9.74[4]
OVCAR8Ovarian Cancer~2.13 - 9.74[4]
A2780Ovarian Cancer~2.13 - 9.74[4]
HEYA8Ovarian Cancer~2.13 - 9.74[4]
MDA-MB-231Triple-Negative Breast Cancer~2.72 - 15.66[3]
HCC1806Triple-Negative Breast Cancer~2.72 - 15.66[3]
BXPC3Pancreatic Cancer~2.72 - 15.66[3]
PANC1Pancreatic Cancer~2.72 - 15.66[3]

Table 3: In Vitro Anti-proliferative Activity (IC50) of ARN-3236 in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Reference
ES21.22[11]
SKOv31.23[11]
OVCAR32.58[11]
A27800.93[11]
HEY0.8[11]
OC3161.63[11]
IGROV12.51[11]
UPN2512.42[11]
OVCAR81.56[11]
OVCAR51.19[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols, and specific parameters may vary between individual studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound, ARN-3236) in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to achieve the desired concentration range. The final DMSO concentration should be ≤1%.

    • Prepare solutions of the purified recombinant SIK2 enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in kinase buffer.[12]

  • Kinase Reaction:

    • Add the test inhibitor dilutions and controls (vehicle and no-enzyme) to the wells of a 384-well plate.

    • Add the SIK2 enzyme to the appropriate wells and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at 30°C.[12][13]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40-45 minutes at room temperature.[12][14]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13][14]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cell Viability and Proliferation Assay (MTT/MTS or CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified duration (e.g., 48-72 hours).[17]

  • Measurement of Cell Viability:

    • For MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. This allows viable cells to convert the tetrazolium salt into a colored formazan product. For the MTT assay, a solubilization step is required.[16][17] Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[16]

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[18]

  • Data Analysis:

    • Normalize the absorbance or luminescence values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Homologous Recombination (HR) Repair Assay (GFP-Reporter Assay)

This assay measures the efficiency of HR-mediated DNA repair.

  • Cell Line:

    • Use a cell line that has a stably integrated HR reporter construct, such as pDR-GFP. This construct contains two non-functional GFP genes. A site-specific double-strand break (DSB) induced by the I-SceI endonuclease can be repaired by HR using the second GFP sequence as a template, resulting in a functional GFP gene.[19][20]

  • Experimental Procedure:

    • Transfect the cells with an expression vector for the I-SceI endonuclease to induce DSBs.

    • Co-treat the cells with the test compound (e.g., this compound) or a vehicle control.

    • Incubate the cells for a sufficient period to allow for DNA repair and GFP expression (e.g., 48-72 hours).

  • Data Acquisition and Analysis:

    • Harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells.

    • A decrease in the percentage of GFP-positive cells in the presence of the test compound indicates an inhibition of HR repair.[20]

Western Blotting for RAD50 Phosphorylation

This method is used to detect the phosphorylation status of RAD50.

  • Cell Treatment and Lysis:

    • Treat cells with the test compound and/or a DNA damaging agent (e.g., irradiation).

    • Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated RAD50 (p-RAD50 Ser635).[21][22]

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total RAD50 as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of p-RAD50.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, SIK2, ATP, Substrate) start->reagent_prep plate_setup Plate Setup (384-well) - Inhibitor dilutions - Controls reagent_prep->plate_setup kinase_reaction Kinase Reaction (Incubate at 30°C) plate_setup->kinase_reaction adp_glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) kinase_reaction->adp_glo detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo->detection_reagent read_plate Measure Luminescence detection_reagent->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in vitro SIK2 kinase inhibition assay.

Logical Relationship of this compound's Synergistic Effect with PARP Inhibitors

Synergy_Logic DNA_Damage DNA Single-Strand Breaks (SSBs) PARP_Trapping PARP Trapping & SSB Accumulation DNA_Damage->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping inhibits repair DSBs Replication-associated Double-Strand Breaks (DSBs) PARP_Trapping->DSBs HR_Deficiency Homologous Recombination Deficiency (HRD) DSBs->HR_Deficiency requires HR for repair Cell_Death Synthetic Lethality (Cell Death) DSBs->Cell_Death SIC19 This compound SIK2_Inhibition SIK2 Inhibition SIC19->SIK2_Inhibition SIK2_Inhibition->HR_Deficiency induces HR_Deficiency->Cell_Death enhances

Caption: Synthetic lethality between this compound and PARP inhibitors.

References

A New Era in Cancer Therapy: The Synergistic Lethality of SIC-19 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A groundbreaking development in oncology research reveals the potent synergistic effect of a novel SIK2 inhibitor, SIC-19, when combined with PARP inhibitors. This combination therapy has demonstrated significant efficacy in preclinical models of ovarian, triple-negative breast, and pancreatic cancers, offering a promising new strategy for patients, particularly those with tumors proficient in homologous recombination repair.

The synthetic lethality of this compound with PARP inhibitors stems from its unique mechanism of action that induces a "BRCAness" phenotype in cancer cells. This compound targets and inhibits Salt-Inducible Kinase 2 (SIK2), a protein implicated in cancer cell proliferation and survival. By inhibiting SIK2, this compound disrupts the DNA damage repair pathway, specifically homologous recombination (HR), a critical mechanism for repairing double-strand DNA breaks.

This disruption is achieved by preventing the phosphorylation of a key repair protein, RAD50, at the Ser635 site. This inhibition of phosphorylation prevents RAD50 from translocating to the nucleus and assembling the necessary repair machinery. The resulting deficiency in HR repair renders the cancer cells highly dependent on the alternative PARP-mediated DNA repair pathway. Consequently, when treated with PARP inhibitors, these HR-deficient cells are unable to repair DNA damage, leading to catastrophic genomic instability and ultimately, cell death.

Efficacy in Preclinical Models: A Quantitative Look

The combination of this compound and PARP inhibitors has shown remarkable anti-tumor activity in both in vitro and in vivo studies.

In Vitro Synergism

While specific IC50 values for the combination of this compound and various PARP inhibitors are not yet publicly available in comprehensive tables, studies have consistently demonstrated a significant reduction in cell viability and proliferation in cancer cell lines treated with the combination compared to either agent alone.

Clonogenic Assay Data:

Cell LineTreatmentConcentrationColony Formation Inhibition
MDA-MB-231 (TNBC)Olaparib10 µM
This compound4 µM
Olaparib + this compound10 µM + 4 µMSignificantly higher than monotherapy[1]
PANC1 (Pancreatic)Olaparib10 µM
This compound4 µM
Olaparib + this compound10 µM + 4 µMSignificantly higher than monotherapy[1]

Apoptosis Assay Data:

Studies have confirmed that the combination of this compound and PARP inhibitors synergistically induces apoptosis (programmed cell death) in cancer cells. However, specific quantitative data on the percentage of apoptotic cells is still emerging from ongoing research.

In Vivo Tumor Suppression

The potent synergy observed in vitro has been successfully translated into in vivo models, demonstrating significant tumor growth inhibition in animal studies.

Xenograft Model Data (Triple-Negative Breast Cancer):

Treatment GroupDosageTumor Volume Reduction (vs. Vehicle)
Vehicle--
This compound40 mg/kg
Olaparib50 mg/kg
This compound + Olaparib40 mg/kg + 50 mg/kgMarkedly suppressed tumor growth[1]

The Underlying Mechanism: A Visual Explanation

The signaling pathway illustrating the synthetic lethality of this compound and PARP inhibitors is detailed below.

SyntheticLethality cluster_DNA_Damage DNA Double-Strand Break cluster_HR_Repair Homologous Recombination Repair cluster_Cell_Fate Cell Fate cluster_PARP_Repair PARP Repair Pathway DSB DNA DSB SIK2 SIK2 DSB->SIK2 PARP_Repair PARP Repair DSB->PARP_Repair pRAD50 p-RAD50 (Ser635) SIK2->pRAD50 Phosphorylates RAD50 RAD50 Nuclear_Translocation Nuclear Translocation pRAD50->Nuclear_Translocation HR_Repair_Complex HR Repair Complex Nuclear_Translocation->HR_Repair_Complex HR_Repair_Active HR Repair HR_Repair_Complex->HR_Repair_Active Apoptosis Apoptosis HR_Repair_Complex->Apoptosis Inhibition by this compound leads to HR deficiency Cell_Survival Cell Survival HR_Repair_Active->Cell_Survival SIC19 This compound SIC19->SIK2 PARPi PARP Inhibitor PARPi->PARP_Repair PARP_Repair->Cell_Survival PARP_Repair->Apoptosis Inhibition by PARPi in HR deficient cells

References

Cross-Validation of mTOR Inhibitor Mechanism in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell cycle, proliferation, and survival.[1] Its frequent overactivation in various cancers makes it a prime target for therapeutic intervention.[1] Rapamycin and its analogs (rapalogs), such as everolimus and temsirolimus, are a class of drugs that specifically inhibit the mTOR protein kinase.[2][3] These mTOR inhibitors have demonstrated efficacy in halting tumor growth by inducing apoptosis, suppressing angiogenesis, and inhibiting cell proliferation.[2] This guide provides a comparative overview of the cross-validation of the mTOR inhibitor mechanism across different cancer types, supported by experimental data and detailed protocols.

Mechanism of Action of mTOR Inhibitors

mTOR functions within two distinct protein complexes, mTORC1 and mTORC2.[4][5] Growth factors and sufficient nutrient levels promote mTORC1 signaling.[3] Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to initiate protein synthesis and cell growth.[6][7] Rapalogs, the first-generation mTOR inhibitors, form a complex with the FKBP12 protein.[3][4] This complex then binds to and allosterically inhibits mTORC1, preventing the phosphorylation of its downstream effectors and thereby arresting cell cycle progression.[3] Second-generation mTOR inhibitors, known as mTOR kinase inhibitors (TORKinibs), are ATP-competitive and can inhibit both mTORC1 and mTORC2, offering a more comprehensive blockade of mTOR signaling.[8][9]

dot

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) mTOR_Inhibitor->mTORC1 Blocks

Caption: Simplified mTOR signaling pathway and the point of inhibition by rapalogs.

Comparative Efficacy of mTOR Inhibitors Across Cancer Types

The efficacy of mTOR inhibitors can vary significantly across different cancer types, often influenced by the specific genetic mutations driving the tumor. Below is a summary of the performance of everolimus, a widely studied rapalog, in different cancer contexts.

Cancer TypeCell Lines / Patient CohortKey Efficacy MetricsFindings
Breast Cancer (ER+/HER2-) Postmenopausal women with AI-resistant metastatic breast cancerMedian Progression-Free Survival (PFS): 10.3 months with everolimus + fulvestrant vs. 5.1 months with placebo + fulvestrant.[10]The addition of everolimus significantly improved PFS, demonstrating its effectiveness in overcoming endocrine resistance.[10] The BOLERO-2 trial also showed higher response rates with the everolimus-exemestane combination.[11]
Renal Cell Carcinoma (RCC) Patients with advanced RCCApproved by the FDA for the treatment of advanced RCC.[12]Temsirolimus and everolimus are approved for advanced RCC, with everolimus specifically used after failure of sunitinib or sorafenib.[13]
Pancreatic Neuroendocrine Tumors (pNET) Patients with pNETApproved by the FDA for treatment.[12]Everolimus has shown a significant improvement in progression-free survival in patients with pNET.[14]
Oral Cancer Human gingival carcinoma cells (Ca9-22)Inhibition of cell proliferation, colony formation, and migration. Induction of apoptosis and autophagy.[15]Rapamycin demonstrated potent anti-oral cancer properties by inhibiting multiple cancer-promoting pathways.[15]
Triple-Positive Breast Cancer (mTPBC) Patients from three cancer centers in ChinaMedian PFS: 10.9 months in frontline treatment vs. 4.1 months in backline treatment.[16]Everolimus-based therapy showed significant efficacy, particularly when used as a frontline treatment in this patient population.[16]
Alternative Therapeutic Strategies

While mTOR inhibitors are effective, resistance can develop.[4] This has led to the development of second-generation inhibitors and combination therapies.

  • Dual PI3K/mTOR Inhibitors: These drugs target both PI3K and mTOR, aiming to overcome feedback activation of the PI3K/Akt pathway that can occur with mTORC1-only inhibition.[4][17]

  • Combination Therapies: Combining mTOR inhibitors with other targeted agents or chemotherapy is a promising strategy. For instance, the combination of everolimus with the VEGF inhibitor lenvatinib has shown synergistic effects in preclinical models of renal cell carcinoma.[18] In breast cancer, combining everolimus with endocrine therapies like exemestane or fulvestrant has proven effective.[10][11]

Experimental Protocols

Western Blotting for mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the mTOR pathway, providing a direct measure of its activation.

a. Sample Preparation:

  • Culture cancer cells to the desired confluency and treat with the mTOR inhibitor or vehicle control for the specified time.

  • Place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7][19]

b. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein onto a low-percentage (e.g., 6%) SDS-PAGE gel for large proteins like mTOR (~289 kDa).[7]

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a polyvinylidene fluoride (PVDF) membrane. For mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[7]

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBS-T) for 1 hour at room temperature.[19]

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.[20][21]

  • Wash the membrane with TBS-T and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[20]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the mTOR inhibitor and a vehicle control for 24, 48, or 72 hours.[23]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][24]

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at a wavelength of 570-590 nm.

In Vivo Xenograft Model

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer drugs.[25]

  • Cell Implantation: Implant human cancer cell lines (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) subcutaneously or orthotopically into immunodeficient mice.[26][27]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the mTOR inhibitor and vehicle control according to the planned schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.[25]

dot

Experimental_Workflow start Start: Select Cancer Cell Lines (e.g., Breast, Lung) in_vitro In Vitro Assays start->in_vitro mtt Cell Viability (MTT) Assay (Determine IC50) in_vitro->mtt western Western Blot (Confirm mTOR pathway inhibition) mtt->western in_vivo In Vivo Xenograft Model western->in_vivo xenograft Implant cells in immunodeficient mice in_vivo->xenograft treatment Treat with mTOR inhibitor vs. Vehicle Control xenograft->treatment monitoring Monitor tumor growth treatment->monitoring analysis Endpoint Analysis: Tumor excision, Western Blot, Immunohistochemistry monitoring->analysis conclusion Conclusion: Compare efficacy across cancer types analysis->conclusion

Caption: General workflow for cross-validating an mTOR inhibitor's mechanism.

References

A Head-to-Head Comparison: SIC-19 vs. siRNA Knockdown for SIK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeting Salt-Inducible Kinase 2 (SIK2), the choice between a small molecule inhibitor like SIC-19 and a genetic approach such as siRNA knockdown is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to inform your research decisions.

Both this compound and siRNA-mediated knockdown are effective methods for inhibiting SIK2 function, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages in experimental and therapeutic contexts. This compound is a novel, potent, and selective SIK2 inhibitor that also promotes the degradation of the SIK2 protein via the ubiquitination pathway.[1][2][3][4] In contrast, siRNA (small interfering RNA) knockdown prevents the translation of the SIK2 mRNA into protein, effectively silencing the gene at the post-transcriptional level.

At a Glance: Key Differences

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown (Gene Silencing)
Mechanism of Action Potent, selective inhibition of SIK2 kinase activity and induction of SIK2 protein degradation via the ubiquitin-proteasome pathway.[1][3][5]Sequence-specific degradation of SIK2 mRNA, preventing protein translation.
Target SIK2 protein.SIK2 messenger RNA (mRNA).
Mode of Delivery Direct addition to cell culture media or in vivo administration.Transfection or viral vector-mediated delivery into cells.
Onset of Action Rapid, dependent on cellular uptake and binding to the target protein.Slower, requires uptake, RISC loading, and subsequent mRNA degradation and protein turnover.
Duration of Effect Transient and reversible upon withdrawal of the compound; dependent on compound half-life.Can be transient (siRNA duplexes) or stable (shRNA expression vectors).
Specificity & Off-Target Effects Potential for off-target kinase inhibition.[6] Off-target effects are a known concern for small molecule inhibitors.Potential for off-target mRNA degradation due to sequence homology.[7][8][9][10] The "seed region" of the siRNA is a primary driver of off-target effects.[8][10]
Applications In vitro and in vivo studies, potential for therapeutic development.Primarily for in vitro gene function studies and target validation; therapeutic applications are in development.

Performance Data: this compound Efficacy

This compound has demonstrated potent inhibition of cancer cell growth in various cell lines, with its efficacy correlating with the endogenous expression levels of SIK2.

Cell LineCancer TypeThis compound IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~2.72[3]
HCC1806Triple-Negative Breast Cancer~3.15[3]
BXPC3Pancreatic Cancer~4.33[3]
PANC1Pancreatic Cancer~5.66[3]
Ovarian Cancer Cell Lines (various)Ovarian Cancer2.13 - 9.74[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

SIK2 Signaling and Points of Intervention

G SIK2 Signaling and Intervention Points cluster_0 Upstream Activators cluster_1 Downstream Effects cluster_2 Interventions LKB1 LKB1 SIK2_Protein SIK2_Protein LKB1->SIK2_Protein Activates PKA PKA PKA->SIK2_Protein Inhibits SIK2_mRNA SIK2_mRNA SIK2_mRNA->SIK2_Protein Translation RAD50_Phosphorylation RAD50_Phosphorylation SIK2_Protein->RAD50_Phosphorylation Promotes DNA_Repair DNA_Repair RAD50_Phosphorylation->DNA_Repair Enables Cell_Growth Cell_Growth DNA_Repair->Cell_Growth Supports siRNA siRNA siRNA->SIK2_mRNA Degrades SIC_19 SIC_19 SIC_19->SIK2_Protein Inhibits & Degrades

Caption: SIK2 signaling and points of intervention for siRNA and this compound.

Experimental Workflow: this compound vs. siRNA

G Comparative Experimental Workflow cluster_SIC19 This compound Treatment cluster_siRNA siRNA Knockdown Cell_Culture_SIC19 Seed Cells Add_SIC19 Add this compound to Media Cell_Culture_SIC19->Add_SIC19 Incubate_SIC19 Incubate (e.g., 48h) Add_SIC19->Incubate_SIC19 Analysis_SIC19 Western Blot, Viability Assay Incubate_SIC19->Analysis_SIC19 Cell_Culture_siRNA Seed Cells Prepare_Complex Prepare siRNA-Lipid Complex Cell_Culture_siRNA->Prepare_Complex Transfect Transfect Cells Prepare_Complex->Transfect Incubate_siRNA Incubate (e.g., 48-72h) Transfect->Incubate_siRNA Analysis_siRNA qPCR, Western Blot, Viability Assay Incubate_siRNA->Analysis_siRNA

Caption: Comparative experimental workflow for this compound and SIK2 siRNA.

Experimental Protocols

This compound Treatment of Cell Cultures

Objective: To assess the effect of this compound on cell viability and SIK2 protein levels.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound (stored at -80°C)[3][4]

  • DMSO (for stock solution)

  • Multi-well plates (e.g., 96-well for viability, 6-well for western blot)

  • Reagents for viability assay (e.g., Cell Counting Kit-8)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).[3]

  • Analysis:

    • Viability Assay: Add the viability reagent to each well and measure the absorbance according to the manufacturer's protocol.

    • Western Blot: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and western blotting using antibodies against SIK2 and a loading control (e.g., GAPDH).

SIK2 siRNA Transfection

Objective: To knockdown SIK2 expression and assess the downstream functional consequences.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (antibiotic-free for transfection)

  • SIK2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[11]

  • Serum-free medium (e.g., Opti-MEM™)[11][12]

  • Multi-well plates

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[13]

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.[12]

    • In a separate tube, dilute the transfection reagent in serum-free medium.[12][13]

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[13]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell type and the turnover rate of the SIK2 protein.

  • Analysis:

    • qPCR: Extract RNA and perform quantitative PCR to confirm the knockdown of SIK2 mRNA.

    • Western Blot: Lyse the cells and perform western blotting to confirm the reduction of SIK2 protein levels.

Conclusion

The choice between this compound and siRNA knockdown for targeting SIK2 depends heavily on the experimental goals. This compound offers a rapid, reversible, and therapeutically relevant method for inhibiting SIK2 function. Its dual mechanism of kinase inhibition and protein degradation provides a robust approach for studying the acute effects of SIK2 loss of function. However, the potential for off-target effects, common to many kinase inhibitors, necessitates careful validation.

On the other hand, siRNA-mediated knockdown provides a highly specific method for reducing SIK2 protein levels, making it an excellent tool for target validation and studying the consequences of long-term SIK2 depletion. The transient nature of siRNA duplexes allows for controlled experiments, though the delivery method of transfection can introduce its own cellular stresses. For stable, long-term knockdown, shRNA expression systems are a viable alternative.

Ultimately, the most rigorous studies may benefit from the complementary use of both techniques. Corroborating findings from both a potent small molecule inhibitor like this compound and a specific gene silencing tool like siRNA provides a powerful approach to validating the role of SIK2 in biological processes and its potential as a therapeutic target.

References

Decoding Specificity: A Comparative Analysis of the SIK2 Inhibitor SIC-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative evaluation of the novel Salt-Inducible Kinase 2 (SIK2) inhibitor, SIC-19, against a panel of established kinase inhibitors with varying selectivity profiles.

Recent studies have identified this compound as a selective and potent inhibitor of SIK2, a kinase implicated in cancer progression. This inhibitor has been shown to induce SIK2 protein degradation through the ubiquitination pathway and exhibits synthetic lethality with PARP inhibitors in ovarian cancer models[1]. The half-maximal inhibitory concentration (IC50) of this compound in cellular assays has been shown to be inversely correlated with the endogenous expression levels of SIK2 in cancer cell lines[2][3].

This guide aims to contextualize the specificity of this compound by comparing its available inhibitory data with that of other known kinase inhibitors: ARN-3236, a fellow SIK2 inhibitor; Dasatinib and Bosutinib, multi-kinase inhibitors used in clinical settings; and Staurosporine, a broad-spectrum kinase inhibitor.

Comparative Inhibitor Activity

To provide a clear overview of the specificity of this compound, the following table summarizes the inhibitory concentrations (IC50) of this compound and comparator compounds against SIK family kinases and a selection of other representative kinases. It is important to note that while biochemical IC50 values are available for the comparator compounds, the data for this compound is derived from cellular assays.

Kinase TargetThis compound (Cellular IC50, nM)ARN-3236 (Biochemical IC50, nM)Dasatinib (Biochemical IC50, nM)Bosutinib (Biochemical IC50, nM)Staurosporine (Kd, nM)
SIK2 2130 - 15660[2][4]<1<3[5]15[6]0.1
SIK1 Not Publicly Available21.63<3[5]Not Publicly Available0.2
SIK3 Not Publicly Available6.6318[5]Not Publicly Available0.2
ABL1 Not Publicly AvailableNot Publicly Available0.1 - 0.80.11.8
SRC Not Publicly AvailableNot Publicly Available0.2 - 1.11.20.7
LCK Not Publicly AvailableNot Publicly Available0.41.11.5
EGFR Not Publicly AvailableNot Publicly Available19>1000025
VEGFR2 Not Publicly AvailableNot Publicly Available9486.8

Note: Data for Dasatinib, Bosutinib, and Staurosporine are compiled from various kinome scan databases and may vary based on assay conditions. The IC50 values for this compound represent a range observed across different cancer cell lines and should be interpreted as cellular potency rather than direct biochemical inhibition.

Visualizing Kinase Inhibitor Specificity

The following diagrams illustrate the concept of kinase inhibitor specificity, comparing a theoretically highly specific inhibitor like this compound to a non-specific inhibitor.

G cluster_0 Highly Specific Inhibitor (e.g., this compound) cluster_1 Non-Specific Inhibitor (e.g., Staurosporine) This compound This compound SIK2 SIK2 This compound->SIK2 Inhibits Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C Staurosporine Staurosporine SIK2_2 SIK2 Staurosporine->SIK2_2 Inhibits Kinase D Kinase D Staurosporine->Kinase D Inhibits Kinase E Kinase E Staurosporine->Kinase E Inhibits Kinase F Kinase F Staurosporine->Kinase F Inhibits

Caption: Specific vs. Non-Specific Inhibition.

Experimental Workflow for Specificity Profiling

Evaluating the specificity of a kinase inhibitor is a critical step in its development. The diagram below outlines a typical workflow for this process.

G Compound Synthesis Compound Synthesis Primary Biochemical Assay Primary Biochemical Assay Compound Synthesis->Primary Biochemical Assay Test Compound Determine On-Target Potency (IC50) Determine On-Target Potency (IC50) Primary Biochemical Assay->Determine On-Target Potency (IC50) e.g., SIK2 Kinome-wide Specificity Screen Kinome-wide Specificity Screen Determine On-Target Potency (IC50)->Kinome-wide Specificity Screen Proceed if potent Analyze Off-Target Hits Analyze Off-Target Hits Kinome-wide Specificity Screen->Analyze Off-Target Hits Cellular Target Engagement Assays Cellular Target Engagement Assays Analyze Off-Target Hits->Cellular Target Engagement Assays Validate hits Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement Assays->Downstream Pathway Analysis Phenotypic Screening Phenotypic Screening Downstream Pathway Analysis->Phenotypic Screening

Caption: Kinase Inhibitor Specificity Workflow.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for commonly used in vitro kinase assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., recombinant SIK2)

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., this compound)

  • White, opaque multi-well plates

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of an inhibitor to the kinase active site.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Tagged kinase of interest

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer (an ATP-competitive ligand)

  • Test inhibitor

  • Black, low-volume multi-well plates

Protocol:

  • Assay Setup:

    • Prepare a solution of the tagged kinase and the europium-labeled antibody in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a solution of the fluorescent tracer.

  • Binding Reaction:

    • In the assay plate, combine the kinase/antibody mixture, the test inhibitor dilutions, and the tracer.

    • Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the europium donor and one for the tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test inhibitor.

    • Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Z'-LYTE™ Kinase Assay

This FRET-based assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Materials:

  • Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)

  • Kinase of interest

  • FRET-labeled peptide substrate

  • ATP

  • Development reagent (a site-specific protease)

  • Test inhibitor

  • Multi-well plates compatible with fluorescence readers

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction by combining the kinase, the FRET-labeled peptide substrate, and various concentrations of the test inhibitor.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Development Reaction:

    • Add the Development Reagent to each well. This protease will cleave the non-phosphorylated peptide substrate, disrupting FRET. Phosphorylated substrate is protected from cleavage.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure the fluorescence at the two emission wavelengths of the FRET pair (e.g., Coumarin and Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio. A higher ratio indicates more phosphorylated substrate and thus higher kinase activity.

    • Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value from the dose-response curve.

Conclusion

While publicly available data on the broad kinome-wide specificity of this compound is currently limited, the existing evidence points towards it being a selective inhibitor of SIK2. Its cellular potency appears to be in the low micromolar range. In comparison, ARN-3236 demonstrates high biochemical potency and selectivity for SIK2 over other SIK family members. In contrast, Dasatinib and Bosutinib show activity against a broader range of kinases, including SIK2, consistent with their classification as multi-targeted inhibitors. Staurosporine serves as a benchmark for non-specific inhibition, with potent activity against a vast array of kinases.

Further comprehensive biochemical profiling of this compound against a large panel of kinases is necessary to fully elucidate its selectivity profile and to more definitively compare its performance against other inhibitors. The experimental protocols detailed in this guide provide a framework for conducting such essential specificity studies.

References

Benchmarking COVID-19 Therapies: A Comparative Analysis of Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

While the query specified "SIC-19," this term does not correspond to a known therapeutic agent. Given the context of benchmarking performance against standard-of-care therapies and the reference to the year 2019, it is presumed that the topic of interest is COVID-19. This guide provides a comparative analysis of the performance of key standard-of-care therapies for COVID-19, with a focus on their mechanisms of action within critical signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the therapeutic landscape for SARS-CoV-2 infection.

Key Signaling Pathways in COVID-19 Pathogenesis

Severe COVID-19 is often characterized by a hyperinflammatory state, or "cytokine storm," which is driven by the dysregulation of several key signaling pathways. Understanding these pathways is crucial for appreciating the mechanisms of action of various therapeutic interventions.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Upon activation by viral components, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory cytokines and chemokines, contributing to the cytokine storm.

  • JAK-STAT Signaling Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling. Many pro-inflammatory cytokines implicated in severe COVID-19, such as IL-6, signal through this pathway to amplify the inflammatory cascade.

  • ACE2 and Renin-Angiotensin System (RAS): The Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2 entry into host cells. Viral binding can lead to the downregulation of ACE2, causing an imbalance in the Renin-Angiotensin System (RAS). This can result in an overabundance of angiotensin II, which can promote inflammation and lung injury.

Below is a diagram illustrating the simplified signaling cascade upon SARS-CoV-2 infection.

SARS_CoV_2_Signaling cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_signaling Signaling Cascades SARS-CoV-2 SARS-CoV-2 ACE2 ACE2 SARS-CoV-2->ACE2 Binds to Viral Entry Viral Entry ACE2->Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication PAMPs/DAMPs PAMPs/DAMPs Viral Replication->PAMPs/DAMPs Produces NF-kB NF-κB Pathway PAMPs/DAMPs->NF-kB JAK-STAT JAK-STAT Pathway PAMPs/DAMPs->JAK-STAT Cytokine Storm Cytokine Storm NF-kB->Cytokine Storm Leads to JAK-STAT->Cytokine Storm Leads to NFkB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IkB Kinase IkB Kinase Pro-inflammatory Stimuli->IkB Kinase IkB IkB IkB Kinase->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates Dexamethasone->NF-kB Inhibits JAK_STAT_Inhibition Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor Binds to JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Baricitinib Baricitinib Baricitinib->JAK Inhibits Tocilizumab Tocilizumab Tocilizumab->Cytokine Receptor Blocks RCT_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Group Treatment Group Randomization->Treatment Group Intervention Control Group Control Group Randomization->Control Group Placebo/Standard Care Treatment Administration Treatment Administration Treatment Group->Treatment Administration Placebo Administration Placebo Administration Control Group->Placebo Administration Follow-up Follow-up Treatment Administration->Follow-up Placebo Administration->Follow-up Data Collection Data Collection Follow-up->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Results Data Analysis->Results

Safety Operating Guide

Proper Disposal Procedures for a Hypothetical Hazardous Chemical: SIC-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "SIC-19" is not a recognized chemical identifier found in standard chemical databases or safety literature. The following information is a generalized, hypothetical framework for the disposal of a hazardous laboratory chemical, presented as a template. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) and institutional guidelines for any known chemical. Never handle or dispose of a chemical without first consulting its official documentation.

This guide provides essential safety and logistical information for the proper disposal of a fictional, hazardous chemical compound, designated "this compound," based on common laboratory best practices.

Hypothetical Profile of this compound

For the purpose of this guide, "this compound" is assumed to have the following hazardous characteristics:

  • Corrosivity: Highly acidic (pH ≤ 2).

  • Toxicity: Acutely toxic upon ingestion and inhalation.

  • Reactivity: Reacts with certain solvents to produce toxic gas. Incompatible with bases and oxidizing agents.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related procedures, ensure all appropriate Personal Protective Equipment (PPE) is in use.

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.

    • Chemically resistant gloves (e.g., neoprene or PVC).

    • A laboratory coat and closed-toe shoes.

    • Use of a certified chemical fume hood is mandatory.

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • Use a chemical spill kit with an appropriate neutralizer for acids.

    • Do not use combustible materials like paper towels to absorb the spill.

    • Report all spills to the facility's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal and Waste Management Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Collection

  • Collect all this compound waste in a designated, compatible container.[3][4] The original manufacturer's container is often ideal if it is in good condition.[5]

  • Containers must be made of material that does not react with the waste and must have a leak-proof, screw-on cap.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound (Aqueous Acidic Waste)," and the associated hazards (Corrosive, Toxic).[1][3]

Step 2: Segregation and Storage

  • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

  • Waste must be segregated from incompatible materials, such as bases and oxidizing agents, to prevent violent reactions.[5][6]

  • Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

Step 3: Neutralization (Pre-Treatment)

  • For aqueous solutions of this compound, neutralization may be required before collection by EHS. This procedure must only be performed by trained personnel in a controlled environment.

  • Warning: Neutralization is an exothermic process. Proceed with caution and appropriate cooling measures.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[1][3]

  • Complete all required hazardous waste forms or tags, providing accurate information about the waste composition and volume.[1] Abbreviations and chemical formulas are generally not permitted on waste tags; use the full chemical name.[1][3]

  • Do not accumulate more than 55 gallons of hazardous waste at a satellite location.[4][7][8]

Quantitative Data for this compound Disposal

The following table summarizes hypothetical quantitative parameters for the safe handling and disposal of this compound waste.

ParameterGuideline / SpecificationSource / Rationale
Waste pH for Collection ≤ 2Classification as corrosive hazardous waste.[4]
Neutralization Target pH 6.0 - 8.0Standard range for safe handling and drain disposal (if permitted post-treatment).[5]
SAA Storage Time Limit 90 days from first addition of wasteRegulatory compliance for hazardous waste accumulation.[6]
SAA Volume Limit 55 gallons (total hazardous waste)Federal and state regulations.[4][7][8]
Acute Toxicity Limit (P-List) 1 quart (if this compound were an acute hazardous waste)Specific regulatory limit for highly toxic wastes.[4][8]
Container Headspace Leave at least 10% or 1-inch of headspaceTo allow for thermal expansion and prevent rupture.[5][7]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol describes a standard procedure for neutralizing acidic this compound waste.

Objective: To raise the pH of the aqueous this compound waste solution to a neutral range (6.0-8.0) before collection.

Materials:

  • Aqueous this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or 5M Sodium Hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • pH meter or pH strips

  • Ice bath

  • Appropriate waste collection container

Procedure:

  • Place the container of acidic this compound waste in an ice bath on a magnetic stir plate within a chemical fume hood.

  • Begin gentle stirring of the solution.

  • Slowly add the neutralizing agent (sodium bicarbonate or 5M NaOH) in small increments. For NaOH, use a burette or pipette for controlled addition.

  • Monitor the temperature of the solution continuously. If the temperature rises by more than 10°C, pause the addition of the neutralizer until the solution cools.

  • Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the neutralizing agent until the pH of the solution stabilizes within the target range of 6.0-8.0.

  • Once neutralized, allow the solution to cool to room temperature.

  • Seal the container, ensure it is properly labeled as "Neutralized this compound Waste," and update the hazardous waste tag with the final composition.

Mandatory Visualizations

The following diagrams illustrate the key procedural and logical workflows for this compound disposal.

SIC19_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in Compatible, Labeled Container ppe->collect segregate 3. Segregate from Incompatibles (Bases, Oxidizers) collect->segregate store 4. Store in Secondary Containment in Satellite Accumulation Area segregate->store neutralize 5. Perform Neutralization (If Required by EHS) store->neutralize no_neutralize Proceed to Collection store->no_neutralize Neutralization Not Required request 6. Complete Waste Tag & Request EHS Pickup neutralize->request no_neutralize->request end End: Waste Collected by EHS request->end

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Caption: Decision logic for selecting the correct this compound disposal path.

References

Essential Safety and Handling Protocols for Novel Potent Compounds (SIC-19)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on established best practices for handling novel or highly potent chemical compounds in a laboratory setting. Since "SIC-19" is not a recognized chemical entity, it is imperative to perform a thorough risk assessment based on all available data for the specific compound being handled and to adapt these procedures accordingly.

Hazard Identification and Risk Assessment

Before handling any novel compound, a comprehensive risk assessment is crucial. This involves evaluating all known data, including preliminary toxicological information, structural alerts for reactivity or toxicity, and comparison to analogous compounds. The primary focus should be on minimizing exposure through engineering controls, administrative controls, and, finally, personal protective equipment (PPE).[1]

Key Principles:

  • Containment: The primary goal is to control air and surface contamination.[1] For potent compounds, especially those with an Occupational Exposure Limit (OEL) below 1 µg/m³, all procedures should be conducted within a contained environment.[1]

  • Engineering Controls: These are the first line of defense and include fume hoods, glove boxes, or isolators.[2] The facility should be designed with negative air pressure in handling areas to prevent cross-contamination.[3]

  • Administrative Controls: These include comprehensive training on handling procedures, clear standard operating procedures (SOPs), and restricted access to areas where the compound is handled.[2]

Personal Protective Equipment (PPE)

PPE is considered the last line of defense and should be used in conjunction with robust engineering and administrative controls. The selection of PPE depends on the assessed risk level of the compound and the specific handling procedures.

Recommended PPE for a Novel Potent Compound:

PPE ComponentSpecificationPurpose
Respiratory Protection Full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., P100) or a supplied-air respirator (SAR/SCBA) for highly toxic compounds.To prevent inhalation of airborne particles or vapors.[4][5]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes, aerosols, and flying particles.[5][6]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). The specific glove material should be selected based on chemical compatibility.[6]To prevent skin contact and absorption.
Body Protection A disposable, low-permeability lab coat or coveralls with tight-fitting cuffs. For highly potent compounds, a full chemical-resistant suit may be necessary.[6]To protect the skin from contamination.
Foot Protection Closed-toe, chemical-resistant shoes or boots with disposable covers.To prevent contamination of footwear and protect from spills.
Handling Procedures: An Experimental Protocol for Weighing and Solubilizing a Potent Compound

This protocol outlines the steps for safely weighing a solid potent compound and preparing a stock solution.

Materials:

  • Novel potent compound (this compound)

  • Appropriate solvent

  • Analytical balance within a ventilated balance enclosure or glove box

  • Spatula and weighing paper

  • Volumetric flask and cap

  • Pipettes and tips

  • Waste containers for solid and liquid hazardous waste

Procedure:

  • Preparation:

    • Ensure the work area within the containment system (e.g., fume hood, glove box) is clean and decontaminated.

    • Don all required PPE in the correct sequence (see diagram below).

    • Gather all necessary materials and place them within the containment system.

  • Weighing:

    • Tare the analytical balance with the weighing paper.

    • Carefully transfer a small amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed compound into the volumetric flask.

    • Rinse the weighing paper with a small amount of the solvent and add the rinse to the flask to ensure a complete transfer.

    • Add the solvent to the flask, filling to approximately half the final volume.

    • Cap the flask and gently swirl to dissolve the compound.

    • Once dissolved, add solvent to the final volume mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Post-Handling:

    • Securely cap the stock solution container and label it with the compound name, concentration, date, and your initials.

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate deactivating solution or solvent.

    • Dispose of all contaminated materials (weighing paper, gloves, pipette tips) in the designated hazardous waste containers.[7]

  • Doffing PPE:

    • Remove PPE in the reverse order of donning to prevent self-contamination (see diagram below).

    • Wash hands thoroughly after removing all PPE.[8]

Operational and Disposal Plans

A clear plan for decontamination and disposal is essential to prevent environmental contamination and accidental exposure.[9]

Decontamination:

  • All surfaces and equipment must be decontaminated after use. The decontamination method should be validated for its effectiveness against the specific compound.

  • Spills must be cleaned up immediately by trained personnel using a designated spill kit.[10]

Disposal:

  • All waste generated from handling this compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.[11][12]

  • Solid waste should be collected in clearly labeled, sealed containers.[13]

  • Liquid waste should be collected in compatible, sealed containers, segregated by chemical compatibility.[14]

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of.[13]

  • Follow all institutional and local regulations for hazardous waste disposal.

Mandatory Visualizations

Donning and Doffing of Personal Protective Equipment

The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit Area) Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Coverall/Lab Coat Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Shoe Covers Don6->Doff1 Enter Handling Area Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Coverall/Lab Coat Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6 End End Doff6->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

This guide provides a foundational framework for the safe handling of a novel potent compound. It is essential to supplement this information with specific data for "this compound" and to conduct a thorough, documented risk assessment before any work begins.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.